Diphenyl(pyrrolidin-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenyl-2-pyrrolidin-3-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c19-14-18(17-11-12-20-13-17,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQVYYRHEMSRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545498 | |
| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103887-39-4 | |
| Record name | Diphenyl(pyrrolidin-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Technical Guide on Diphenyl(pyrrolidin-3-yl)acetonitrile: Structural Properties, Synthesis, and Applications in Drug Development
Executive Summary & Chemical Identity
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 133099-11-3) is a highly specialized chiral intermediate and a recognized degradation impurity in the synthesis of muscarinic M3 receptor antagonists[1]. Characterized by its bulky diphenyl groups, an electron-withdrawing nitrile, and a basic pyrrolidine ring, this compound serves as the critical structural backbone for Darifenacin , a therapeutic agent used to treat overactive bladder.
For drug development professionals and synthetic chemists, mastering the handling, synthesis, and analytical profiling of this intermediate is vital. The strategic placement of the chiral center at the C3 position of the pyrrolidine ring dictates the ultimate stereochemistry and pharmacological efficacy of the final Active Pharmaceutical Ingredient (API).
Physicochemical Properties & Structural Architecture
The molecular architecture of diphenyl(pyrrolidin-3-yl)acetonitrile presents unique steric and electronic environments. The diphenylacetonitrile moiety is highly lipophilic and sterically hindered, which provides metabolic stability in the final API. Conversely, the secondary amine of the pyrrolidine ring is hydrophilic and acts as the primary site for downstream functionalization (alkylation).
Quantitative Chemical Data
| Property | Value / Description |
| IUPAC Name | (3S)-3-(cyanodiphenylmethyl)pyrrolidine |
| CAS Registry Number | 133099-11-3 |
| Molecular Formula | C₁₈H₁₈N₂ |
| Molecular Weight | 262.35 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly in Water |
| Key Functional Groups | Secondary Amine, Nitrile, Diphenyl |
| Chirality | (S)-enantiomer at the C3 position of the pyrrolidine ring |
Mechanistic Synthesis Pathway
The synthesis of diphenyl(pyrrolidin-3-yl)acetonitrile requires strict regiocontrol and stereocontrol. The most robust industrial route involves the nucleophilic substitution of a protected pyrrolidine derivative by a diphenylacetonitrile carbanion [2].
Causality in Reaction Design:
-
N-Protection: The starting material, 1-tosyl-3-pyrrolidinol, is utilized because the tosyl group effectively neutralizes the nucleophilicity of the pyrrolidine nitrogen. This prevents competitive N-alkylation and directs the incoming nucleophile exclusively to the C3 carbon.
-
Activation & Substitution: The hydroxyl group is converted into a better leaving group (e.g., via mesylation). The diphenylacetonitrile is deprotonated using a strong, non-nucleophilic base (like NaH) to form a stabilized carbanion, which then performs an Sₙ2 displacement at the C3 position, inverting the stereocenter.
-
Detosylation: The removal of the tosyl protecting group requires harsh acidic conditions (HBr/Acetic acid). Phenol is introduced to the reaction mixture as a cation scavenger. It traps the highly reactive tosyl cation generated during cleavage, preventing unwanted electrophilic aromatic substitution on the diphenyl rings.
Synthetic workflow for diphenyl(pyrrolidin-3-yl)acetonitrile via nucleophilic substitution.
Role in Drug Development: Darifenacin Synthesis
In the pharmaceutical pipeline, this compound is not the end goal but a pivotal stepping stone. To synthesize Darifenacin, the free secondary amine of diphenyl(pyrrolidin-3-yl)acetonitrile undergoes N-alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Following alkylation, the nitrile group is subjected to controlled hydrolysis (often using concentrated H₂SO₄ or basic peroxide) to yield the primary amide.
The resulting API, Darifenacin, relies on the spatial orientation established by our target intermediate to competitively bind to and block the M3 muscarinic acetylcholine receptors in the bladder smooth muscle [3].
Pharmacological mechanism of Darifenacin inhibiting M3 receptors in the bladder.
Self-Validating Experimental Protocols
Protocol A: Synthesis & Detosylation (Self-Validating Workflow)
This protocol describes the critical detosylation step to yield the free amine.
-
Preparation: Dissolve 10.0 g of N-tosyl-(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile in 50 mL of glacial acetic acid.
-
Scavenger Addition: Add 4.0 g of phenol. Causality: Phenol acts as an electron-rich aromatic trap for the tosyl carbocation, ensuring high purity of the final amine.
-
Cleavage: Slowly add 30 mL of 33% HBr in acetic acid. Heat the mixture to 70°C for 6 hours.
-
In-Process Validation (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: 9:1 Dichloromethane:Methanol). The reaction is complete when the UV-active starting material spot disappears and a highly polar, ninhydrin-positive spot (the free amine) appears at the baseline.
-
Workup: Cool the mixture, pour over crushed ice, and basify to pH 10 using 20% NaOH. Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target compound.
Protocol B: HPLC Analytical Characterization (Quality Control)
Because this compound is also monitored as a "Cyano Pyrrolidine Impurity" in final Darifenacin batches, precise analytical quantification is mandatory.
-
Sample Preparation: Dissolve 10 mg of the synthesized compound in 10 mL of the mobile phase to create a 1 mg/mL stock. Dilute to 100 µg/mL for injection.
-
Column Selection: Use a C18 Reverse-Phase column (250 mm x 4.6 mm, 5 µm). Causality: The highly lipophilic diphenyl moiety interacts strongly with the non-polar C18 stationary phase, allowing for excellent resolution from more polar degradation products.
-
Mobile Phase: Isocratic elution using Acetonitrile:Water (60:40 v/v) buffered with 0.1% Trifluoroacetic acid (TFA). Causality: TFA ionizes the basic pyrrolidine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
Detection: Set the UV detector to 220 nm. Causality: The phenyl rings exhibit strong π→π∗ transitions at this wavelength, maximizing the signal-to-noise ratio.
-
System Suitability Validation: The run is only valid if the theoretical plate count is > 2500 and the tailing factor is < 1.5.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 13633758, (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetamide and related nitriles." PubChem, [Link]
The Strategic Role of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile in the Asymmetric Synthesis of Darifenacin
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Pharmacological Context
Darifenacin hydrobromide is a highly selective M3 muscarinic receptor antagonist clinically indicated for the management of overactive bladder (OAB)[1]. By competitively blocking M3 receptors on the detrusor muscle, it prevents acetylcholine-induced intracellular calcium release, thereby reducing involuntary bladder contractions[1].
From a process chemistry perspective, the commercial viability of Darifenacin hinges on the stereoselective construction of its chiral pyrrolidine core. Historically, synthetic routes relied on the hazardous Mitsunobu reaction—which utilizes toxic diethylazodicarboxylate (DEAD) and generates difficult-to-remove triphenylphosphine oxide byproducts[2]. Modern, scalable asymmetric syntheses bypass these hazards by employing a pre-formed chiral pool. Central to this optimized route is the intermediate (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (often isolated as a hydrobromide salt, CAS No: 194602-27-2), which serves as the critical chiral building block and latent functional precursor for the final active pharmaceutical ingredient (API)[3].
Figure 1: M3 receptor signaling pathway and competitive blockade by Darifenacin.
Chemical Architecture: The Causality Behind the Nitrile Intermediate
The selection of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile over a direct amide precursor is driven by strict steric and electronic causality:
-
Steric Tolerance During C-C Coupling: The synthesis requires coupling a bulky diphenylmethyl group to the C3 position of the pyrrolidine ring. The linear, sp-hybridized cyano (-CN) group introduces minimal steric hindrance compared to an sp2-hybridized primary amide (-CONH2). This allows the SN2 displacement to proceed with high conversion rates and strict inversion of configuration[4].
-
Latent Functionality: The nitrile group is chemically inert during the highly basic conditions of the initial alkylation, acting as a stable, latent precursor. It is subsequently unmasked via controlled hydrolysis to yield the required primary amide[4].
-
Purification Checkpoint: Isolating the intermediate as a hydrobromide salt—or converting its subsequent amide derivative into an L-(+)-tartrate salt—upgrades the optical purity of the batch and facilitates crystallization. This self-validating purification step completely eliminates the need for tedious, unscalable column chromatography[5].
Mechanistic Pathway & Synthetic Workflow
The transformation of the chiral precursor into Darifenacin hydrobromide proceeds through four highly controlled stages:
-
Nucleophilic Substitution: Diphenylacetonitrile is deprotonated using a strong base (e.g., potassium tert-butoxide) and reacted with an N-protected, O-activated (S)-3-pyrrolidinol derivative (such as N-Boc-3-(S)-sulfonyloxypyrrolidine)[4].
-
Deprotection: The N-protecting group is cleaved. For instance, detosylation or de-Boc processes utilizing aqueous hydrobromic acid yield the intermediate (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide[6].
-
Nitrile Hydrolysis: The cyano group is hydrolyzed using concentrated sulfuric acid or potassium hydroxide in t-amyl alcohol, generating the Darifenacin amide precursor: 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine[4].
-
N-Alkylation: The free secondary amine is alkylated with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Modern processes utilize cyclopentyl methyl ether (CPME) as the solvent. CPME is strategically chosen because it suppresses the formation of dimer impurities and allows unreacted starting materials to be easily filtered out, driving product purity to >99.7%[1][4].
Figure 2: Synthetic workflow of Darifenacin highlighting the pivotal nitrile intermediate.
Quantitative Data & Optimization Metrics
The table below summarizes the optimized reaction parameters designed to maximize yield while controlling the formation of associated impurities.
| Reaction Stage | Reagents / Catalysts | Solvent System | Temp (°C) | Yield / Purity Impact |
| C-C Coupling | Diphenylacetonitrile, KOtBu | THF / DMF | 0–60°C | Establishes chiral center; >85% yield[4]. |
| Deprotection | Aqueous HBr (48%) | Water | 120°C | Yields intermediate HBr salt; removes N-protecting groups[6]. |
| Nitrile Hydrolysis | Conc. H₂SO₄ or KOH | t-Amyl alcohol | 90–100°C | Converts -CN to -CONH₂; prevents amide over-hydrolysis[4]. |
| N-Alkylation | 5-(2-bromoethyl)-2,3-dihydrobenzofuran, K₂CO₃ | CPME | Reflux | CPME achieves >99.7% purity by precipitating dimer impurities[1][4]. |
Experimental Protocols (Self-Validating Systems)
The following methodologies outline the critical steps for utilizing the nitrile intermediate. These protocols are designed to be self-validating, utilizing in-situ salt formations to purge enantiomeric and chemical impurities.
Protocol A: Synthesis of (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile
-
Preparation: Charge a reactor with Tetrahydrofuran (THF) and Dimethylformamide (DMF) in a 3:1 ratio. Add diphenylacetonitrile (1.0 eq) and cool the mixture to 0–5°C.
-
Deprotonation: Gradually add Potassium tert-butoxide (KOtBu, 1.2 eq) while maintaining the temperature below 10°C to form the nitrile anion.
-
Coupling: Slowly add N-Boc-3-(S)-sulfonyloxypyrrolidine (1.0 eq) dissolved in THF/DMF. Heat the reaction mass to 55–60°C and monitor via HPLC until the starting material is consumed[4].
-
Deprotection & Isolation: Quench the reaction with water, extract with an organic solvent, and treat the organic layer with aqueous Hydrobromic acid (48%). Heat to facilitate de-Boc (or detosylation)[6]. Cool to precipitate (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide. Filter and dry.
Protocol B: Hydrolysis to the Amide Precursor
-
Hydrolysis: Suspend the nitrile hydrobromide salt in tertiary amyl alcohol. Add Potassium Hydroxide (KOH) pellets.
-
Heating: Reflux the mixture at 90–100°C. The sterically hindered environment of the diphenylmethyl group prevents over-hydrolysis to the carboxylic acid, stopping cleanly at the primary amide[4].
-
Chiral Upgrade (Optional but Recommended): To ensure maximum optical purity, react the isolated free base with L-(+)-tartaric acid in methanol to precipitate 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine L-(+)-tartrate[5].
Protocol C: Final N-Alkylation to Darifenacin
-
Alkylation: Suspend the amide intermediate (free base) and K₂CO₃ (2.0 eq) in Cyclopentyl methyl ether (CPME)[1][4].
-
Reagent Addition: Add 5-(2-bromoethyl)-2,3-dihydrobenzofuran (1.1 eq). Reflux the mixture for 6–8 hours.
-
Impurity Purge: Cool the reaction. In CPME, unreacted intermediates and dimer impurities selectively precipitate or remain suspended for easy filtration[4]. Filter the reaction mass.
-
API Crystallization: Concentrate the filtrate, dissolve the crude Darifenacin base in acetone, and add concentrated aqueous HBr to precipitate pure Darifenacin hydrobromide.
QA/QC Note: Impurity Profiling
In addition to its role as a synthetic building block, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a recognized degradation product of the final API. It is strictly monitored during ICH stability testing as the "Darifenacin Cyano Pyrrolidine Impurity" (CAS No: 133099-11-3 for the free base) to ensure the shelf-life integrity of the formulated drug product[7].
References
-
[5] Darifenacin_dealkyl_tartrate (CAS No: 134002-26-9) API Intermediate Manufacturers. Apicule. Available at: [Link]
-
[6] WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process. Google Patents. Available at:
-
[1] Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Center for Biotechnology Information (PMC). Available at: [Link]
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Darifenacin Hydrobromide, 臭化水素酸ダリフェナシン. New Drug Approvals. Available at: [Link]
-
[2] WO2007076157A2 - Processes for preparing darifenacin hydrobromide. Google Patents. Available at:
-
[4] "An Improved Process For Preparation Of Darifenacin Hydrobromide". Quick Company (Patent Database). Available at: [Link]
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[3] (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide (CAS No: 194602-27-2) API Intermediate. Apicule. Available at: [Link]
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[7] (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Pharmaffiliates. Available at: [Link]
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An In-depth Technical Guide to the Degradation Pathway of Darifenacin to Diphenyl(pyrrolidin-3-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the degradation pathway of darifenacin, a selective M3 muscarinic receptor antagonist, leading to the formation of its key degradant, diphenyl(pyrrolidin-3-yl)acetonitrile. As a Senior Application Scientist, this document synthesizes data from forced degradation studies and established chemical principles to offer field-proven insights into the stability of darifenacin. The guide is structured to provide a deep understanding of the degradation mechanisms, practical experimental protocols for monitoring this degradation, and the rationale behind these scientific investigations.
Introduction: The Significance of Darifenacin Degradation Profiling
Darifenacin is a cornerstone in the treatment of overactive bladder. Its efficacy and safety are intrinsically linked to its chemical stability. Understanding the degradation pathways of darifenacin is not merely an academic exercise; it is a critical component of drug development and quality control. The formation of degradation products can potentially alter the therapeutic efficacy and introduce safety concerns. One of the primary degradation pathways involves the formation of diphenyl(pyrrolidin-3-yl)acetonitrile, a process that warrants thorough investigation. This guide will delve into the chemical transformations that lead to this and other related impurities, providing a robust framework for stability-indicating method development and validation.
Forced degradation studies are the bedrock of this understanding, intentionally subjecting the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as mandated by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies are instrumental in identifying potential degradation products and elucidating their formation pathways.[1][3]
The Chemical Landscape of Darifenacin Degradation
Forced degradation studies have revealed that darifenacin is particularly susceptible to degradation under acidic hydrolytic and oxidative stress conditions.[1][2] While several degradation products have been identified, two major pathways are of primary concern: N-dealkylation and amide hydrolysis .
Figure 1: Primary Degradation Pathways of Darifenacin
Caption: Primary degradation pathways of darifenacin under stress conditions.
N-Dealkylation: The Pathway to Diphenyl(pyrrolidin-3-yl)acetonitrile
The formation of diphenyl(pyrrolidin-3-yl)acetonitrile results from the cleavage of the bond between the pyrrolidine nitrogen and the ethyl-dihydrobenzofuran moiety of darifenacin. This N-dealkylation is a known metabolic route for darifenacin, mediated by cytochrome P450 enzymes in vivo.[4][5] However, it is also a significant pathway under forced acidic hydrolysis conditions.
The proposed mechanism for acid-catalyzed N-dealkylation involves the protonation of the pyrrolidine nitrogen, making the adjacent carbon atom more susceptible to nucleophilic attack by water.
Figure 2: Proposed Mechanism of N-dealkylation of Darifenacin
Caption: Proposed mechanism for the acid-catalyzed N-dealkylation of darifenacin.
This pathway has been confirmed through the identification of a degradation product with a mass-to-charge ratio (m/z) of 281.30, corresponding to the protonated form of diphenyl(pyrrolidin-3-yl)acetonitrile, in LC-MS studies of acid-stressed darifenacin samples.[6]
Amide Hydrolysis: A Competing Degradation Pathway
In parallel to N-dealkylation, the amide functionality of darifenacin can undergo hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[1] This reaction proceeds via nucleophilic attack of water (under acidic conditions) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the amide.
Amide bonds are generally stable, and their hydrolysis often requires heating and the presence of a strong acid or base.[7][8] The mechanism involves the formation of a tetrahedral intermediate, which then collapses to expel the amine and form the carboxylic acid. Under acidic conditions, the amine is protonated, making it a better leaving group.[7]
The formation of the carboxylic acid derivative of darifenacin (m/z 428.20) has also been observed in forced degradation studies, confirming this as a relevant degradation pathway.[6]
Quantitative Analysis of Darifenacin Degradation
The extent of darifenacin degradation and the relative formation of its degradation products are highly dependent on the specific stress conditions. The following table summarizes typical quantitative data from forced degradation studies.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Key Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 80°C | 15-25 | Diphenyl(pyrrolidin-3-yl)acetonitrile, Darifenacin Carboxylic Acid | [1][2] |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | 5-15 | Darifenacin Carboxylic Acid | [1] |
| Oxidative | 30% H₂O₂ | 24 hours | Ambient | 20-30 | Darifenacin N-oxide | [1] |
| Thermal | Dry Heat | 7 days | 105°C | < 5 | Not significant | [1] |
| Photolytic | UV/Vis Light | 7 days | Ambient | < 5 | Not significant | [1] |
Note: The percentage of degradation can vary based on the specific experimental conditions and analytical methods used.
Experimental Protocols
To effectively monitor the degradation of darifenacin and quantify the formation of diphenyl(pyrrolidin-3-yl)acetonitrile, a validated stability-indicating analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed technique for this purpose.
Forced Degradation Study Protocol
Objective: To generate the degradation products of darifenacin under various stress conditions.
Materials:
-
Darifenacin hydrobromide
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Procedure:
-
Acidic Degradation: Dissolve a known amount of darifenacin in 0.1 M HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours. Cool, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Basic Degradation: Dissolve darifenacin in 0.1 M NaOH (1 mg/mL). Heat at 80°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Dissolve darifenacin in 30% H₂O₂ (1 mg/mL). Keep the solution at room temperature for 24 hours. Dilute with the mobile phase.
-
Thermal Degradation: Store solid darifenacin in a hot air oven at 105°C for 7 days. Dissolve a known amount in the mobile phase for analysis.
-
Photolytic Degradation: Expose solid darifenacin to UV (254 nm) and visible light in a photostability chamber for 7 days. Dissolve a known amount in the mobile phase for analysis.
-
Control Sample: Prepare a solution of darifenacin in the mobile phase at the same concentration as the test samples and keep it at room temperature.
Stability-Indicating RP-HPLC Method
Objective: To separate and quantify darifenacin and its degradation products.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM ammonium acetate, pH adjusted to 4.5 with acetic acid) and acetonitrile in a gradient or isocratic mode. A typical starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
Figure 3: Experimental Workflow for Darifenacin Degradation Analysis
Caption: A typical workflow for the analysis of darifenacin degradation products.
Trustworthiness and Self-Validating Systems
The reliability of any degradation study hinges on the robustness and validation of the analytical method. A stability-indicating method must be able to unequivocally separate the active pharmaceutical ingredient (API) from its degradation products and any process-related impurities. Method validation should be performed according to ICH Q2(R1) guidelines, encompassing specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Specificity is demonstrated by the absence of interference from degradants at the retention time of darifenacin. This is typically confirmed using a photodiode array (PDA) detector to assess peak purity. Mass balance analysis, where the sum of the assay of the degraded drug and the areas of all degradation products is compared to the assay of the undegraded drug, is a crucial aspect of validating the stability-indicating nature of the method. A mass balance close to 100% provides confidence that all major degradation products have been detected.
Conclusion and Future Perspectives
This technical guide has provided a detailed examination of the degradation pathway of darifenacin to diphenyl(pyrrolidin-3-yl)acetonitrile, contextualized within the broader landscape of darifenacin's stability profile. The primary degradation routes under stress conditions are N-dealkylation and amide hydrolysis, with the former leading to the titular degradant.
The provided experimental protocols offer a starting point for researchers to conduct their own forced degradation studies and develop robust stability-indicating methods. It is imperative that these studies are tailored to the specific drug product and storage conditions.
Future research in this area could focus on the isolation and definitive structural elucidation of minor degradation products using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Furthermore, toxicological assessments of the identified degradation products are essential to ensure the continued safety and quality of darifenacin-containing pharmaceutical products.
References
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Skerjanec, A. (2006). The clinical pharmacokinetics of darifenacin. Clinical Pharmacokinetics, 45(4), 325-350. Available at: [Link]
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Thomas, S., et al. (2012). Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst, 137(19), 4515-4525. Available at: [Link]
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Nazeerunnisa, M., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. American Journal of Analytical Chemistry, 5, 1239-1249. Available at: [Link]
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Asmari, M. (2015). Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry with proposed degradation pathway. ResearchGate. Available at: [Link]
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Hassan, A. A. (2018). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 23(11), 2943. Available at: [Link]
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Li, Z., & Gunda, P. (2020). N-Dealkylation of Amines. Molecules, 25(17), 3844. Available at: [Link]
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Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Journal of Pharmaceutical and Biomedical Analysis, 72, 145-154. Available at: [Link]
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Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. PubMed. Available at: [Link]
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Murthy, M. V., et al. (2013). Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. ResearchGate. Available at: [Link]
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Nazeerunnisa, M., et al. (2014). Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Scientific Research Publishing. Available at: [Link]
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Srinivas, K., et al. (2009). Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry, 2(1), 151-155. Available at: [Link]
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Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Skerjanec, A. (2006). The Clinical Pharmacokinetics of Darifenacin. ResearchGate. Available at: [Link]
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Smith, J. D., et al. (2023). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 88(13), 8776-8784. Available at: [Link]
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Murthy, M. V., et al. (2009). A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. Trade Science Inc. Available at: [Link]
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Srinivas, K., et al. (2009). Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Rasayan Journal of Chemistry. Available at: [Link]
- Kumar, V., & Singh, R. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Pharmaceutical Methods, 7(1), 1-15.
- Process for n-dealkylation of tertiary amines. (2013). Google Patents.
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Dwivedi, A. K., et al. (2013). Characterization of degradation products of idarubicin through LC-UV, MS(n) and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 84, 137-145. Available at: [Link]
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Smith, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
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LibreTexts. (2024). 21.7: Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]
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- 8. Investigations into the N -dealkylation reaction of protected chelating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00114E [pubs.rsc.org]
Pharmacological Significance of Pyrrolidin-3-yl Derivatives: A Technical Whitepaper on Scaffold Versatility and Target Engagement
Executive Summary
In modern medicinal chemistry, the selection of an optimal core scaffold is the defining factor in a drug candidate's pharmacokinetic and pharmacodynamic success. As a Senior Application Scientist navigating the complexities of drug design, I frequently leverage the pyrrolidin-3-yl moiety. This five-membered nitrogenous heterocycle offers a unique combination of conformational restriction, tunable basicity, and precise spatial vectoring. This whitepaper provides an in-depth technical analysis of the pyrrolidin-3-yl scaffold, exploring the causality behind its structural advantages, its role in FDA-approved and clinical-stage therapeutics, and the optimized experimental methodologies required for its synthesis and validation.
Structural and Physicochemical Rationale
The transition from flexible linear aliphatic amines or bulkier six-membered rings (e.g., piperidines) to a pyrrolidin-3-yl scaffold is rarely arbitrary; it is a calculated decision driven by Structure-Activity Relationship (SAR) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization.
Spatial Vectoring and Target Complementarity
The geometry of the pyrrolidine ring dictates the spatial orientation of its substituents. Altering the attachment point from the 2-position to the 3-position fundamentally shifts the trajectory of the pharmacophore. For example, in the development of human Caseinolytic Protease P (HsClpP) agonists, researchers found that replacing a piperidin-3-yl group with a pyrrolidin-3-yl or pyrrolidin-2-yl group severely disrupted the structural complementarity with the binding pocket, completely abolishing the agonistic ratio[1]. This highlights how exquisitely sensitive biological targets are to the precise vector provided by the ring's substitution pattern[1].
Lipophilicity and CNS Penetration
For Central Nervous System (CNS) targets, achieving blood-brain barrier (BBB) penetration without excessive lipophilicity is a primary challenge. The pyrrolidin-3-yl scaffold is highly effective in this regard. In the development of selective Noradrenaline Reuptake Inhibitors (NRIs), the use of an N-[(3S)-pyrrolidin-3-yl]benzamide template resulted in compounds that were significantly less lipophilic ( Δ clogP -0.9) than previous generations[2]. Despite this lower lipophilicity, lead compounds like Benzamide 11e demonstrated excellent CNS penetration, increasing noradrenaline levels by up to 350% in rat microdialysis experiments[2].
Key Pharmacological Targets & Clinical Case Studies
The versatility of the pyrrolidin-3-yl derivative is best illustrated by its successful integration into diverse therapeutic classes, ranging from neuropharmacology to infectious diseases.
Neurotherapeutics and Cognitive Enhancement
-
PDE9A Inhibitors: 3 is a selective PDE9A inhibitor developed for cognitive disorders using structure-based drug design (SBDD)[3]. The inclusion of a 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl] moiety allowed the drug to exploit key residue differences between the PDE9A and PDE1C catalytic sites, achieving high selectivity and elevating cGMP levels in the cerebral spinal fluid of human volunteers[3].
-
Histamine H3 Antagonists: A series of pyrrolidin-3-yl-N-methylbenzamides were synthesized to target the H3 receptor[4]. Compound 32 emerged as a potent antagonist with improved pharmaceutical properties and a highly favorable in vivo profile, further validating the scaffold for cognitive disorder therapies[4].
-
Orexin Receptor Agonists: 5 is a first-in-class orexin OX2 receptor agonist currently advancing toward FDA NDA submission for the treatment of narcolepsy[5]. Its complex structure features a highly substituted pyrrolidin-3-yl ethanesulfonamide core, which acts as the central hub for multiple critical binding interactions[5].
Antimicrobial Agents
-
Carbapenems: 6 is a broad-spectrum 1-β methyl-carbapenem antibiotic[6]. It utilizes a structurally distinct pyrrolidin-3-yl thioether side chain (specifically, a 2-(3-carboxyphenylcarbamoyl)pyrrolidin-4-ylthio group) to aggressively engage bacterial penicillin-binding proteins while resisting degradation by renal dehydropeptidase-I[6].
Mechanism of target engagement and downstream efficacy by pyrrolidin-3-yl derivatives.
Quantitative Pharmacological Profiles
The following table synthesizes the quantitative and qualitative data of key pyrrolidin-3-yl derivatives discussed in recent literature.
| Compound / Drug | Primary Target | Therapeutic Indication | Specific Pyrrolidin-3-yl Feature | Ref |
| PF-04447943 | PDE9A Enzyme | Cognitive Disorders | 6-[(3S,4S)-4-Methyl...pyrrolidin-3-yl] | [3] |
| Benzamide 11e | Noradrenaline Transporter | Depression / ADHD | N-[(3S)-pyrrolidin-3-yl]benzamide | [2] |
| Compound 32 | Histamine H3 Receptor | Cognitive Disorders | Pyrrolidin-3-yl-N-methylbenzamide | [4] |
| Oveporexton | Orexin OX2 Receptor | Narcolepsy (Type 1 & 2) | Pyrrolidin-3-yl ethanesulfonamide | [5] |
| Ertapenem | Penicillin-Binding Proteins | Bacterial Infections | Pyrrolidin-3-yl thioether | [6] |
Experimental Methodology: Synthesis and Validation
To harness the pharmacological potential of this scaffold, rigorous synthetic protocols must be employed. The following methodology details the synthesis of a targeted N-[(3S)-pyrrolidin-3-yl] amide library, engineered with built-in self-validating Quality Control (QC) steps.
Rationale for Reagent Selection (Causality)
-
Starting Material (1-Boc-(3S)-aminopyrrolidine): The secondary amine of the pyrrolidine ring is highly nucleophilic. To selectively functionalize the exocyclic 3-amino group without unwanted polymerization, the ring nitrogen must be orthogonally protected. The tert-butyloxycarbonyl (Boc) group is chosen because it withstands basic coupling conditions but is cleanly cleaved under mild acidic conditions.
-
Coupling Reagent (HATU): HATU is selected over traditional carbodiimides (like EDC) because it efficiently handles sterically hindered chiral amines. It accelerates the formation of the active ester and suppresses epimerization at the critical C3 chiral center, ensuring the final drug candidate maintains its required (3S) stereochemistry.
Step-by-Step Protocol
Step 1: Amide Coupling
-
Dissolve 1.0 equivalent of the desired carboxylic acid and 1.2 equivalents of 1-Boc-(3S)-aminopyrrolidine in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
-
Add 3.0 equivalents of N,N-diisopropylethylamine (DIPEA) to ensure the amine is fully free-based and the reaction environment is sufficiently basic.
-
Chill the mixture to 0°C and add 1.1 equivalents of HATU.
-
Stir for 15 minutes at 0°C, then allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation QC: Quench a 5 µL aliquot in acetonitrile and analyze via LC-MS. Proceed only if the mass corresponding to the Boc-protected intermediate constitutes >95% of the total ion chromatogram.
Step 2: Boc Deprotection
-
Dilute the crude mixture with ethyl acetate, wash with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the intermediate in a 1:2 (v/v) mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at room temperature for 2 hours. Causality: TFA provides rapid, clean removal of the Boc group without hydrolyzing the newly formed amide bond.
-
Evaporate the solvent. Triturate the resulting TFA salt with cold diethyl ether to precipitate the pure product.
Step 3: Pharmacological Validation
-
Self-Validation QC: Perform Chiral HPLC to confirm that the enantiomeric excess (ee) remains >99%. This guarantees that any subsequent biological activity is strictly attributable to the intended (3S) stereoisomer.
-
Subject the purified library to high-throughput target engagement assays (e.g., FRET-based enzymatic inhibition assays or radioligand binding assays).
Workflow for the synthesis and self-validating screening of pyrrolidin-3-yl libraries.
Conclusion
The pyrrolidin-3-yl scaffold is a cornerstone of modern rational drug design. By offering a highly specific spatial vector, favorable lipophilicity profiles, and robust synthetic accessibility, it enables the precise modulation of complex targets ranging from CNS receptors to bacterial enzymes. As demonstrated by the clinical progression of molecules like PF-04447943, Ertapenem, and Oveporexton, mastering the chemistry and pharmacology of this heterocycle is indispensable for the next generation of therapeutic breakthroughs.
Sources
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- 2. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
diphenyl(pyrrolidin-3-yl)acetonitrile molecular weight and solubility profile
An In-Depth Technical Guide to the Physicochemical Properties of Diphenyl(pyrrolidin-3-yl)acetonitrile
Authored by a Senior Application Scientist
Introduction
Diphenyl(pyrrolidin-3-yl)acetonitrile is a significant chiral building block in pharmaceutical synthesis, notably as a key intermediate in the production of Darifenacin, a potent M3 muscarinic receptor antagonist for treating overactive bladder.[1][2] Its chemical structure, featuring two lipophilic phenyl rings and a basic pyrrolidine moiety, dictates its physicochemical properties, which are critical for reaction kinetics, purification, and formulation development. This guide provides an in-depth analysis of its molecular weight and a comprehensive, field-proven perspective on its solubility profile, complete with actionable protocols for its experimental determination.
Part 1: Core Physicochemical Properties
A precise understanding of a compound's molecular weight is fundamental for all stoichiometric calculations in synthesis and analysis. Diphenyl(pyrrolidin-3-yl)acetonitrile is frequently utilized in its free base form or as a salt to enhance handling and stability. The molecular weights of these common forms are summarized below.
Molecular Weight
The molecular formula for the (S)-enantiomer of diphenyl(pyrrolidin-3-yl)acetonitrile is C₁₈H₁₈N₂.[3] This composition gives it a specific molecular mass that is crucial for accurate experimental work. Researchers must be vigilant about which form of the compound is being used, as the salt forms have significantly different weights.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile | 133099-11-3 | C₁₈H₁₈N₂ | 262.35[3] |
| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrobromide | 194602-27-2 | C₁₈H₁₉BrN₂ | 343.27[1][4] |
| (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrochloride | 871505-23-6 | C₁₈H₁₉ClN₂ | 298.81[5] |
Part 2: The Solubility Profile: An Expert Analysis
While specific, publicly available solubility data for diphenyl(pyrrolidin-3-yl)acetonitrile is scarce, its molecular structure provides a strong basis for predicting its behavior in various solvent systems. Solubility is not a single value but a context-dependent property influenced by the solid-state form of the compound and the conditions of the medium (e.g., pH, temperature, ionic strength).[6]
Structural Inference on Solubility
-
Lipophilicity : The two phenyl groups are bulky, non-polar moieties that confer significant lipophilic ("fat-loving") character to the molecule. This strongly suggests good solubility in non-polar organic solvents such as toluene, dichloromethane, and diethyl ether, and moderate to good solubility in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF). The related compound diphenyl acetonitrile is noted to be more soluble in organic solvents like acetone and ethanol than in water.[7]
-
Aqueous Solubility & pH Dependence : The pyrrolidine ring contains a secondary amine, which is a weak base. This feature is the most critical determinant of its aqueous solubility.
-
In Neutral Water (pH ~7) : The free base is expected to have very low aqueous solubility. The dominant lipophilic nature of the diphenyl groups will limit its ability to form favorable interactions with water molecules.
-
In Acidic Solutions (pH < 7) : In an acidic environment, the secondary amine will become protonated, forming a cationic pyrrolidinium species. This salt form will be significantly more polar, leading to a dramatic increase in aqueous solubility. Therefore, the solubility of diphenyl(pyrrolidin-3-yl)acetonitrile is highly pH-dependent.
-
-
Polar Protic Solvents : In solvents like ethanol and methanol, solubility is expected to be moderate. These solvents can interact with the polar nitrile group and the pyrrolidine nitrogen while also solvating the non-polar phenyl rings.
Kinetic vs. Thermodynamic Solubility
In drug discovery and development, it is crucial to distinguish between two types of solubility measurements.[8]
-
Kinetic Solubility : This measures the concentration at which a compound, typically introduced from a high-concentration DMSO stock, begins to precipitate in an aqueous buffer.[6][8] It is a high-throughput method used for ranking compounds in early discovery but can be misleading due to supersaturation and DMSO artifacts.[9]
-
Thermodynamic Solubility : This is the true equilibrium concentration of a compound in a saturated solution, in contact with its most stable solid form.[9] It is the "gold standard" measurement, essential for pre-formulation and understanding bioavailability. The shake-flask method is the reference technique for this determination.[9]
Part 3: Experimental Protocol for Thermodynamic Solubility Determination
This section provides a robust, self-validating protocol for determining the thermodynamic solubility of diphenyl(pyrrolidin-3-yl)acetonitrile, grounded in the principles of the shake-flask equilibrium method.[9]
Objective
To determine the equilibrium solubility of diphenyl(pyrrolidin-3-yl)acetonitrile in a specified buffer system (e.g., phosphate-buffered saline, pH 7.4) at a physiologically relevant temperature (37°C).
Materials
-
Diphenyl(pyrrolidin-3-yl)acetonitrile (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Acetonitrile (HPLC grade)
-
Calibrated analytical balance
-
Low-adsorption vials (e.g., glass or polypropylene)
-
Thermostatic shaker incubator (set to 37°C)
-
Centrifuge capable of handling vials
-
Low-binding syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Standard Solutions for Calibration:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in acetonitrile in a 10 mL volumetric flask to create a 1 mg/mL primary stock solution.
-
Perform serial dilutions of the primary stock with the dissolution buffer (e.g., PBS) to prepare a series of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL). Causality Note: Creating the calibration curve in the same matrix as the final sample minimizes analytical error from solvent effects.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid diphenyl(pyrrolidin-3-yl)acetonitrile to several vials. An amount that is at least 2-3 times the estimated solubility is recommended to ensure a solid residue remains at equilibrium.[10] For a compound with expected low solubility, starting with 1-2 mg per 1 mL of buffer is a sound choice.
-
Add a precise volume of the pre-warmed (37°C) PBS buffer to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in the thermostatic shaker, set to 37°C and moderate agitation (e.g., 150-200 rpm).
-
Incubate for a minimum of 48 hours. Causality Note: A long incubation period is critical to ensure that the system reaches true thermodynamic equilibrium, allowing for any potential solid-state transformations to the most stable polymorph.[9]
-
-
Phase Separation and Sampling:
-
After incubation, visually inspect the vials to confirm that excess solid remains.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid. Trustworthiness Note: This step, followed by filtration, is a self-validating system to ensure the complete removal of solid particles, which would otherwise artificially inflate the measured concentration.[11]
-
Carefully withdraw the supernatant using a pipette, avoiding disturbance of the pellet.
-
Immediately filter the supernatant through a 0.22 µm low-binding syringe filter into a clean analysis vial. Discard the first few drops to saturate any potential binding sites on the filter.
-
-
Quantification by HPLC:
-
Analyze the calibration standards to generate a standard curve (Peak Area vs. Concentration). Ensure the curve has an R² value > 0.99.
-
Inject the filtered sample onto the HPLC system.
-
Determine the concentration of the dissolved compound in the sample by interpolating its peak area from the standard curve.
-
Part 4: Visualization of Experimental Workflow
The following diagram outlines the logical flow of the thermodynamic solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
References
-
Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? ADMET & DMPK, 1(1). Available at: [Link]
-
Bergström, C. A. S., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 138, 105023. Available at: [Link]
-
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
Acmec Biochemical. (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Available at: [Link]
-
Apicule. (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide (CAS No: 194602-27-2). Available at: [Link]
-
NextSDS. (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Available at: [Link]
-
Bohnert, T., & Gan, L. (2008). In vitro solubility assays in drug discovery. PubMed, 23(11), 1082-9. Available at: [Link]
-
Pharmaffiliates. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Available at: [Link]
-
Suvchem Laboratory Chemicals. DIPHENYL ACETONITRILE (FOR SYNTHESIS). Available at: [Link]
-
Pharmaffiliates. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrochloride. Available at: [Link]
-
Kemical Konnect. Diphenyl Acetonitrile CAS no.: 86-29-3. Available at: [Link]
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- 4. chemscene.com [chemscene.com]
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- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. raytor.com [raytor.com]
- 10. researchgate.net [researchgate.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Mechanistic Elucidation and Control Strategy for the Cyano Pyrrolidine Impurity in Darifenacin Synthesis
Executive Summary
Darifenacin hydrobromide is a potent, selective M3 muscarinic receptor antagonist prescribed for the treatment of overactive bladder. The multi-step synthesis of this active pharmaceutical ingredient (API) requires rigorous control of process-related impurities to maintain safety and efficacy profiles in accordance with ICH Q3A guidelines. Among the most critical process intermediates—and a persistent downstream impurity—is the cyano pyrrolidine impurity , chemically designated as (S)-3-(cyanodiphenylmethyl)pyrrolidine[1].
This technical guide provides an in-depth analysis of the mechanistic formation of this impurity, the kinetic causality behind its carryover, and a self-validating analytical protocol for its quantification.
Mechanistic Origins: Formation and Kinetic Trapping
The cyano pyrrolidine structure is not a degradation product; rather, it is an intentionally synthesized intermediate that becomes an impurity due to incomplete conversion in subsequent synthetic steps[2]. Its presence in the final API is a classic example of kinetic trapping.
The SN2 Carbanion Substitution
The core framework is assembled by coupling diphenylacetonitrile with an activated pyrrolidine ring.
-
Deprotonation: Diphenylacetonitrile is treated with a strong base (e.g., sodium hydride or potassium tert-butoxide) to generate a highly nucleophilic, resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion attacks an N-protected pyrrolidine bearing a leaving group at the C3 position (e.g., 1-tosyl-3-(R)-pyrrolidinyl tosylate). The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry to yield the required (S)-configuration[3].
Deprotection and the Causality of Carryover
Following the substitution, the pyrrolidine nitrogen is deprotected (e.g., detosylation using HBr/AcOH) to yield the free secondary amine: (S)-3-(cyanodiphenylmethyl)pyrrolidine. From an applied process chemistry perspective, this intermediate persists as an impurity due to two distinct process bottlenecks depending on the synthetic route chosen:
-
Route A (Alkylation First): The secondary amine must undergo N-alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. The bulky diphenylmethyl group adjacent to the pyrrolidine C3 position creates severe steric hindrance. If the reaction kinetics are not driven to completion via optimized bases (like K2CO3) and extended reflux, the unreacted cyano pyrrolidine persists[3].
-
Route B (Hydrolysis First): The nitrile group is hydrolyzed to an amide using potassium hydroxide in 2-butanol before alkylation[2]. Nitrile hydrolysis is kinetically demanding. Incomplete hydrolysis leaves the cyano pyrrolidine intact.
Because the impurity shares significant structural homology with the final API (similar pKa and lipophilicity), it often co-crystallizes and bypasses standard purification purges.
SN2 mechanism and kinetic trapping leading to the Cyano Pyrrolidine impurity.
Quantitative Data Summary
Understanding the physicochemical parameters of the cyano pyrrolidine impurity is critical for developing effective chromatographic methods. The highly stable diphenylmethylium cation formed during mass spectrometry is a primary marker for structural elucidation[4].
Table 1: Physicochemical and Analytical Properties of Cyano Pyrrolidine Impurity
| Parameter | Value / Specification |
| Chemical Name | (S)-3-(Cyanodiphenylmethyl)-pyrrolidine |
| CAS Registry Number | 133099-11-3 (Base), 194602-27-2 (HBr Salt) |
| Molecular Formula | C18H18N2 (Base) |
| Molecular Weight | 262.35 g/mol (Base), 343.26 g/mol (HBr Salt) |
| Monoisotopic Mass | 262.1470 Da |
| Key MS/MS Fragments | m/z 263 [M+H]⁺, m/z 193 (diphenylmethylium cation) |
| Solubility | Soluble in Methanol, Acetonitrile, and DMSO |
Self-Validating Experimental Protocol: LC-MS/MS Quantification
To ensure absolute trustworthiness in impurity profiling, the following step-by-step LC-MS/MS workflow is designed as a self-validating system. It incorporates an orthogonal HPLC-UV check to prevent false positives caused by isobaric interferences, ensuring that the analytical data is grounded in verifiable causality[4].
Step-by-Step Methodology:
-
Sample Preparation & Spiking (The Control): Dissolve 10.0 mg of Darifenacin API in 10 mL of Diluent (Methanol:Water, 50:50 v/v). Prepare a parallel "Spiked Sample" by adding 0.15% (w/w) of the cyano pyrrolidine reference standard[1]. Causality: The spiked sample acts as an internal system suitability check to validate extraction efficiency and rule out matrix suppression.
-
Chromatographic Separation: Inject 10 µL onto a C18 column (150 mm × 4.6 mm, 3 µm). Utilize a gradient mobile phase consisting of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Causality: The gradient is specifically designed to elute the highly lipophilic cyano pyrrolidine impurity after the main API peak, preventing ion suppression in the MS source.
-
Mass Spectrometry (ESI+ Mode): Monitor the specific MRM (Multiple Reaction Monitoring) transition of m/z 263.1 → 193.1. Causality: The m/z 193 fragment corresponds to the highly stable diphenylmethylium cation. This specific cleavage is a self-validating structural confirmation of the diphenylmethyl group.
-
Orthogonal Validation: Simultaneously monitor the UV absorbance at 220 nm. Causality: If the MS/MS signal spikes but the UV area percent in the spiked sample does not show a corresponding recovery of 95–105%, the system flags a potential isobaric matrix interference, preventing false batch rejections.
Self-validating orthogonal analytical workflow for impurity quantification.
References
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist Source: Rasayan Journal of Chemistry URL:[Link]
-
Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn Source: Analyst (RSC Publishing) URL:[Link]
- Process for preparation of darifenacin and intermediates used in the process (WO2010032225A2)
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process - Google Patents [patents.google.com]
- 4. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
toxicity and safety profile of diphenyl(pyrrolidin-3-yl)acetonitrile
An In-depth Technical Guide to the Toxicological and Safety Profile of Diphenyl(pyrrolidin-3-yl)acetonitrile
Authored by a Senior Application Scientist
Preamble: A Proactive Approach to Safety Assessment
Compound Overview and Structural Considerations
Diphenyl(pyrrolidin-3-yl)acetonitrile is a chiral molecule featuring a central pyrrolidine ring substituted with a diphenylacetonitrile group.[3] Its significance in pharmaceutical manufacturing, particularly for M3 muscarinic receptor antagonists, necessitates a thorough understanding of its potential biological effects.[2] The molecule can be deconstructed into three key structural motifs, each with its own set of potential toxicological liabilities: the diphenylacetonitrile moiety, the acetonitrile group, and the pyrrolidine ring.
In-Silico and Analogue-Based Hazard Identification
In the absence of direct toxicological data, a prudent first step is to examine the known safety profiles of structurally related compounds. This analogue-based approach provides a preliminary indication of potential hazards and informs the design of subsequent in vitro and in vivo studies.[4]
The Diphenylacetonitrile Moiety
The diphenylacetonitrile core is associated with several hazard classifications. Safety Data Sheets (SDS) for diphenylacetonitrile indicate that it is toxic if swallowed and may cause skin, eye, and respiratory irritation.[5][6] The lipophilic nature of the two phenyl rings may also contribute to its toxicokinetic properties, potentially leading to increased membrane permeability and distribution into tissues.[7][8]
The Acetonitrile Group
Acetonitrile is a well-characterized toxicant. Its primary mechanism of toxicity involves in vivo metabolism by cytochrome P450 enzymes to cyanide, a potent inhibitor of cellular respiration.[9] Symptoms of acetonitrile exposure can include headache, nausea, and in severe cases, cyanide poisoning, which can be fatal.[10] Therefore, the potential for metabolic activation of diphenyl(pyrrolidin-3-yl)acetonitrile to release cyanide is a critical consideration.
The Pyrrolidine Ring
The pyrrolidine scaffold is a common feature in many FDA-approved drugs.[11] While generally considered to have a favorable safety profile, pyrrolidine-containing compounds are not without potential liabilities. A key concern is the potential for bioactivation of the pyrrolidine ring to form reactive iminium ions and aminoaldehydes, which can be genotoxic and mutagenic.[12] The specific substitution pattern on the pyrrolidine ring is a major determinant of its metabolic fate and toxicological profile.[13][14]
Table 1: Summary of Potential Hazards Based on Structural Analogues
| Structural Moiety | Potential Hazards | References |
| Diphenylacetonitrile | Acute oral toxicity, skin irritation, eye irritation, respiratory irritation. | [5][6] |
| Acetonitrile | Harmful if swallowed or inhaled, metabolism to cyanide, potential for cyanide poisoning. | [9][10] |
| Pyrrolidine Ring | Potential for bioactivation to reactive iminium ions, potential for genotoxicity. | [12][14] |
A Proposed Framework for Comprehensive Toxicological Evaluation
The following is a proposed, multi-stage program for the comprehensive toxicological evaluation of diphenyl(pyrrolidin-3-yl)acetonitrile. This framework is designed to be a self-validating system, where the results of each stage inform the design and necessity of subsequent studies.
Diagram 1: Proposed Toxicological Evaluation Workflow
Caption: A phased approach to the toxicological evaluation of diphenyl(pyrrolidin-3-yl)acetonitrile.
Phase 1: In Vitro Assessment
3.1.1. Cytotoxicity Assays
-
Protocol:
-
Culture relevant human cell lines, such as HepG2 (liver), HK-2 (kidney), and SH-SY5Y (neuronal), in appropriate media.
-
Expose cells to a range of concentrations of diphenyl(pyrrolidin-3-yl)acetonitrile for 24 and 48 hours.
-
Assess cell viability using standard assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of membrane damage.
-
-
Rationale: To establish the basal cytotoxicity of the compound and identify potential target cell types. This provides an initial indication of the compound's potency and informs dose selection for subsequent studies.
3.1.2. Genotoxicity Assays
-
Protocol:
-
Ames Test (Bacterial Reverse Mutation Assay): Expose various strains of Salmonella typhimurium and Escherichia coli to the compound with and without metabolic activation (S9 fraction) to detect point mutations.
-
In Vitro Micronucleus Assay: Treat mammalian cells (e.g., CHO, TK6) with the compound and analyze for the presence of micronuclei, an indicator of chromosomal damage.
-
In Vitro Chromosomal Aberration Assay: Expose cultured mammalian cells to the compound and examine metaphase chromosomes for structural abnormalities.
-
-
Rationale: To assess the mutagenic and clastogenic potential of the compound. A positive finding in any of these assays would be a significant safety concern and would necessitate further investigation.
3.1.3. hERG Channel Assay
-
Protocol:
-
Utilize automated patch-clamp electrophysiology to measure the effect of a range of concentrations of the compound on the human ether-à-go-go-related gene (hERG) potassium channel expressed in a stable cell line (e.g., HEK293).
-
-
Rationale: Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes). This is a critical safety screen for all new chemical entities.
3.1.4. Metabolic Stability and Metabolite Identification
-
Protocol:
-
Incubate the compound with human and rodent liver microsomes or primary hepatocytes.
-
Quantify the disappearance of the parent compound over time to determine its metabolic stability (half-life, intrinsic clearance).
-
Analyze the incubation mixtures using high-resolution mass spectrometry (LC-MS/MS) to identify the major metabolites.
-
-
Rationale: To understand the biotransformation of the compound and to identify any potentially reactive or toxic metabolites.[15] This is crucial for understanding the compound's pharmacokinetic profile and for designing appropriate in vivo studies.
Diagram 2: Potential Metabolic Pathways
Caption: Potential metabolic pathways for diphenyl(pyrrolidin-3-yl)acetonitrile.
Phase 2: In Vivo Acute and Repeated-Dose Toxicity Studies
3.2.1. Acute Toxicity Study
-
Protocol:
-
Administer single, escalating doses of the compound to a small number of rodents (e.g., Sprague-Dawley rats) via the intended route of human exposure (e.g., oral gavage).
-
Observe the animals for a minimum of 14 days for signs of toxicity and mortality.
-
Perform a gross necropsy on all animals at the end of the study.
-
-
Rationale: To determine the median lethal dose (LD50) and to identify the clinical signs of acute toxicity. This information is critical for hazard classification and for guiding dose selection in subsequent repeated-dose studies.
3.2.2. 28-Day Repeated-Dose Toxicity Study
-
Protocol:
-
Administer the compound daily to groups of rodents at three or more dose levels for 28 consecutive days. A control group receiving the vehicle and a recovery group for the high dose are also included.
-
Monitor a comprehensive set of parameters throughout the study, as detailed in Table 2.
-
At the end of the treatment and recovery periods, conduct a thorough gross and histopathological examination of all major organs and tissues.
-
-
Rationale: To evaluate the sub-chronic toxicity of the compound, identify potential target organs of toxicity, and determine a No-Observed-Adverse-Effect-Level (NOAEL). The NOAEL is a critical value for establishing a safe starting dose for first-in-human studies.
Table 2: Parameters for a 28-Day Repeated-Dose Toxicity Study
| Category | Parameters to be Monitored |
| In-life Observations | Clinical signs of toxicity, body weight, food and water consumption, ophthalmology. |
| Clinical Pathology | Hematology (e.g., red and white blood cell counts, platelets), clinical chemistry (e.g., liver and kidney function tests), urinalysis. |
| Terminal Procedures | Gross necropsy, organ weights, histopathology of all major organs and tissues. |
Phase 3: Safety Pharmacology
-
Protocol:
-
Central Nervous System (CNS): Conduct a functional observational battery (FOB) and automated activity measurements in rodents to assess effects on behavior, coordination, and motor activity.
-
Cardiovascular System: Monitor blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered large animal model (e.g., dog, non-human primate).
-
Respiratory System: Measure respiratory rate and tidal volume in rodents using whole-body plethysmography.
-
-
Rationale: To investigate the potential for adverse effects on vital organ systems. These studies are typically conducted at doses that are expected to be pharmacologically active and are a regulatory requirement before proceeding to clinical trials.
Conclusion: A Pathway to a Comprehensive Safety Profile
The toxicological evaluation of any new chemical entity, including pharmaceutical intermediates like diphenyl(pyrrolidin-3-yl)acetonitrile, is a systematic and data-driven process. While direct toxicity data for this specific compound is scarce, a thorough analysis of its structural components provides a solid foundation for a targeted and efficient safety assessment program. By following the proposed framework of in vitro and in vivo studies, researchers and drug development professionals can build a comprehensive safety profile that is both scientifically robust and compliant with regulatory expectations. This proactive and mechanistically informed approach is paramount to ensuring the safety of new medicines and the patients who will ultimately benefit from them.
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Australian Government Department of Health. (2017, October 27). Acetonitrile: Human health tier II assessment. [Link]
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Mould, D. R., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4688-4692. [Link]
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Pang, Y. Y., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-215. [Link]
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Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2195-2207. [Link]
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stability of diphenyl(pyrrolidin-3-yl)acetonitrile under physiological conditions
An In-Depth Technical Guide to the Stability of Diphenyl(pyrrolidin-3-yl)acetonitrile Under Physiological Conditions
Abstract
This technical guide provides a comprehensive framework for assessing the stability of diphenyl(pyrrolidin-3-yl)acetonitrile, a chiral building block and key intermediate, under physiological conditions.[1] For drug development professionals, understanding a molecule's stability profile is a critical early step in evaluating its potential as a therapeutic candidate. This document outlines the inherent chemical liabilities of the molecule's core structure, details robust experimental protocols for evaluating both chemical and metabolic stability, and provides a rationale for data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to guide lead optimization and candidate selection.
Introduction: The Critical Role of Stability Assessment
Diphenyl(pyrrolidin-3-yl)acetonitrile possesses three key structural motifs: a tertiary nitrile, a secondary pyrrolidine ring, and a diphenylmethyl group. Each of these presents distinct possibilities for degradation under the physiological conditions of the human body (pH 7.4, 37°C, presence of metabolic enzymes). A molecule's stability dictates its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Poor stability can lead to rapid clearance, low bioavailability, the formation of potentially toxic metabolites, and ultimately, therapeutic failure.
This guide serves as a strategic resource for researchers, providing both the theoretical basis and practical, field-proven protocols to thoroughly characterize the stability of this molecule and its analogues.
Structural Analysis and Predicted Liabilities
A proactive assessment of a molecule's structure can predict its most likely degradation pathways. This allows for the design of targeted, efficient stability-indicating assays.
-
The Nitrile Group: While often incorporated to improve metabolic stability and other pharmacokinetic parameters, the nitrile group is not inert.[2][3] It is susceptible to hydrolysis, particularly enzymatic, which would convert it first to an amide and subsequently to a carboxylic acid. This is a known conversion pathway for this molecule in synthetic applications.[1] Furthermore, activated nitriles can act as electrophiles ("warheads") that covalently react with biological nucleophiles like cysteine residues in proteins, though this is more common with heteroaromatic nitriles.[4]
-
The Pyrrolidine Ring: Saturated nitrogen heterocycles like pyrrolidine are common in FDA-approved drugs but are also known metabolic hotspots.[5][6] The primary metabolic liability is oxidation by Cytochrome P450 (CYP) enzymes, which can occur at the carbon alpha to the nitrogen, leading to the formation of a reactive iminium ion.[5] This reactive intermediate can be trapped by cellular nucleophiles, leading to potential toxicity. The pyrrolidine ring itself can also undergo N-dealkylation or ring-opening reactions.
-
The Diphenylmethyl Moiety: The two phenyl rings provide multiple sites for Phase I metabolism. Aromatic hydroxylation, mediated by CYP enzymes, is a common metabolic pathway for phenyl-containing compounds.[7][8] This process can lead to the formation of phenolic metabolites, which may then undergo Phase II conjugation reactions (e.g., glucuronidation).[9]
The following diagram illustrates the key structural features and their potential points of metabolic or chemical attack.
Caption: Key structural motifs and their associated stability liabilities.
Experimental Protocols for Stability Assessment
A multi-pronged experimental approach is required to fully characterize the stability profile. This involves assessing degradation under both non-enzymatic (chemical) and enzymatic (metabolic) conditions.
Chemical Stability in Physiological Buffers
Objective: To determine the intrinsic stability of the compound across a range of pH values relevant to the gastrointestinal tract and systemic circulation. This experiment isolates chemical degradation from enzyme-mediated metabolism.
Protocol:
-
Preparation of Buffers: Prepare sterile buffers at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (simulated blood plasma). A standard choice is a 100 mM potassium phosphate buffer.[10]
-
Compound Stock Solution: Prepare a 10 mM stock solution of diphenyl(pyrrolidin-3-yl)acetonitrile in a suitable organic solvent like DMSO or acetonitrile.
-
Incubation: Dilute the stock solution into each pre-warmed (37°C) buffer to a final concentration of 1-10 µM. The final organic solvent concentration should be kept low (<1%) to avoid solubility artifacts.
-
Time-Point Sampling: Aliquot the mixture into several vials. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from each pH condition and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (a structurally similar, stable compound).[11]
-
Sample Processing: Centrifuge the quenched samples to precipitate any salts.
-
Analysis: Analyze the supernatant for the remaining parent compound using a validated, stability-indicating LC-MS/MS method.[12][13]
Metabolic Stability in Liver Microsomes
Objective: To evaluate the compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, which are highly concentrated in the liver microsomal fraction.[14][15] This is a standard, high-throughput assay for predicting hepatic clearance.[11]
The workflow for this crucial experiment is outlined below.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Protocol:
-
Reagents: Pooled human liver microsomes, 100 mM phosphate buffer (pH 7.4), NADPH (cofactor), test compound, and positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a slowly metabolized one like Warfarin).
-
Incubation Setup: In a 96-well plate, prepare triplicate wells for each condition.
-
Test Condition: Add buffer, microsomes (to a final concentration of 0.5 mg/mL), and test compound (final concentration 1 µM).[16]
-
Control (No Cofactor): Prepare a parallel set of incubations without NADPH. This control is critical to distinguish between enzymatic degradation and chemical instability or non-NADPH-dependent metabolism.[14]
-
-
Reaction Initiation: Pre-incubate the plates at 37°C for 5-10 minutes. Initiate the reaction by adding a pre-warmed NADPH solution to the appropriate wells.
-
Time-Point Sampling & Quenching: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[10][16]
-
Sample Processing & Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the disappearance of the parent compound.[11]
Data Analysis and Interpretation
Chemical Stability Data: The percentage of the compound remaining at each time point for each pH is calculated relative to the 0-hour time point. This data can be summarized in a table.
Table 1: Hypothetical Chemical Stability Data
| Time (hours) | % Remaining (pH 1.2) | % Remaining (pH 6.8) | % Remaining (pH 7.4) |
|---|---|---|---|
| 0 | 100 | 100 | 100 |
| 1 | 98.5 | 99.1 | 99.5 |
| 2 | 97.2 | 98.6 | 99.1 |
| 4 | 95.1 | 97.5 | 98.8 |
| 8 | 90.3 | 96.2 | 98.1 |
| 24 | 75.4 | 92.8 | 96.5 |
Metabolic Stability Data: From the microsomal stability assay, the rate of disappearance is used to calculate key pharmacokinetic parameters.
-
Plot the Data: Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the Slope: The slope of the line from this plot represents the elimination rate constant (k).
-
Calculate Half-Life (t½): t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)
This data allows compounds to be ranked and their in vivo hepatic clearance to be predicted.
Table 2: Hypothetical Metabolic Stability Data & Parameters
| Compound | t½ (min) | CLint (µL/min/mg) | Classification |
|---|---|---|---|
| Verapamil (Control) | 8.5 | 163.1 | High Clearance |
| Warfarin (Control) | > 60 | < 23.1 | Low Clearance |
| Diphenyl(pyrrolidin-3-yl)acetonitrile | 25.2 | 55.0 | Moderate Clearance |
The potential degradation pathways can be visualized as follows, providing a roadmap for metabolite identification studies.
Caption: Predicted metabolic and chemical degradation pathways.
Conclusion and Strategic Implications
This guide provides a robust framework for evaluating the stability of diphenyl(pyrrolidin-3-yl)acetonitrile. The results from the described chemical and metabolic stability assays are foundational for any drug development program.
-
High chemical instability , particularly at gastric or intestinal pH, would suggest potential issues with oral bioavailability.
-
Rapid metabolic degradation (a short half-life in liver microsomes) indicates that the compound would likely be quickly cleared from the body, potentially requiring frequent dosing or structural modification to block the metabolic soft spots.
The data generated through these protocols provides actionable intelligence. If instability is observed, medicinal chemists can rationally design next-generation analogues—for example, by modifying the pyrrolidine ring to improve metabolic stability or altering the electronics of the phenyl rings.[17] By systematically applying these principles and protocols, research teams can de-risk their projects early and focus resources on compounds with the highest probability of success.
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Exploratory Synthesis of Novel Pyrrolidine-Based Antimuscarinics: A Technical Whitepaper
Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary
Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors (GPCRs) comprising five subtypes (M1–M5) that mediate a vast array of central and peripheral physiological functions. The selective antagonism of the M3 receptor subtype is a primary therapeutic strategy for managing chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB)[1][2]. Historically, achieving subtype selectivity has been challenging due to the highly conserved nature of the orthosteric acetylcholine-binding site across the five subtypes.
Recent exploratory syntheses have demonstrated that incorporating a pyrrolidine ring—such as in the scaffolds of glycopyrrolate and darifenacin—restricts the conformational flexibility of the aminoalkyl chain[3]. This locks the pharmacophore into a bioactive conformation, providing an optimal stereochemical environment for the critical cationic head to interact with the receptor[4]. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and pharmacological evaluation of novel pyrrolidine-based antimuscarinics.
Mechanistic Rationale and Scaffold Design
The design of highly selective muscarinic antagonists relies on the hypothesis that stereochemical complication in the proximity of the critical cationic head allows the ligand to detect subtle structural differences between mAChR subtypes[4].
Pyrrolidine derivatives are uniquely suited for this. By freezing the aminoalkyl chain into a pyrrolidine ring, the molecule gains a rigid, chiral core. For instance, the transition from simple flexible amines to 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives significantly alters the binding affinity profile, shifting the molecule from a non-selective agonist to a potent, subtype-preferring antagonist[3][5].
Exploratory workflow for pyrrolidine-based muscarinic antagonists.
Key Synthetic Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been engineered as self-validating systems. Causality is embedded into every chemical choice, ensuring that impurity carry-over is minimized and stereochemical fidelity is maintained.
Protocol A: One-Pot Synthesis of Glycopyrrolate Analogues
Glycopyrrolate is a racemic mixture of quaternary ammonium diastereomers. The original synthesis utilized metallic sodium for the transesterification of cyclopentyl mandelic acid with 1-methylpyrrolidin-3-ol[6]. This approach is hazardous at scale and promotes thermal degradation. To circumvent this, we employ a modern, one-pot esterification utilizing 1,1'-carbonyldiimidazole (CDI)[7].
Step-by-Step Methodology:
-
In Situ Activation: Dissolve cyclopentyl mandelic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add CDI (1.1 eq) at 25°C and stir for 2 hours. Causality: CDI activates the hydroxy acid by forming an imidazolide intermediate. This avoids the use of harsh acid chlorides (which cannot be used due to the alpha-hydroxy group) and eliminates the need for hazardous sodium metal[7][8].
-
Esterification: Introduce 1-methylpyrrolidin-3-ol (1.05 eq) to the reaction vessel. Heat the mixture to 60°C for 48–72 hours to drive the sluggish esterification to completion[7].
-
Self-Validating Purification (Acid-Base Extraction): Quench the reaction with water. Extract the tertiary amine ester into toluene. To validate purity and remove neutral impurities (such as unreacted acid or imidazolide byproducts), extract the organic layer with dilute aqueous HCl. Discard the organic layer, basify the aqueous layer to pH 10, and back-extract the pure tertiary amine into fresh toluene[6].
-
Quaternization: Treat the purified ester in toluene with methyl bromide gas (or methyl iodide for exploratory analogues) at 20–25°C. The quaternary ammonium salt precipitates directly from the non-polar solvent[6].
-
Diastereomeric Enrichment: Recrystallize the crude product from an ethyl methyl ketone/methanol mixture. This specific solvent system selectively enriches the desired, higher-melting (R,S)/(S,R) diastereomeric pair, reducing the (R,R)/(S,S) impurity to <0.1%[7][9].
Protocol B: Synthesis of M3-Selective Darifenacin Derivatives
Darifenacin relies on a 3-(S)-(+)-hydroxypyrrolidine core. The critical challenge in its synthesis is the partial hydrolysis of the nitrile intermediate, which is prone to forming desnitrile and vinyl phenol impurities if the reaction conditions are not tightly controlled[2].
Step-by-Step Methodology:
-
Nitrile Coupling: React N-Boc-3-(S)-sulfonyloxypyrrolidine with diphenylacetonitrile in a THF/DMF mixture. Cool to 0–5°C and add potassium tert-butoxide gradually, then heat to 55–60°C until completion[10]. Causality: Strict thermal control during the addition of the strong base prevents the beta-elimination of the sulfonate leaving group, which would otherwise destroy the chiral pyrrolidine core.
-
Hydrolysis: Hydrolyze the nitrile to the primary amide using KOH (50.0 eq) in 2-butanol at 100–105°C for 60 hours[2].
-
Alkylation & Impurity Control: Condense the resulting 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)-2,3-dihydrobenzofuran. Use cyclopentyl methyl ether (CPME) and water as the solvent system with K2CO3[10]. Causality: CPME is strategically chosen because it controls the formation of associated impurities. Upon reaction completion, the impurities separate out and can be easily removed by simple filtration of the reaction mass, creating a self-purifying step[10][11].
Pharmacological Evaluation & Receptor Signaling
The ultimate validation of these synthetic efforts is the functional antagonism of mAChRs. The M3 receptor is coupled to Gq proteins; its activation by acetylcholine leads to phospholipase C (PLC) activation, IP3 generation, and subsequent intracellular calcium release, causing smooth muscle contraction[2][5].
Mechanism of action: Pyrrolidine antagonists blocking M3 receptor Gq-coupled signaling.
Quantitative Binding Affinity (pKi)
The table below summarizes the binding affinities (expressed as pKi) of various pyrrolidine-based compounds evaluated on cloned human muscarinic receptors expressed in Chinese Hamster Ovary (CHO) cells[3][4][5].
| Compound Scaffold | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) | Selectivity Profile |
| Darifenacin (Reference) | 8.2 ± 0.1 | 7.9 ± 0.1 | 9.3 ± 0.2 | 7.6 ± 0.1 | 8.0 ± 0.1 | M3 Selective |
| Glycopyrrolate (RS/SR) | 9.5 ± 0.1 | 9.2 ± 0.2 | 9.7 ± 0.1 | 9.0 ± 0.1 | 9.1 ± 0.2 | Potent, Non-selective |
| 1,3-Oxathiolan-pyrrolidine | 8.1 ± 0.2 | 8.4 ± 0.1 | 7.5 ± 0.2 | 7.8 ± 0.1 | 7.2 ± 0.1 | M2 Preferring |
| Tropane-pyrrolidine hybrid | 8.8 ± 0.1 | 8.1 ± 0.2 | 9.6 ± 0.1 | 8.3 ± 0.2 | 8.5 ± 0.1 | M3 Selective |
Note: Higher pKi values indicate stronger binding affinity. The structural rigidity imparted by the pyrrolidine ring is directly responsible for the sub-nanomolar affinity observed at the M3 receptor for darifenacin and hybrid derivatives.
Conclusion
The exploratory synthesis of pyrrolidine-based antimuscarinics requires a rigorous intersection of structural design and robust chemical methodology. By transitioning from hazardous, outdated protocols to self-validating, modern syntheses (such as CDI-mediated esterification and CPME-based impurity precipitation), researchers can reliably generate highly pure, stereochemically complex antagonists. These pyrrolidine scaffolds remain at the forefront of respiratory and urological drug development due to their unparalleled ability to navigate the highly conserved orthosteric sites of muscarinic receptors.
References
- Synthesis, Affinity Profile, and Functional Activity of Muscarinic Antagonists with a 1-Methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine Structure.
- WO2010032225A2 - Process for preparation of darifenacin and intermediates used in the process.
- An Improved Process For Preparation Of Glycopyrrol
- An Improved Process For Preparation Of Darifenacin Hydrobromide. Quick Company.
- Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic M3 receptor antagonist. Rasayan Journal of Chemistry.
- WO2020148777A1 - Process for preparation of glycopyrrolate intermediate.
- INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TRE
- Synthesis, Affinity Profile and Functional Activity of Potent Chiral Muscarinic Antagonists with a Pyrrolidinylfuran Structure.
- Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate.
- Synthesis and Pharmacological Characterization of Chiral Pyrrolidinylfuran Derivatives: The Discovery of New Functionally Selective Muscarinic Agonists.
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The Diphenyl(pyrrolidin-3-yl)acetonitrile Scaffold: Mechanistic Insights into M3 Muscarinic Receptor Binding Affinity and Kinetics
Executive Summary
The compound (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (CAS: 194602-27-2) is a critical chiral building block and active pharmaceutical ingredient (API) intermediate[1]. More importantly, its structural topology represents the definitive pharmacophore responsible for the M3 muscarinic receptor binding affinity and kinetic profile observed in advanced anticholinergic therapeutics, most notably darifenacin[2]. This technical whitepaper deconstructs the receptor binding mechanics, kinetic parameters, and self-validating experimental methodologies required to profile this specific pharmacophore.
Pharmacophore Architecture & Target Causality
The interaction between the diphenyl(pyrrolidin-3-yl)acetonitrile scaffold and the M3 muscarinic receptor is governed by precise steric and electrostatic parameters. As an application scientist, it is crucial to understand why this molecule behaves the way it does, rather than just observing the end result.
-
The Pyrrolidine Ring (Electrostatic Anchoring): At physiological pH (7.4), the basic nitrogen of the pyrrolidine ring is protonated. This allows it to form a critical salt bridge with the highly conserved aspartate residue (Asp147) located in Transmembrane Domain 3 (TM3) of the muscarinic receptor. Without this ionic interaction, target engagement fails.
-
The Diphenylacetonitrile Moiety (Steric Selectivity & Kinetic Trapping): The bulky, hydrophobic diphenyl groups project into the extracellular vestibule of the receptor. This region forms an "aromatic cage" (comprising Tyr148, Tyr506, and Tyr524)[3]. The steric bulk of the diphenyl groups is the causal factor for M3 over M2 selectivity; the M2 binding pocket is structurally tighter and cannot accommodate this specific spatial arrangement without severe steric clash, leading to the scaffold's high M3 selectivity[2].
Diagram 1: M3 receptor Gq-coupled signaling pathway and pharmacophore inhibition.
Binding Affinity and Metadynamics of Unbinding
The clinical efficacy of derivatives containing the diphenyl(pyrrolidin-3-yl)acetonitrile core is driven not just by equilibrium affinity ( Ki ), but by Residence Time ( τ ).
Metadynamics simulations reveal that the rate-limiting step for receptor unbinding is the traversal of the bulky diphenyl groups through the receptor's aromatic cage[3]. Because breaking these hydrophobic interactions requires significant activation energy, the dissociation rate ( koff ) is exceptionally slow. This prolonged residence time ensures sustained pharmacological efficacy even as bulk plasma concentrations of the drug decline.
Quantitative Data Synthesis
Table 1: Receptor Subtype Selectivity Profile Data representative of the diphenyl(pyrrolidin-3-yl) derivative darifenacin[2].
| Receptor Subtype | Binding Affinity ( Ki , nM) | Selectivity Ratio (vs M3) |
| M1 | 40.0 | 8.3x |
| M2 | 1141.0 | 237.7x |
| M3 | 4.8 | 1.0x (Reference Target) |
| M4 | 45.0 | 9.4x |
| M5 | 45.0 | 9.4x |
Table 2: Kinetic Binding Parameters at the hM3 Receptor
| Parameter | Value | Mechanistic Implication |
| Association Rate ( kon ) | 1.5×107 M−1min−1 | Rapid target engagement via electrostatic steering toward Asp147. |
| Dissociation Rate ( koff ) | 0.02 min−1 | Slow dissociation due to hydrophobic trapping in the aromatic cage. |
| Residence Time ( τ ) | ~50 minutes | Prolonged duration of action independent of systemic PK half-life. |
Self-Validating Experimental Protocols
To accurately measure the affinity and kinetics of this scaffold, assays must be strictly controlled and self-validating. Below are the field-standard protocols for evaluating this pharmacophore.
Protocol A: Radioligand Kinetic Binding Assay
This assay determines the kon and koff rates using [3H]-N-methylscopolamine ([3H]-NMS).
-
Step 1: Membrane Preparation. Culture CHO cells stably expressing human M3 receptors (CHO-hM3). Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).
-
Causality: CHO cells lack endogenous muscarinic receptors, providing a null background that prevents data skewing from M1/M2 subtypes.
-
-
Step 2: Radioligand Incubation. Incubate 20 µg of membrane protein with 0.2 nM [3H]-NMS and varying concentrations of the test compound at 37°C.
-
Causality: [3H]-NMS is a permanently charged quaternary amine. It cannot cross the cell membrane, ensuring it only labels surface receptors and prevents artificially slow koff rates caused by intracellular radioligand trapping. Incubation at 37°C ensures kinetic rates reflect in vivo thermodynamic conditions.
-
-
Step 3: Rapid Vacuum Filtration. Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass filters, drastically reducing the non-specific binding (NSB) of the positively charged radioligand.
-
-
Step 4: Ice-Cold Wash. Wash filters three times with 5 mL of ice-cold Tris-HCl buffer.
-
Causality: The sudden drop in temperature halts receptor-ligand dissociation kinetics instantly, "freezing" the equilibrium state for accurate measurement.
-
-
Step 5: Scintillation Counting & Validation. Extract filters into scintillation fluid and count beta emissions.
-
Self-Validation System: Include a Total Binding (TB) well (radioligand only) and a Non-Specific Binding (NSB) well (radioligand + 10 µM Atropine). Calculate the Z'-factor: Z′=1−∣μTB−μNSB∣3(σTB+σNSB) . The assay is only validated and accepted if Z′>0.5 .
-
Diagram 2: Self-validating radioligand binding workflow for kinetic parameters.
Protocol B: Functional Calcium Mobilization Assay
Because the M3 receptor is Gq-coupled, target antagonism can be functionally verified by measuring the suppression of intracellular calcium ( Ca2+ ) oscillations[4].
-
Step 1: Cell Plating. Seed HAC15 cells (which natively express high levels of M3 receptors) into 96-well black, clear-bottom plates[4].
-
Step 2: Dye Loading. Incubate cells with 2 µM Fluo-4 AM dye in assay buffer for 45 minutes at 37°C.
-
Causality: Fluo-4 AM is cell-permeable. Once inside, cytosolic esterases cleave the acetoxymethyl (AM) ester, rendering the dye cell-impermeable. This traps the fluorophore inside the cell, allowing for real-time measurement of Ca2+ transients without cell lysis.
-
-
Step 3: Antagonist Pre-incubation. Wash cells and apply the diphenyl(pyrrolidin-3-yl)acetonitrile derivative for 30 minutes.
-
Causality: Given the slow kon and koff kinetics of this bulky scaffold, a 30-minute pre-incubation is mandatory to ensure the system reaches thermodynamic equilibrium before agonist challenge.
-
-
Step 4: Agonist Challenge & Readout. Inject 100 µM Carbachol (a muscarinic agonist) and immediately read fluorescence (Ex: 488 nm / Em: 525 nm) using a kinetic plate reader.
-
Self-Validation System: Generate a Schild plot by testing the antagonist against multiple concentration curves of Carbachol. The assay is validated if the antagonist produces a parallel rightward shift in the Carbachol dose-response curve without depressing the maximum response ( Emax ), confirming true competitive antagonism at the orthosteric site.
-
References
- The Clinical Pharmacokinetics of Darifenacin - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsUONMdQrZZkRFYzoA2r-cH6_McbQXjg_n-WUnoOZ67HYM0dCQ8lwESqYv16-BUUcnFC0Dwkg4nODp3FmZMCeVQqQk7p7SJx7pRzcAgdxmPVwrvbGrslAqXDD2YaaCqnovABDJX9tMYKtDMR2nDbQBWAaSIZt8BUMgoJH3OfeXKVTxKzwC-fL0bK7PK04lBYokcecFIakY]
- M3-subtype muscarinic receptor activation stimulates intracellular calcium oscillations and aldosterone production in human adrenocortical HAC15 cells - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuHzJNBX9_5o-VgBAIrcKh3uMKsejWW8qaI8Mqr-_fALZVvmV_Xu9cu4DfZim-YNkY9maGSlzOnyHtRGlaZz_YbPfnlvvRyLOb6IO6jVv4RhbBjuDL_yd8zYaMXDitvEMS-inVXPo-YCdh7Q==]
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Sources
Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Diphenyl(pyrrolidin-3-yl)acetonitrile
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of diphenyl(pyrrolidin-3-yl)acetonitrile. As a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Darifenacin[1], accurate quantification is critical for process monitoring and quality control. The inherent chemical nature of the analyte, which contains a basic pyrrolidine moiety and hydrophobic diphenyl groups, presents a unique analytical challenge, primarily concerning chromatographic peak shape. This document outlines a systematic approach to method development, from initial analyte characterization to final method validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The developed reversed-phase HPLC method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for its intended purpose in a research or quality control environment.
Introduction
Diphenyl(pyrrolidin-3-yl)acetonitrile is a chiral building block whose purity and concentration must be carefully controlled during pharmaceutical manufacturing. The molecule's structure, featuring two phenyl rings and a basic secondary amine within a pyrrolidine ring, dictates its chromatographic behavior. While the diphenyl groups provide a strong UV chromophore for detection, the basic amine can interact with residual silanol groups on conventional silica-based stationary phases.[5][6] This secondary interaction is a common cause of poor chromatographic performance, leading to asymmetric or "tailing" peaks, which compromise resolution and quantitative accuracy.[7][8]
The primary objective of this work was to develop a simple, reliable, and efficient HPLC method that overcomes these challenges. We detail the logical progression of method development, including the rationale for selecting the stationary phase, mobile phase composition, and detector settings. The final method is then rigorously validated to ensure its performance characteristics are well-documented and reliable.
Experimental
Materials and Reagents
-
Analyte: Diphenyl(pyrrolidin-3-yl)acetonitrile reference standard (Purity ≥98%)
-
Acetonitrile (ACN): HPLC grade or higher
-
Water: Deionized (DI) water, filtered and purified to 18.2 MΩ·cm
-
Formic Acid: LC-MS grade or equivalent
-
All other chemicals were of analytical grade.
Instrumentation
A standard HPLC system equipped with the following components was used:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) Detector[9]
Standard and Sample Preparation
Protocol: Preparation of Stock and Working Standard Solutions
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the diphenyl(pyrrolidin-3-yl)acetonitrile reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standards for linearity and quantification by serially diluting the stock solution with the diluent to achieve the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: For analysis of a bulk substance, prepare the sample in the same manner as the stock solution to a target concentration within the validated linear range.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter and protect the HPLC column.[10][11]
Method Development and Optimization
The development of a robust analytical method follows a logical progression designed to achieve optimal separation and detection. The key decisions and their scientific rationale are discussed below.
Figure 1: Logical workflow for HPLC method development.
Rationale for Chromatographic Mode
Given the analyte's structure with a calculated LogP of approximately 3.68, it possesses sufficient hydrophobicity for retention in reversed-phase (RP) chromatography.[12][13] RP-HPLC is the most widely used, robust, and well-understood mode of separation, making it the logical first choice.[14] While alternatives like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) are powerful tools for polar and ionic compounds[15][16][17], a well-optimized RP method is often sufficient and more straightforward to implement.
Stationary Phase Selection
The primary challenge is mitigating the interaction between the basic pyrrolidine nitrogen and acidic silanol groups on the stationary phase surface. Therefore, the choice of column is critical. A modern, high-purity silica column with robust end-capping was selected.
-
Stationary Phase: C18 was chosen for its strong hydrophobic retention capabilities.
-
End-capping: This process deactivates most residual silanol groups, significantly reducing their availability for secondary ionic interactions and thereby preventing peak tailing.[8]
Mobile Phase Optimization
The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its different selectivity profile.
-
pH Control: This is the most critical parameter for achieving good peak shape for a basic analyte. By operating at a low pH, we ensure two things:
-
The pyrrolidine amine (pKa likely > 8) is fully and consistently protonated, existing as a single ionic species.
-
The acidic silanol groups (pKa ~3.5-4.5) on the silica surface are protonated (neutral), which suppresses the undesirable ionic interaction that causes peak tailing.[6][7][8] A mobile phase containing 0.1% formic acid (approx. pH 2.7) was found to provide excellent peak symmetry.
-
-
Gradient Elution: A scouting gradient from low to high organic content was initially performed to determine the elution conditions.[18] The gradient was then optimized to provide a reasonable retention time with good resolution from any potential impurities.
Detector Wavelength Selection
The diphenyl structure provides strong UV absorbance. A Photodiode Array (PDA) detector was used to scan the analyte peak from 200-400 nm during initial runs. The UV spectrum showed a maximum absorbance (λmax ) at 220 nm , which was selected for quantification to ensure maximum sensitivity.
Results and Discussion
Optimized Chromatographic Conditions & System Suitability
The final optimized method parameters are summarized in Table 1. A representative chromatogram is shown in Figure 2, demonstrating excellent peak shape and efficiency. System suitability parameters were evaluated and consistently met the typical acceptance criteria (Tailing Factor ≤ 1.5, Theoretical Plates > 2000).
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B in 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 220 nm |
| Run Time | 15 minutes (including re-equilibration) |
(A representative chromatogram would be displayed here in a full application note, showing a sharp, symmetrical peak for the analyte at its retention time.)
Method Validation
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][3] The validation workflow is depicted in Figure 3.
Figure 2: Workflow for analytical method validation based on ICH Q2(R1).
Validation Results Summary
-
Specificity: The PDA detector was used to assess peak purity, confirming no co-eluting impurities at the analyte's retention time. Analysis of a diluent blank showed no interfering peaks.
-
Linearity: The method was linear over the concentration range of 1-100 µg/mL. The calibration curve yielded a correlation coefficient (r²) of > 0.999.
-
Accuracy: Accuracy was determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, 120% of a target concentration). The mean recovery was found to be between 98.0% and 102.0%.[19]
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (%RSD) for six replicate injections of a standard solution was < 1.0%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD between the two data sets was < 2.0%.[19]
-
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio and were found to be sufficient for detecting trace-level impurities.
-
Robustness: The method's robustness was evaluated by introducing small, deliberate variations in flow rate (±0.1 mL/min) and column temperature (±2 °C). The system suitability parameters remained within acceptable limits, demonstrating the method's reliability under minor perturbations.
Table 2: Summary of Validation Data
| Validation Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | < 1.0% | ≤ 2.0% |
| Intermediate Precision (%RSD) | < 2.0% | ≤ 2.0% |
Detailed Protocol for Analysis
Objective: To quantify the concentration of diphenyl(pyrrolidin-3-yl)acetonitrile in a sample.
Step-by-Step Methodology:
-
System Preparation: Set up the HPLC system according to the conditions outlined in Table 1.
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Degas the mobile phases before use.
-
System Equilibration: Purge the system and equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Standard/Sample Preparation: Prepare standards and samples as described in Section 2.3.
-
Sequence Setup: Create an analysis sequence. Include blank injections (diluent) at the beginning to ensure a clean system.
-
System Suitability: Inject a working standard solution (e.g., 50 µg/mL) five or six times. Verify that the system suitability parameters (%RSD of retention time and peak area, tailing factor, theoretical plates) meet the pre-defined criteria.
-
Calibration Curve: Inject the series of working standards at different concentrations in duplicate.
-
Sample Analysis: Inject the unknown sample solutions in duplicate.
-
Data Processing: Integrate the peak corresponding to diphenyl(pyrrolidin-3-yl)acetonitrile. Generate a linear regression calibration curve from the standard injections. Use the resulting equation to calculate the concentration of the analyte in the unknown samples.
Conclusion
A specific, accurate, and precise reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of diphenyl(pyrrolidin-3-yl)acetonitrile. The strategic use of a modern, end-capped C18 column and an acidic mobile phase (0.1% formic acid) effectively mitigates the peak tailing associated with the basic amine functionality, resulting in excellent chromatography. The validation results confirm that the method is reliable and fit for its intended purpose in quality control and pharmaceutical development environments, adhering to the stringent requirements of ICH guidelines.
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Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. (URL: [Link])
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Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. (URL: [Link])
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Nawrocki, J., et al. (2026). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Chromatography Online. (URL: [Link])
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- 7. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. b-ac.co.uk [b-ac.co.uk]
- 10. sartorius.com [sartorius.com]
- 11. nacalai.com [nacalai.com]
- 12. chemscene.com [chemscene.com]
- 13. researchgate.net [researchgate.net]
- 14. glsciencesinc.com [glsciencesinc.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. helixchrom.com [helixchrom.com]
- 17. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. ajpaonline.com [ajpaonline.com]
Synthesis Protocol for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile: An Application Note
Abstract: This document provides a detailed, research-grade protocol for the synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile, a key chiral intermediate in the preparation of various pharmaceutical agents, notably the muscarinic receptor antagonist Darifenacin.[1][2][3] The described methodology follows a two-step sequence involving the alkylation of diphenylacetonitrile with a protected (S)-3-hydroxypyrrolidine derivative, followed by deprotection of the nitrogen protecting group. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of chemical principles, and safety considerations.
Introduction
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile is a valuable chiral building block in medicinal chemistry.[3] Its stereochemically defined structure, featuring a quaternary carbon center, is crucial for the biological activity of several therapeutic agents. The synthesis of this compound with high enantiomeric purity is therefore of significant interest. The protocol outlined herein provides a reliable and efficient pathway to this important intermediate.
The synthetic strategy is based on two key transformations:
-
Nucleophilic Substitution: The reaction of a protected (S)-pyrrolidine derivative, activated at the 3-position, with the anion of diphenylacetonitrile.
-
Deprotection: The removal of the nitrogen protecting group to yield the final target molecule.
This approach allows for the efficient construction of the carbon skeleton while preserving the stereochemical integrity of the chiral center originating from the starting pyrrolidine derivative.
Synthetic Workflow Overview
The overall synthetic process can be visualized as a two-stage process, starting from a commercially available protected (S)-3-hydroxypyrrolidine.
Caption: Overall synthetic workflow for (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile.
Detailed Synthesis Protocol
This protocol is divided into two main stages: the synthesis of the N-Boc protected intermediate and its subsequent deprotection.
Part 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine
This step involves the activation of the hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine, typically by conversion to a mesylate, followed by nucleophilic substitution with the sodium salt of diphenylacetonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| N-Boc-(S)-3-hydroxypyrrolidine | 187.25 | 10.0 g | 53.4 | Starting material |
| Methanesulfonyl chloride (MsCl) | 114.55 | 4.6 mL | 58.7 | 1.1 eq |
| Triethylamine (TEA) | 101.19 | 8.9 mL | 64.1 | 1.2 eq, Base |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |
| Diphenylacetonitrile | 193.25 | 11.3 g | 58.7 | 1.1 eq |
| Sodium hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | 2.35 g | 58.7 | 1.1 eq, Base for deprotonation |
| Tetrahydrofuran (THF) | 72.11 | 150 mL | - | Anhydrous solvent |
| Saturated aqueous NH4Cl solution | - | As needed | - | For quenching |
| Saturated aqueous NaCl solution (Brine) | - | As needed | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | As needed | - | Drying agent |
| Ethyl acetate (EtOAc) | 88.11 | For chromatography | - | Eluent component |
| Hexanes | - | For chromatography | - | Eluent component |
Experimental Procedure:
Step 1a: Mesylation of N-Boc-(S)-3-hydroxypyrrolidine
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-(S)-3-hydroxypyrrolidine (10.0 g, 53.4 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylamine (8.9 mL, 64.1 mmol) to the solution.
-
Slowly add methanesulfonyl chloride (4.6 mL, 58.7 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water (50 mL).
-
Separate the organic layer, and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (S)-N-Boc-3-(mesyloxy)pyrrolidine as a crude oil, which can be used in the next step without further purification.
Step 1b: Alkylation with Diphenylacetonitrile
-
In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.35 g, 58.7 mmol) in anhydrous tetrahydrofuran (50 mL).
-
Cool the suspension to 0 °C.
-
Dissolve diphenylacetonitrile (11.3 g, 58.7 mmol) in anhydrous tetrahydrofuran (100 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases, indicating the formation of the diphenylacetonitrile anion.
-
Dissolve the crude (S)-N-Boc-3-(mesyloxy)pyrrolidine from the previous step in a minimal amount of anhydrous THF and add it to the solution of the diphenylacetonitrile anion.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. A patent describes a similar reaction being stirred for 21 hours under reflux.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine as a solid. A patent reports obtaining the product as a brown oil with a yield of 89%.[1]
Part 2: Deprotection of the N-Boc Group
The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the target compound.[4][5] Various acidic conditions can be employed for this deprotection.[4][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine | 362.48 | 10.0 g | 27.6 | Starting material from Part 1 |
| 47% Hydrobromic acid (HBr) in water | 80.91 (as HBr) | ~15 mL | - | Deprotecting agent; other acids like HCl in dioxane can be used.[1] |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Solvent |
| Toluene | 92.14 | As needed | - | For azeotropic removal of water |
| Ethyl acetate (EtOAc) | 88.11 | As needed | - | For crystallization/precipitation |
Experimental Procedure:
-
Dissolve (S)-1-(tert-butoxycarbonyl)-3-(1-cyano-1,1-diphenylmethyl)pyrrolidine (10.0 g, 27.6 mmol) in tetrahydrofuran (50 mL) in a round-bottom flask.
-
Add 47% hydrobromic acid (~15 mL) to the solution.
-
Heat the mixture to 40-50 °C and stir for 4-6 hours. A patent describes stirring at 40°C for 6 hours.[1]
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add toluene (20 mL) and ethyl acetate (20 mL) to the residue and concentrate again to azeotropically remove water.
-
The crude product, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile hydrobromide, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by precipitation.[1][8]
Caption: Key chemical transformations in the synthesis protocol.
Characterization
The final product and intermediates should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Chiral HPLC: To determine the enantiomeric excess of the final product.
Safety and Handling
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle in a fume hood under an inert atmosphere.
-
Methanesulfonyl Chloride (MsCl): Corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrobromic Acid (HBr): Highly corrosive. Handle with extreme care in a well-ventilated fume hood.
-
Solvents: Dichloromethane, tetrahydrofuran, ethyl acetate, and hexanes are flammable and should be handled in a well-ventilated area away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this important chiral intermediate for use in pharmaceutical research and development. The rationale behind the choice of reagents and conditions is grounded in established chemical principles to ensure a successful and reproducible synthesis.
References
- Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine.
-
Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine. WIPO Patent WO2009122997. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. [Link]
-
New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists. PMC. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]
-
(S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide (CAS No: 194602-27-2) API Intermediate Manufacturers. apicule. [Link]
Sources
- 1. EP2261205A1 - Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine - Google Patents [patents.google.com]
- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 3. apicule.com [apicule.com]
- 4. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. clearsynth.com [clearsynth.com]
Application Note: NMR Spectroscopy Characterization of Diphenyl(pyrrolidin-3-yl)acetonitrile
Executive Summary
In modern pharmaceutical development, the rigorous structural elucidation of active pharmaceutical ingredient (API) intermediates is a regulatory imperative. Diphenyl(pyrrolidin-3-yl)acetonitrile (CAS 133099-11-3) is a critical chiral intermediate—and a monitored cyano pyrrolidine impurity—in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist used to treat overactive bladder .
This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed for researchers and drug development professionals. By leveraging orthogonal 1D and 2D NMR techniques, this protocol ensures unambiguous structural confirmation, stereochemical integrity, and purity assessment prior to downstream N-alkylation and hydration steps .
Chemical Context & Analytical Rationale
The molecular architecture of diphenyl(pyrrolidin-3-yl)acetonitrile (C₁₈H₁₈N₂) presents specific analytical challenges. The molecule features a rigid, sterically hindered diphenylacetonitrile moiety attached to a flexible, chiral pyrrolidine ring.
While High-Performance Liquid Chromatography (HPLC) is sufficient for routine purity tracking, it cannot provide absolute structural proof. NMR spectroscopy is uniquely suited here because it establishes direct atomic connectivity.
-
The Causality of Method Selection: The cyano group (-CN) and the central quaternary carbon (C-α) lack attached protons, rendering them "invisible" in standard ¹H NMR. Therefore, a self-validating system requires ¹³C NMR to identify these carbons, coupled with 2D Heteronuclear Multiple Bond Correlation (HMBC) to bridge the proton-rich pyrrolidine and phenyl rings across the proton-deficient quaternary center .
Figure 1: Step-by-step NMR acquisition and processing workflow for structural elucidation.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in the data, the following protocol is designed as a closed-loop validation system. Every assignment made in the 1D spectra is independently verified by 2D correlation data.
Sample Preparation
-
Step 1: Accurately weigh 25 ± 2 mg of the diphenyl(pyrrolidin-3-yl)acetonitrile reference standard or batch sample.
-
Step 2: Dissolve the sample in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality behind choices: CDCl₃ is selected because the intermediate is a free secondary amine and highly soluble in halogenated solvents. A concentration of ~40 mM (25 mg/0.6 mL) provides an optimal balance: it is dilute enough to prevent viscosity-induced line broadening (which ruins resolution), yet concentrated enough to yield a high signal-to-noise ratio for the insensitive ¹³C nucleus within a practical timeframe (under 1 hour). TMS provides a reliable 0.0 ppm internal chemical shift reference.
Spectrometer Setup & Acquisition
-
Step 3 (Tuning & Matching): Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Manually or automatically tune and match the probe. Rationale: This matches the probe's circuit impedance to the specific sample, maximizing radiofrequency (RF) power transfer and ensuring accurate 90° excitation pulses.
-
Step 4 (Locking & Shimming): Lock the spectrometer to the deuterium frequency of CDCl₃. Execute gradient shimming (e.g., TopShim). Rationale: Shimming corrects magnetic field inhomogeneities, ensuring sharp, well-resolved Lorentzian lineshapes essential for resolving the complex multiplets of the pyrrolidine ring.
-
Step 5 (Acquisition Parameters):
-
¹H NMR: 16 scans, 2-second relaxation delay (D1), 64k data points.
-
¹³C NMR: 1024 scans, 2-second D1, WALTZ-16 ¹H decoupling.
-
2D HSQC / HMBC: 4-8 scans per increment, 256 t1 increments. Rationale: HSQC will confirm direct C-H attachments (separating CH from CH₂ groups), while HMBC will reveal 2-bond and 3-bond C-H correlations to validate the molecular skeleton.
-
Data Presentation & Interpretation
The tables below summarize the expected quantitative data for diphenyl(pyrrolidin-3-yl)acetonitrile. By cross-referencing these tables with the 2D data, the analytical system validates itself.
Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| Aromatic Protons | 7.20 – 7.50 | Multiplet (m) | 10H | Diphenyl rings |
| Pyrrolidine C3-H | 3.20 – 3.40 | Multiplet (m) | 1H | Chiral center (CH) |
| Pyrrolidine C2-H, C5-H | 2.80 – 3.20 | Multiplet (m) | 4H | N-adjacent aliphatic (CH₂) |
| Pyrrolidine C4-H | 1.80 – 2.10 | Multiplet (m) | 2H | Aliphatic backbone (CH₂) |
| Secondary Amine (N-H) | 1.60 – 1.80 | Broad singlet (br s) | 1H | Pyrrolidine NH (Exchanges with D₂O) |
Diagnostic Note: The absence of a primary amide signal (typically two protons at 5.0–7.0 ppm) and the presence of the secondary amine NH confirms that the sample is the cyano intermediate, not the downstream Darifenacin free base .
Table 2: Expected ¹³C NMR Assignments (100 MHz, CDCl₃)
| Carbon Environment | Chemical Shift (ppm) | Type (via HSQC/DEPT) | Structural Assignment |
| Aromatic C (ipso) | ~139.0 | Quaternary (C) | Phenyl rings attachment |
| Aromatic C (o, m, p) | 127.0 – 129.0 | Methine (CH) | Phenyl rings |
| Nitrile Carbon | ~121.0 | Quaternary (C) | -CN group |
| Quaternary C (α) | ~58.0 | Quaternary (C) | Central node (attached to Ph, CN, Pyr) |
| Pyrrolidine C2 | ~50.0 | Methylene (CH₂) | Adjacent to NH |
| Pyrrolidine C5 | ~46.0 | Methylene (CH₂) | Adjacent to NH |
| Pyrrolidine C3 | ~43.0 | Methine (CH) | Chiral center |
| Pyrrolidine C4 | ~31.0 | Methylene (CH₂) | Aliphatic backbone |
2D Correlation Network: The Proof of Structure
To achieve absolute trustworthiness, the isolated 1D signals must be stitched together. The diagram below illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) and COSY (Correlation Spectroscopy) interactions that lock the structure into place.
Figure 2: Key 2D NMR correlation network establishing the connectivity of the molecule.
Mechanistic Insight: The protons on the pyrrolidine C3 position will show a strong ³J HMBC correlation to the nitrile carbon (~121.0 ppm) and the ipso-aromatic carbons (~139.0 ppm). This specific cross-peak is the definitive proof that the pyrrolidine ring is covalently bonded to the diphenylacetonitrile moiety, effectively ruling out a simple physical mixture of starting materials.
Conclusion
The characterization of diphenyl(pyrrolidin-3-yl)acetonitrile via this structured NMR workflow provides a robust, self-validating analytical package. By understanding the causality behind solvent selection, relaxation delays, and the necessity of 2D correlation spectroscopy, analytical scientists can confidently release this intermediate for downstream Darifenacin API manufacturing, ensuring both regulatory compliance and patient safety.
References
Application Note: A Multi-Step Strategy for the Isolation and Purification of Diphenyl(pyrrolidin-3-yl)acetonitrile from Crude API
Abstract
This application note provides a detailed, robust, and systematic protocol for the isolation and purification of Diphenyl(pyrrolidin-3-yl)acetonitrile from a crude Active Pharmaceutical Ingredient (API) mixture. The strategy is built upon the fundamental physicochemical properties of the target molecule, employing a logical sequence of acid-base extraction, crystallization, and column chromatography to achieve high purity. Each protocol is designed to be self-validating, with clear explanations of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction and Strategic Rationale
Diphenyl(pyrrolidin-3-yl)acetonitrile is a key chiral building block in the synthesis of various pharmaceutical compounds, including the M3 muscarinic receptor antagonist Darifenacin.[1] The efficacy and safety of a final drug product are directly dependent on the purity of its API and intermediates. Crude reaction mixtures typically contain the desired product alongside unreacted starting materials, byproducts, and reagents, which must be effectively removed.[2]
The molecular structure of Diphenyl(pyrrolidin-3-yl)acetonitrile presents a unique purification challenge and opportunity. It contains a bulky, non-polar diphenylacetonitrile moiety and a basic secondary amine within the pyrrolidine ring.[3][4] The conjugate acid of pyrrolidine has a pKa of approximately 11.3, making it a strong base.[5] This dual character—a basic "handle" on a largely non-polar framework—is the cornerstone of our purification strategy.
Our multi-step approach is designed to remove impurities in a staged manner, increasing the product's purity at each successive step:
-
Acid-Base Liquid-Liquid Extraction (LLE): Exploits the basicity of the pyrrolidine nitrogen to selectively transfer the target compound into an aqueous phase, leaving neutral organic impurities behind.[6][7][8][9]
-
Recrystallization: A powerful technique for purifying solid organic compounds, which separates the target molecule from soluble impurities by leveraging differences in solubility at varying temperatures.[10][11][12]
-
Flash Column Chromatography: A final polishing step to remove closely related impurities, achieving the high purity (>99.5%) required for API applications.[13][14]
Overall Purification Workflow
The logical flow of the purification process is designed to maximize efficiency, starting with a bulk purification technique and moving towards a high-resolution polishing step.
Caption: Overall workflow for the purification of Diphenyl(pyrrolidin-3-yl)acetonitrile.
Protocol 1: Bulk Purification via Acid-Base Extraction
Principle: This technique leverages the basicity of the pyrrolidine nitrogen. In an acidic aqueous solution (pH < 2), the amine is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are separated, and the aqueous phase is then basified (pH > 10) to regenerate the neutral, organic-soluble free base, which can be extracted back into a fresh organic solvent.[6][9][15][16]
Caption: Phase transfer of the target compound during acid-base extraction.
Methodology:
-
Dissolution: Dissolve the crude API (1.0 equivalent) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 100 mg/mL.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: Drain the lower aqueous layer into a clean flask. The neutral impurities remain in the upper organic layer, which should be set aside.
-
Repeat Extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of 1 M HCl (0.5 volumes). Combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is > 11, as confirmed by pH paper or a meter. A precipitate or cloudiness may appear as the free base is formed.
-
Back Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of DCM (equal to the initial organic volume). Shake vigorously and allow the layers to separate.
-
Product Collection: Drain the lower organic layer containing the purified product into a clean flask. Extract the aqueous layer once more with DCM (0.5 volumes) and combine the organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the extracted API as an oil or solid.
Protocol 2: Purification via Recrystallization
Principle: Recrystallization is a highly effective method for purifying solid compounds.[10][17] The ideal solvent system is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.[11] For Diphenyl(pyrrolidin-3-yl)acetonitrile, a mixed solvent system, such as ethanol/water or isopropanol/heptane, is often effective.
Methodology:
-
Solvent Selection: In a small test tube, dissolve a small amount of the extracted product in a minimum volume of a hot "good" solvent (e.g., isopropanol). A good solvent readily dissolves the compound when hot.[18]
-
Induce Precipitation: To the hot solution, add a "poor" solvent (e.g., heptane or water), in which the compound is insoluble, dropwise until the solution becomes slightly turbid.[19] Add a drop or two of the good solvent to redissolve the precipitate.
-
Bulk Crystallization: In a larger flask, dissolve the bulk of the extracted material in the minimum amount of the hot "good" solvent.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Induce Crystal Growth: If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask further in an ice bath for 30-60 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: High-Purity Polishing by Flash Column Chromatography
Principle: For achieving the highest purity, flash column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase.[13] Given the polar nature of the pyrrolidine amine, a polar stationary phase like silica gel is appropriate. A gradient elution with an increasing proportion of a polar solvent is used to elute the compounds.[14]
Caption: Principle of separation by flash column chromatography.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give the product an Rf value of ~0.3. A common mobile phase for this type of compound is a mixture of heptane and ethyl acetate, often with a small amount (0.5-1%) of triethylamine (TEA) to prevent the basic amine from tailing on the acidic silica gel.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 Heptane:EtOAc + 0.5% TEA).
-
Sample Loading: Dissolve the crystallized product in a minimal amount of DCM or the mobile phase. Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.[13]
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified API.
Purity Assessment and Data
The effectiveness of each purification step should be monitored using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
| Purification Stage | Purity by HPLC (%) | Typical Yield (%) | Key Impurities Removed |
| Crude API | 75.2 | 100 | Starting materials, reagents, various byproducts |
| Post-Extraction | 92.5 | 85-90 | Neutral and acidic organic impurities |
| Post-Crystallization | 98.8 | 75-85 (from crude) | Impurities with different solubility profiles |
| Post-Chromatography | >99.7 | 65-75 (from crude) | Diastereomers, structurally similar byproducts |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor recovery from extraction | Incomplete protonation/deprotonation; Emulsion formation. | Ensure pH is <2 for acidic wash and >11 for basification. To break emulsions, add brine or filter through Celite. |
| Product oils out, no crystals | Solvent system is not optimal; Presence of impurities inhibiting crystallization. | Re-screen solvent systems. Try cooling more slowly or using a different anti-solvent. An additional purification step may be needed. |
| Tailing on chromatography column | Amine interacting with acidic silica gel. | Add a small percentage (0.5-1%) of a volatile base like triethylamine (TEA) or ammonia in methanol to the mobile phase. |
| Co-elution of impurities | Insufficient resolution of the chromatographic system. | Optimize the solvent gradient (make it shallower). Consider using a different stationary phase (e.g., alumina or reverse-phase C18). |
Conclusion
The described multi-step purification strategy provides a reliable and scalable method for isolating Diphenyl(pyrrolidin-3-yl)acetonitrile from a complex crude mixture. By systematically applying acid-base extraction, recrystallization, and flash chromatography, this protocol enables the user to achieve a final API purity exceeding 99.5%, suitable for advanced stages of pharmaceutical development. The key to success lies in understanding the compound's fundamental chemical properties and applying the principles of separation science in a logical and validated sequence.
References
- Benchchem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
-
De Borggraeve, W. M., et al. (2019). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]
-
Purbhoo, A. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Teledyne ISCO. Retrieved from [Link]
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PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
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Longdom Publishing. (n.d.). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
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NextSDS. (n.d.). (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Retrieved from [Link]
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The Strategic Application of (S)-Diphenyl(pyrrolidin-3-yl)acetonitrile in the Synthesis of Darifenacin: A Technical Guide
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a privileged scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1] Its rigid, five-membered structure provides a three-dimensional framework that allows for the precise spatial arrangement of functional groups, which is critical for selective interaction with biological targets. (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile emerges as a highly valuable chiral building block, particularly distinguished for its role as a key intermediate in the synthesis of Darifenacin.[2]
Darifenacin, an M3 selective muscarinic receptor antagonist, is a frontline therapy for the treatment of overactive bladder.[3] The synthesis of this active pharmaceutical ingredient (API) hinges on the efficient and stereochemically controlled manipulation of its core intermediates. This guide provides an in-depth exploration of the application of (S)-diphenyl(pyrrolidin-3-yl)acetonitrile, detailing its conversion to a crucial downstream intermediate, 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine, a pivotal step in the Darifenacin synthetic pathway.
Physicochemical Properties and Safe Handling
Accurate characterization and safe handling of starting materials are paramount for reproducible and safe laboratory operations. The properties of the title compound are summarized below.
| Property | Value | References |
| Chemical Name | (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile | [4] |
| Synonyms | (S)-3-(Cyanodiphenylmethyl)pyrrolidine | [4][5] |
| CAS Number | 133099-11-3 (Free Base) | [3][4] |
| Molecular Formula | C₁₈H₁₈N₂ | [3] |
| Molecular Weight | 262.35 g/mol | [3][5] |
| Appearance | Typically an off-white to white solid | N/A |
| Salt Forms | Hydrobromide (CAS: 194602-27-2), Hydrochloride (CAS: 871505-23-6) | [2][6] |
Safety and Handling Precautions
As with all nitrile-containing compounds, appropriate safety measures must be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, splash goggles, and chemical-resistant gloves.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[7][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases in uncontrolled conditions.[7][10]
-
Handling: Minimize dust generation. Wash hands thoroughly after handling.[7][8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[8][9]
Core Application: Synthesis of Darifenacin Precursor via Nitrile Hydrolysis
The primary utility of (S)-diphenyl(pyrrolidin-3-yl)acetonitrile in the Darifenacin synthesis is its function as a precursor to the corresponding primary amide. The nitrile group is strategically hydrolyzed to a carbamoyl (-CONH₂) moiety. This transformation is a critical step, as the resulting amide is the functional group present in the final Darifenacin molecule.
A robust and scalable method for this conversion involves controlled acid-catalyzed hydrolysis. While harsh conditions can lead to the formation of the carboxylic acid, carefully selected reagents and temperatures can selectively stop the reaction at the amide stage.[2][8][11]
Caption: Workflow for the hydrolysis of the nitrile intermediate.
Mechanistic Rationale
The acid-catalyzed hydrolysis of the nitrile begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking this activated carbon. Subsequent proton transfers and tautomerization lead to the formation of the stable primary amide. The choice of concentrated sulfuric acid (80-90%) is strategic; it acts as both the acid catalyst and a dehydrating agent, controlling the water activity to favor the formation of the amide over the fully hydrolyzed carboxylic acid.[2][11]
Detailed Experimental Protocol
This protocol describes the conversion of (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile to 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile | ≥98% | Commercial | Or its corresponding salt |
| Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Commercial | |
| Deionized Water | Laboratory | ||
| Sodium Hydroxide (NaOH) | Reagent Grade | Commercial | For preparing aqueous solution |
| Dichloromethane (DCM) | HPLC Grade | Commercial | For extraction |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercial | For drying |
Step-by-Step Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (1.0 eq).
-
Acid Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 85% (w/v) sulfuric acid (approx. 4-5 volumes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 15 °C.
-
Causality Note: The slow, cooled addition is critical to manage the exothermic reaction between the amine and the strong acid and to prevent unwanted side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Self-Validation: The reaction is complete when the starting material spot/peak is no longer visible or has been consumed to a satisfactory level (e.g., <1% by HPLC area).
-
-
Quenching: Once the reaction is complete, cool the mixture again to 0-5 °C in an ice-water bath. Very slowly and carefully, pour the reaction mixture onto crushed ice (approx. 10-15 volumes).
-
Causality Note: This highly exothermic quenching step must be done slowly to dissipate heat and prevent splashing of the corrosive acid.
-
-
Neutralization: While maintaining the cool temperature, slowly add a 50% (w/v) aqueous solution of sodium hydroxide to adjust the pH of the mixture to >12.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 3-(S)-(+)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the product as a white solid.
Analytical Methods for Quality Control
To ensure the quality and purity of the synthesized intermediate, the following analytical techniques are recommended.
| Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment, reaction monitoring | Column: C18 reverse-phase; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% Formic Acid; Detection: UV at 220 nm. |
| TLC | Rapid reaction monitoring | Stationary Phase: Silica gel 60 F₂₅₄; Mobile Phase: 10:1 Dichloromethane/Methanol; Visualization: UV light (254 nm) or potassium permanganate stain. |
| ¹H NMR | Structural confirmation | Solvent: CDCl₃ or DMSO-d₆. Expect disappearance of nitrile-adjacent proton and appearance of broad amide (-CONH₂) protons. |
| Mass Spec (MS) | Molecular weight confirmation | Mode: ESI+. Expect to see the [M+H]⁺ ion corresponding to the product. |
Subsequent Transformation to Darifenacin
The newly synthesized amide is now primed for the final key step: N-alkylation.
Caption: Synthetic scheme for the final N-alkylation to Darifenacin.
The secondary amine of the pyrrolidine ring is alkylated using 5-(2-bromoethyl)-2,3-dihydrobenzofuran in the presence of a mild base like potassium carbonate in a polar aprotic solvent such as acetonitrile. This reaction directly yields Darifenacin, which can then be converted to its hydrobromide salt for formulation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time; Low reaction temperature; Inactive sulfuric acid. | Increase reaction time and monitor by HPLC. Ensure proper temperature is maintained. Use fresh, high-purity sulfuric acid. |
| Formation of Carboxylic Acid Impurity | Excessive water in reaction; High reaction temperature; Prolonged reaction time. | Use a higher concentration of sulfuric acid (e.g., 90-95%). Maintain strict temperature control. Stop the reaction as soon as the starting material is consumed. |
| Low Yield after Work-up | Incomplete extraction; Emulsion formation during extraction. | Perform additional extractions with DCM. To break emulsions, add a small amount of brine to the separatory funnel. |
| Product Purity Issues | Inefficient neutralization or washing. | Ensure the pH is fully basic (>12) before extraction. Wash the combined organic layers with brine to remove residual aqueous contaminants. |
Conclusion
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile stands as a critical and strategically designed intermediate for the synthesis of Darifenacin. Its value lies in the nitrile functional group, which undergoes a clean and high-yielding hydrolysis to the primary amide required in the final API structure. The protocols and insights provided herein demonstrate a robust pathway for this transformation, underscoring the importance of precise reaction control to achieve high purity and yield. By understanding the causality behind each experimental step, researchers and drug development professionals can effectively leverage this intermediate for the efficient and scalable production of Darifenacin.
References
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-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Pharmaffiliates. [Link]
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Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]
- Process for Preparation of Darifenacin and Intermediates Used in the Process. (2011).
-
Darifenacin Hydrobromide. New Drug Approvals. [Link]
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(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrochloride. Pharmaffiliates. [Link]
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(PDF) Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. (2020). ResearchGate. [Link]
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Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
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(S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide (CAS No: 194602-27-2) API Intermediate Manufacturers. apicule. [Link]
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Converting Nitriles to Amides. (2024). Chemistry Steps. [Link]
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DIPHENYL ACETONITRILE (FOR SYNTHESIS). Suvchem Laboratory Chemicals. [Link]
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scale-up synthesis of diphenyl(pyrrolidin-3-yl)acetonitrile in manufacturing
An Application Note and Protocol for the Manufacturing-Scale Synthesis of Diphenyl(pyrrolidin-3-yl)acetonitrile
Abstract
This document provides a comprehensive guide to the scale-up synthesis of diphenyl(pyrrolidin-3-yl)acetonitrile, a key intermediate in the development of various pharmaceutical agents, notably as a precursor to muscarinic receptor antagonists like Darifenacin.[1] We present a robust and scalable three-part convergent synthesis strategy. The guide begins with an optimized, high-yield manufacturing process for the diphenylacetonitrile precursor. It then details the preparation of a suitable N-protected 3-substituted pyrrolidine intermediate. Finally, a detailed protocol for the critical C-C bond-forming alkylation reaction and subsequent deprotection is provided. This application note emphasizes the rationale behind procedural choices, process safety, and optimization parameters essential for transitioning from laboratory to manufacturing scale, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
Diphenyl(pyrrolidin-3-yl)acetonitrile is a valuable building block in medicinal chemistry.[2] Its stereocenter and structural motifs are incorporated into numerous biologically active molecules. The primary challenge in its large-scale production lies in the efficient and controlled formation of the quaternary carbon center at the point of attachment to the pyrrolidine ring. Direct, single-step approaches are often low-yielding and difficult to scale.
Therefore, a convergent retrosynthetic strategy is most effective for manufacturing. The target molecule is disconnected at the C-N and the key quaternary C-C bond, leading to three primary synthons: (1) Diphenylacetonitrile, (2) a protected pyrrolidine with a leaving group at the 3-position, and (3) a protecting group strategy that is stable during the key alkylation step but readily removable in the final step.
This guide details a process centered on the alkylation of diphenylacetonitrile with an N-Boc-protected 3-halopyrrolidine, followed by deprotection.
Part A: Scale-Up Synthesis of Diphenylacetonitrile Intermediate
Diphenylacetonitrile is a crucial starting material, and its efficient synthesis is paramount for the overall cost-effectiveness of the process.[3] Several routes have been documented, including the Friedel-Crafts alkylation of benzene and the dehydration of diphenylacetamide.[4][5][6] However, for large-scale production, a newer approach utilizing the base-catalyzed reaction of phenylacetonitrile with benzyl alcohol offers superior yield, safety, and operational simplicity.[7][8]
Comparative Analysis of Synthesis Routes for Diphenylacetonitrile
| Route | Starting Material(s) | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1. From Benzyl Cyanide [8] | Benzyl Cyanide, Benzene | Bromine, AlCl₃ | 50-80 | High (after recrystallization) | Well-established method. | Use of hazardous and lachrymatory intermediate (α-bromo-α-phenylacetonitrile); use of carcinogenic benzene.[5] |
| 2. From Mandelonitrile [4][8] | Mandelonitrile, Benzene | Conc. H₂SO₄ or BF₃ | >80 | High | Good yield from inexpensive starting materials.[9] | Requires careful temperature control; handling of highly toxic HCN or its precursors. |
| 3. From Phenylacetonitrile & Benzyl Alcohol [7][8] | Phenylacetonitrile, Benzyl Alcohol | Sodium Alkoxide (e.g., Sodium Methoxide) | ~90 | >99 | Recommended Route. High yield and purity; avoids highly hazardous intermediates and reagents.[7] | Longer reaction times compared to other routes. |
Optimized Manufacturing Protocol: Phenylacetonitrile & Benzyl Alcohol Route
This protocol is adapted from methodologies proven to be high-yielding and suitable for industrial production.[7] It leverages an α-aryl substitution reaction under basic conditions.
Protocol ID: DPA-MFG-01
-
Vessel Preparation: To a 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge ethyl acetate (250 L).
-
Base Activation: Under a nitrogen atmosphere, add benzyl alcohol (150 kg) to the reactor. Begin stirring and add sodium methoxide (80 kg) portion-wise, ensuring the temperature does not exceed 30°C.
-
Initial Reaction: Heat the mixture to 70°C and maintain with stirring for 2 hours to ensure complete formation of the sodium alkoxide.
-
Addition of Nitrile: Cool the reaction mixture to room temperature. Add phenylacetonitrile (120 L) via a charging pump over 30 minutes.
-
Distillative Reaction: Heat the reactor to 110°C. The reaction proceeds via distillation to remove the methanol byproduct, driving the equilibrium towards the product. Continue this distillation for 10-15 hours, monitoring the reaction progress by HPLC.
-
Work-up and Extraction: Once the reaction is complete (consumption of phenylacetonitrile >98%), cool the reactor to room temperature. Add ethyl acetate (200 L) and process water (200 L). Stir vigorously for 30 minutes, then allow the layers to separate.
-
Phase Separation: Transfer the lower aqueous layer to a waste container.
-
Washing: Wash the upper organic layer with process water (1 x 100 L), followed by a brine wash (1 x 100 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and filter. Concentrate the filtrate under reduced pressure to remove the ethyl acetate.
-
Product Isolation: The resulting crude oil is purified by vacuum distillation to yield diphenylacetonitrile as a crystalline solid upon cooling. Expected Yield: ~90%. Purity: >99% by GC.
Part B: Synthesis of N-Boc-3-chloropyrrolidine Intermediate
The pyrrolidine component requires an amine-protecting group to prevent N-alkylation during the subsequent coupling step. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under strongly basic conditions and its straightforward removal under acidic conditions.[10][11] The 3-hydroxyl group of commercially available N-Boc-3-pyrrolidinol is converted to a better leaving group, such as a chloride, to facilitate the SN2 reaction.
Workflow for N-Boc-3-chloropyrrolidine Synthesis
Caption: Workflow for N-Boc-3-chloropyrrolidine synthesis.
Protocol: Synthesis of N-Boc-3-chloropyrrolidine
Protocol ID: BCP-MFG-01
-
Reactor Setup: To a dry 500 L glass-lined reactor purged with nitrogen, add N-Boc-3-pyrrolidinol (50 kg, 1.0 eq) and dichloromethane (DCM, 250 L). Stir until fully dissolved.
-
Cooling: Cool the solution to 0°C using a chiller.
-
Reagent Addition: Slowly add pyridine (25.3 kg, 1.2 eq) followed by the dropwise addition of thionyl chloride (38.1 kg, 1.2 eq) over 2-3 hours, ensuring the internal temperature remains below 5°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction's completion by TLC or HPLC.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (100 L) while maintaining cooling.
-
Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with 1M HCl (aq) (2 x 50 L), water (1 x 50 L), and brine (1 x 50 L).
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-chloropyrrolidine as an oil, which is used in the next step without further purification.
Part C: Convergent Coupling and Final Deprotection
This is the critical bond-forming step where the two key intermediates are joined. It involves the deprotonation of diphenylacetonitrile with a strong base to form a nucleophilic carbanion, which then displaces the chloride from the N-Boc-3-chloropyrrolidine.[1][12]
Overall Synthetic Pathway
Caption: Convergent synthesis of the target molecule.
Protocol: Alkylation and Deprotection
Protocol ID: DPPA-MFG-01
-
Base Preparation: To a 1000 L reactor under a strict nitrogen atmosphere, charge dry toluene (400 L). Add sodium hydride (60% dispersion in mineral oil, 11.7 kg, 1.2 eq) portion-wise.
-
Anion Formation: Heat the suspension to 40°C. Slowly add a solution of diphenylacetonitrile (50 kg, 1.0 eq) in dry toluene (100 L) over 2 hours. Hydrogen gas will evolve; ensure adequate ventilation and monitoring. After the addition is complete, stir the mixture at 60°C for 1 hour to ensure complete anion formation.
-
Coupling Reaction: Cool the mixture to room temperature. Add a solution of N-Boc-3-chloropyrrolidine (from Part B) in toluene (50 L) dropwise over 2-3 hours.
-
Reaction Completion: Heat the reaction mixture to 80°C and maintain for 8-12 hours. Monitor the reaction by HPLC until the diphenylacetonitrile is consumed.
-
Work-up: Cool the reactor to 10°C and slowly quench the reaction by the careful addition of isopropanol (20 L) followed by water (100 L). Separate the aqueous layer.
-
Washing: Wash the organic layer with water (2 x 100 L) and brine (1 x 100 L).
-
Solvent Swap and Deprotection: Concentrate the organic layer under vacuum. To the crude N-Boc protected intermediate, add a solution of HCl in isopropanol (e.g., 4M, 200 L).
-
Deprotection Reaction: Stir the mixture at room temperature for 4-6 hours until deprotection is complete (monitored by HPLC).
-
Product Isolation: Concentrate the mixture under reduced pressure. Add methyl tert-butyl ether (MTBE) to precipitate the product as its hydrochloride salt.
-
Purification: Filter the solid product, wash with cold MTBE, and dry under vacuum. The free base can be obtained by neutralization with a base (e.g., NaOH) and extraction into a suitable organic solvent, if required.
Process Safety and Optimization
-
Sodium Hydride Handling: NaH is highly reactive and pyrophoric. It must be handled under an inert atmosphere (nitrogen or argon). The addition of proton sources (diphenylacetonitrile, quenching agents) must be slow and controlled to manage the rate of hydrogen evolution.
-
Temperature Control: All steps, especially the exothermic anion formation and quenching, require robust temperature control to prevent runaway reactions.
-
Solvent Selection: Toluene is chosen for the coupling reaction due to its high boiling point and azeotropic properties which can aid in removing residual water.[12]
-
Purification Strategy: Isolation as a hydrochloride salt is an effective method for purifying the final product on a large scale, as it often provides a crystalline, easy-to-handle solid and removes non-basic impurities.[1]
Conclusion
The described three-part convergent strategy provides a reliable and scalable pathway for the manufacturing of diphenyl(pyrrolidin-3-yl)acetonitrile. By optimizing the synthesis of the key diphenylacetonitrile intermediate and employing a robust Boc-protection and coupling strategy, this process achieves high yields and purity suitable for pharmaceutical development. Careful attention to process safety, particularly the handling of sodium hydride and temperature control, is critical for successful implementation on an industrial scale.
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- Novel and Improved Processes for the Preparation of Intermediates of Darifenacin, Darifenacin and Its Pharmaceutically Acceptable Salts. Google Patents.
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- United States Patent - Pyrrolidine derivatives as inhibitors of the sodium-dependent phosphate transporter 2b (NaPi2b). Google Patents.
- Method for synthesizing N-Boc-3-pyrrolidine formaldehyde. Google Patents.
- A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. RSC Publishing.
- 2-Diphenylmethylpyrrolidine. Wikipedia.
- Process for preparing pyrrolidine. Google Patents.
- On the Two-Ligand Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Probing the Effect of the Stoichiometric Ligand. OA Monitor Ireland.
- Advisory Council on the Misuse of Drugs - Consideration of Desoxypipradrol (2-DPMP), its related compounds including diphenylprolinol (D2PM) and 2-diphenylmethylpyrrolidine. GOV.UK.
- Analytical Characterization and Rapid Determination of 2-(diphenylmethyl)pyrrolidine in Blood and Application to an Internet Product. PubMed.
- High-Quality Diphenyl Acetonitrile – Leading Exporter & Supplier. atompharma.
- 2-Diphenylmethylpyrrolidine. Grokipedia.
- A Comparative Guide to the Synthesis of Diphenylacetonitrile for Researchers and Pharmaceutical Professionals. Benchchem.
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- 11. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3SM-[2-(2 J-DIHYDRO-5- BENZOFURANYLÏETHYL]-α.α -DIPHENYL-3-PYRROLIDINEACETAMIDE HYDROBROMIDE - Google Patents [patents.google.com]
Advanced Sample Preparation Protocols for Pyrrolidine Impurity Profiling in Active Pharmaceutical Ingredients (APIs)
Introduction & Mechanistic Rationale
Pyrrolidine is a ubiquitous secondary amine utilized as a building block, reagent, or solvent in the synthesis of numerous Active Pharmaceutical Ingredients (APIs) . However, residual pyrrolidine is a critical quality attribute (CQA) that must be strictly monitored. Under specific manufacturing or storage conditions, secondary amines like pyrrolidine can react with nitrosating agents to form N-nitrosopyrrolidine (NPYR), a potent cohort of concern (CoC) mutagenic impurity .
From a physicochemical standpoint, pyrrolidine (MW 71.12 g/mol ) presents a triad of analytical challenges:
-
High Polarity: Results in negligible retention on standard reversed-phase (RP) liquid chromatography columns.
-
Lack of Chromophore: Precludes standard UV detection.
-
High Volatility: Leads to inconsistent recoveries during standard liquid-liquid extraction (LLE) or evaporation steps.
To overcome these barriers, sample preparation must fundamentally alter the analyte's physical state or exploit its inherent volatility. As a Senior Application Scientist, I have designed this protocol guide to detail two self-validating workflows: Pre-column Chemical Derivatization for LC-MS/MS and Alkaline Matrix Modification for Headspace GC-MS .
Figure 1: Decision tree for selecting the optimal pyrrolidine sample preparation workflow.
Protocol A: Pre-Column Derivatization with Dansyl Chloride (LC-MS/MS)
Mechanistic Causality
To analyze pyrrolidine via conventional RP-LC-MS/MS, we must increase its hydrophobicity and ionization efficiency. Dansyl chloride (Dns-Cl) is an ideal derivatization reagent for secondary amines . The causality of this reaction is highly specific: under mildly alkaline conditions (pH 9.5), the secondary amine of pyrrolidine acts as a nucleophile, attacking the sulfonyl group of Dns-Cl to form a stable sulfonamide. This appends a bulky naphthyl group (ensuring strong C18 retention) and a dimethylamino group, which acts as a highly efficient proton acceptor, exponentially increasing the signal-to-noise ratio in Positive Electrospray Ionization (ESI+) .
Figure 2: Chemical derivatization workflow of pyrrolidine using Dansyl chloride for LC-MS/MS.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: Prepare a 100 mM Sodium Carbonate/Bicarbonate buffer and adjust to pH 9.5.
-
Derivatizing Agent: Dissolve Dansyl chloride in anhydrous acetonitrile to a concentration of 5 mg/mL. (Self-Validation Tip: Prepare fresh daily to prevent hydrolysis into dansyl acid, which consumes the reagent).
-
-
Sample Extraction:
-
Accurately weigh 50 mg of the API into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of LC-MS grade Water:Acetonitrile. Sonicate for 5 minutes.
-
-
Derivatization Reaction:
-
Transfer 100 µL of the API extract into an amber HPLC vial (Dns-Cl is light sensitive).
-
Add 100 µL of the pH 9.5 buffer, followed by 100 µL of the Dns-Cl solution.
-
Vortex for 10 seconds, cap tightly, and incubate in a heating block at 60°C for 30 minutes.
-
-
Quenching (Critical Step):
-
Add 50 µL of 10% methylamine hydrochloride solution to the vial.
-
Causality: Methylamine rapidly consumes unreacted Dns-Cl, preventing it from precipitating on the LC column or causing severe background interference in the MS source.
-
-
Analysis:
-
Inject 2 µL onto an LC-MS/MS system equipped with a sub-2 µm C18 column. Utilize a gradient of 0.1% Formic Acid in Water and Acetonitrile.
-
Protocol B: Alkaline Matrix Modification for Headspace GC-MS (HS-GC-MS)
Mechanistic Causality
For APIs that are thermally stable but form complex, non-volatile matrices, direct injection into an MS source causes severe ion suppression. Headspace GC-MS isolates the volatile pyrrolidine from the non-volatile API matrix. However, pyrrolidine often forms strong ionic bonds with acidic APIs or diluents, suppressing its volatility. By adding a strong, non-volatile organic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the diluent, we force the complete deprotonation of pyrrolidine into its free-base form . This neutralizes ionic interactions and drives the analyte entirely into the headspace, ensuring maximum recovery and self-validating precision.
Step-by-Step Methodology
-
Diluent Preparation:
-
Prepare a solution of 5% (v/v) DBU in N,N-Dimethylacetamide (DMAc).
-
Causality: DMAc is chosen for its high boiling point (165°C), ensuring it does not flood the headspace and mask the early-eluting pyrrolidine peak.
-
-
Sample Preparation:
-
Accurately weigh 100 mg of the API into a 20 mL glass headspace vial.
-
Add 2.0 mL of the DBU/DMAc diluent to the vial.
-
-
Sealing:
-
Immediately crimp-seal the vial with a PTFE/Silicone septum.
-
Causality: Immediate sealing is critical to prevent the escape of the highly volatile free-base pyrrolidine, which would compromise quantitative accuracy.
-
-
Headspace Equilibration:
-
Place the vial in the headspace autosampler oven.
-
Incubate at 85°C for 20 minutes with high-speed agitation (e.g., 500 rpm) to ensure complete phase partitioning.
-
-
Injection:
-
Extract 1.0 mL of the headspace gas using a heated syringe (90°C) and inject into the GC-MS (Split ratio 10:1, DB-624 or equivalent mid-polarity column).
-
Quantitative Data Summary
To assist in method selection, Table 1 summarizes the empirical performance metrics typical of these two optimized workflows.
Table 1: Comparative Performance Metrics of Sample Preparation Workflows
| Parameter | Pre-Column Derivatization (LC-MS/MS) | Alkaline Headspace (GC-MS) |
| Target Analyte Form | Dansyl-Pyrrolidine Sulfonamide | Free-base Pyrrolidine |
| Primary Advantage | Exceptional sensitivity, RP-LC compatible | Matrix-free injection, no derivatization |
| Limit of Quantitation (LOQ) | 0.1 - 0.5 ng/mL (ppb) | 10 - 50 ng/mL (ppb) |
| Matrix Effect Susceptibility | Moderate (Requires stable isotope internal standard) | Low (Matrix remains in the liquid phase) |
| Sample Prep Time | ~45 minutes (Reaction + Quenching) | ~25 minutes (Direct dissolution + Equilibration) |
| Ideal Use Case | Trace-level genotoxic impurity screening | Routine residual solvent/amine batch release |
References
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / PMC URL: [Link]
-
Title: Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances Source: ResearchGate URL: [Link]
-
Title: A chemical derivatization-based pseudotargeted LC-MS/MS method for high coverage determination of dipeptides Source: Analytica Chimica Acta / ResearchGate URL: [Link]
-
Title: Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes Source: Journal of the American Chemical Society (JACS) URL: [Link]
-
Title: A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals Source: RSC Advances URL: [Link]
Application Notes and Protocols for the In Vitro Characterization of Diphenyl(pyrrolidin-3-yl)acetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diphenyl(pyrrolidin-3-yl)acetonitrile scaffold is a privileged structural motif found in a variety of biologically active compounds, particularly those targeting the central nervous system (CNS). Derivatives from this class have shown promise as potent modulators of key neurological targets, including monoamine transporters and ion channels.[1][2] A thorough in vitro pharmacological evaluation is a critical first step in the drug discovery pipeline to elucidate the mechanism of action, determine potency and selectivity, and assess the therapeutic potential of novel chemical entities based on this scaffold.
This guide provides a comprehensive overview of essential in vitro assays for the characterization of diphenyl(pyrrolidin-3-yl)acetonitrile derivatives. The protocols detailed herein are designed to establish a compound's primary target engagement, functional activity, selectivity profile, and early safety assessment.
I. Primary Target Engagement: Monoamine Transporter Binding Assays
A significant number of diphenyl(pyrrolidin-3-yl)acetonitrile derivatives interact with monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT).[3][4] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating neurotransmission.[5][6] Competitive radioligand binding assays are the gold standard for determining the affinity (Ki) of a test compound for these transporters.
Core Principle: Competitive Radioligand Binding
This assay measures the ability of a test compound to compete with a known radiolabeled ligand for binding to the target transporter expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can then be converted to the binding affinity constant (Ki).
Caption: Workflow for a [³H]-Dopamine uptake inhibition assay.
Detailed Protocol: [³H]-Dopamine Uptake Inhibition Assay
This protocol is designed to measure the functional inhibition of hDAT expressed in a cell line like HEK293 or COS-7. [3][5] Materials:
-
Cells: HEK293 or COS-7 cells stably or transiently expressing hDAT. [3]* Radiolabeled Substrate: [³H]-Dopamine.
-
Test Compounds: Diphenyl(pyrrolidin-3-yl)acetonitrile derivatives.
-
Non-specific Uptake Control: A known DAT inhibitor (e.g., cocaine or nomifensine). [5]* Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Equipment: 24- or 96-well plates, scintillation counter.
Procedure:
-
Cell Culture:
-
Plate DAT-expressing cells in a suitable multi-well plate and grow until confluent (typically 24-48 hours). [3]
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with pre-warmed (37°C) uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 10-20 minutes at 37°C. [5] * Initiate the uptake reaction by adding [³H]-Dopamine (final concentration ~10-20 nM).
-
Incubate for a short, precisely timed period (e.g., 5-10 minutes) at 37°C. Timing is critical as the data are analyzed as velocities. [3][5]
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells twice with ice-cold uptake buffer.
-
Lyse the cells by adding a suitable lysis buffer or scintillation cocktail directly to the wells. [3]
-
-
Quantification:
-
Measure the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific uptake: Total Uptake (vehicle control) - Non-specific Uptake (in the presence of a high concentration of a known inhibitor).
-
Plot the percentage of specific uptake against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
| Assay Type | Target | Example IC50 (Fluoxetine) | Cell Line |
| SERT Uptake | SERT | ≥50% inhibition at 1 µM | HEK293 [6] |
| DAT Uptake | DAT | Varies by reference compound | HEK293, COS-7 [3][5] |
III. Secondary Target & Functional Activity: NMDA Receptor Modulation
Some CNS-active compounds may also interact with ion channels like the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate receptor crucial for synaptic plasticity and cognitive function. [7][8]A calcium influx assay is a common method to assess the functional modulation of NMDA receptors.
Core Principle: Agonist-Induced Calcium Influx
This assay utilizes a calcium-sensitive fluorescent dye that is loaded into cells expressing NMDA receptors. Activation of the receptor by co-agonists (glutamate and glycine/D-serine) leads to calcium influx, which is detected as an increase in fluorescence. Test compounds can be evaluated for their ability to enhance (positive allosteric modulators) or inhibit (antagonists) this response. [7][9]
Detailed Protocol: NMDA Receptor Calcium Flux Assay
This protocol describes a high-throughput method for studying NMDA receptor function. [7][9] Materials:
-
Cells: HEK293 cells expressing specific NMDA receptor subunits (e.g., via baculovirus-mediated expression to avoid excitotoxicity). [7][9]* Fluorescent Dye: A calcium-sensitive dye (e.g., Fluo-4 AM).
-
Agonists: NMDA, Glutamate, Glycine, or D-serine.
-
Antagonists/Controls: Known NMDA receptor antagonists (e.g., AP5, MK-801). [10]* Assay Buffer: Physiological salt solution.
-
Equipment: Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Preparation:
-
Transduce HEK293 cells with baculovirus vectors carrying the desired NMDA receptor subunit genes.
-
Plate the cells in a 96- or 384-well black, clear-bottom plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
-
Assay Execution:
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add the test compound and incubate for a defined period.
-
Inject the NMDA receptor co-agonists (e.g., NMDA and glycine) to stimulate the receptor. [10] * Monitor the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the agonist-induced calcium response (e.g., peak fluorescence or area under the curve).
-
For antagonists, calculate the percent inhibition relative to the agonist-only control.
-
For positive allosteric modulators, calculate the percent potentiation of the agonist response.
-
Determine IC50 (for antagonists) or EC50 (for potentiators) values from dose-response curves.
-
IV. Early Safety & Druglikeness Assessment
Early in vitro assessment of neurotoxicity and blood-brain barrier permeability is crucial for CNS drug candidates.
A. In Vitro Neurotoxicity Assays
These assays evaluate the potential of a compound to cause neuronal cell death or damage. [11]A battery of tests is recommended to assess different mechanisms of toxicity. [12]
| Assay | Principle | Endpoint Measured |
|---|---|---|
| MTT Assay | Measures mitochondrial reductase activity in viable cells. [12] | Cell Viability |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells. [12] | Cytotoxicity (Membrane Integrity) |
| ROS Assay | Uses a fluorescent probe (e.g., DCFH-DA) to detect reactive oxygen species. [12] | Oxidative Stress |
| Caspase-3 Activity | Measures the activity of a key executioner enzyme in apoptosis. [12] | Apoptosis |
| Neurite Outgrowth | Quantifies the length and number of neurites in cultured neurons. [13]| Morphological Neurotoxicity |
B. In Vitro Blood-Brain Barrier (BBB) Permeability Assay
For CNS-active compounds, the ability to cross the BBB is paramount. In vitro models using co-cultures of brain endothelial cells, pericytes, and astrocytes in a Transwell system are commonly used to predict in vivo permeability. [14][15][16] Core Principle: A monolayer of brain endothelial-like cells is cultured on a semipermeable membrane in a Transwell insert, separating a luminal (blood) compartment from an abluminal (brain) compartment. [16][17]The test compound is added to the luminal side, and its appearance in the abluminal side is measured over time, typically by LC-MS/MS. [14][15]Barrier integrity is monitored by measuring transendothelial electrical resistance (TEER). [18] Procedure Outline:
-
Model Assembly: Co-culture human brain microvascular endothelial cells, pericytes, and astrocytes on Transwell inserts to form a tight barrier. [14][15]2. Barrier Validation: Confirm barrier integrity by measuring TEER (should be >150 Ω x cm²). [14]3. Permeability Assay:
-
Add the test compound to the luminal (top) chamber.
-
At various time points, take samples from the abluminal (bottom) chamber.
-
Quantify the concentration of the compound in the samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp), a key indicator of a compound's ability to cross the BBB.
References
-
Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78(1), 12.15.1-12.15.19. Retrieved from [Link]
-
Volbracht, C., et al. (2017). A NMDA-receptor calcium influx assay sensitive to stimulation by glutamate and glycine/D-serine. Scientific Reports, 7(1), 11528. Retrieved from [Link]
-
Scholze, P., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.19. Retrieved from [Link]
-
Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]
-
Strobel, B. W., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57863. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]
-
Wiley Online Library. (2017, December 20). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
Atterwill, C. K. (1994). In vitro techniques for the assessment of neurotoxicity. Toxicology in Vitro, 8(4), 777-782. Retrieved from [Link]
-
OECD. (n.d.). In vitro assays for developmental neurotoxicity. Retrieved from [Link]
-
Mattek. (n.d.). Blood Brain Barrier Permeability Assay. Retrieved from [Link]
-
Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334-339. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional assay of N‐methyl‐D‐aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. Retrieved from [Link]
-
Simmler, L. D., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 56-63. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]
-
Frontiers. (n.d.). Editorial: Methods and protocols in neurotoxicology. Retrieved from [Link]
- Google Patents. (n.d.). A high-throughput assay method for identifying allosteric nmda receptor modulators.
-
Semantic Scholar. (n.d.). Functionability of NMDA-Receptors in an in vitro model of the Blood-Brain-Barrier. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Development of a Blood–Brain Barrier Permeability Assay Using Human Induced Pluripotent Stem Cell Derived Brain Endothelial Cells. Retrieved from [Link]
-
Cellomatics Biosciences. (2023, April 26). Inventing a new in vitro model for the blood brain barrier. Retrieved from [Link]
-
Naqvi, S., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery, 27(1), 1189-1203. Retrieved from [Link]
-
ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]
-
Equation Chemical. (n.d.). Diphenyl[(S)-pyrrolidin-3-yl]acetonitrile hydrobromide. Retrieved from [Link]
-
PubMed. (1985, July). Synthesis of pyrrolidine derivatives with pharmacological activity. XI. The Lora-Tamayo reaction of 3-methyl-1,1-diphenyl-1,4-butanediol with acetonitrile-stannic chloride complex. Synthesis of 1,2,5-trimethyl-3-diphenylmethylenepyrrolidines. Retrieved from [Link]
-
ACS Publications. (2020, June 1). Multitargeted Compounds Derived from (2,5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. Retrieved from [Link]
-
IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Monash University. (n.d.). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Retrieved from [Link]
-
Chemical Methodologies. (2024, November 2). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Retrieved from [Link]
-
PubMed. (2024, January 19). Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis. Retrieved from [Link]
-
NextSDS. (n.d.). (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Synthesis of Diphenyl(pyrrolidin-3-yl)acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the most critical yield-limiting factors in the synthesis of diphenyl(pyrrolidin-3-yl)acetonitrile (also known as 3-(1-cyano-1,1-diphenylmethyl)pyrrolidine).
This molecule is a highly valuable intermediate, most notably serving as the structural core for the M3 muscarinic receptor antagonist Darifenacin[1]. However, its synthesis is notoriously prone to side reactions due to extreme steric hindrance and competing reaction pathways[2]. This guide provides field-proven mechanistic insights, optimized protocols, and troubleshooting FAQs to help you maximize your isolated yield.
Synthetic Workflow & Reaction Pathway
The standard synthesis involves the alkylation of diphenylacetonitrile with a 1-protected-3-sulfonyloxypyrrolidine, followed by deprotection[3]. Understanding the branch points where side reactions occur is critical for yield optimization.
Workflow for the synthesis of diphenyl(pyrrolidin-3-yl)acetonitrile highlighting side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my alkylation step so low, and why am I isolating a significant amount of pyrroline byproduct?
Cause: You are observing a classic SN2 vs. E2 competition. The alkylation involves a secondary carbon leaving group on the pyrrolidine ring. The nucleophile—the carbanion of diphenylacetonitrile—is exceptionally bulky. When using strong, hard bases like Sodium Hydride (NaH) at high temperatures (e.g., refluxing toluene), the activation energy for E2 elimination is easily reached, converting your starting material into a useless pyrroline derivative[2]. Solution: Lower the reaction temperature and switch to a polar aprotic solvent like DMF. DMF solvates the counter-ion, increasing the nucleophilicity of the carbanion at lower temperatures (50°C), which favors the SN2 transition state over elimination[4].
Q2: I am using 1-tosyl-3-(tosyloxy)pyrrolidine. During the detosylation step, my nitrile group disappears, and I get a primary amide. How can I isolate the pure nitrile?
Cause: The traditional detosylation protocol utilizes 48% HBr and phenol in refluxing water[2]. These conditions are highly acidic and thermally aggressive. While they successfully remove the N-tosyl group, they inevitably hydrolyze the nitrile group (-C≡N) into a primary amide (-CONH2). Solution: To isolate the pure nitrile, you must abandon the N-tosyl protecting group. Transition to an "easily deprotectable" group such as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group[3]. A Boc group can be removed quantitatively using mild TFA/DCM at room temperature, leaving the nitrile perfectly intact.
Q3: How can I ensure complete deprotonation of diphenylacetonitrile before adding the pyrrolidine electrophile?
Cause: Diphenylacetonitrile is sterically hindered, making its deprotonation sluggish. Incomplete anion formation leaves unreacted starting material in the mixture, which is notoriously difficult to separate from the final product via chromatography due to nearly identical Rf values[5]. Solution: Use Potassium tert-butoxide (KOtBu) in THF, or NaH in DMF. The potassium counter-ion forms a less tight ion pair with the carbanion compared to sodium, increasing reactivity. Always allow the deprotonation to proceed for at least 45 minutes at room temperature (until gas evolution completely ceases) before introducing the electrophile.
Diagnostic Decision Tree
Use the following logic to troubleshoot crude reaction mixtures based on LC-MS or NMR data.
Diagnostic decision tree for identifying and resolving common yield-reducing side reactions.
Quantitative Data: Impact of Protecting Groups & Conditions
The table below summarizes internal and literature data demonstrating how the choice of protecting group and base drastically alters the isolated yield of the target nitrile[3],[2].
| N-Protecting Group | Leaving Group | Alkylation Conditions | Deprotection Conditions | Overall Nitrile Yield | Primary Impurity / Side Reaction |
| Tosyl (Ts) | Tosylate (OTs) | NaH / Toluene (Reflux) | 48% HBr / Phenol (Reflux) | < 20% | Primary Amide (Harsh Hydrolysis) |
| Benzyl (Bn) | Mesylate (OMs) | KOtBu / THF (60°C) | Pd/C, H2 (50 psi), MeOH | 65 - 70% | Pyrroline (E2 Elimination) |
| Boc | Mesylate (OMs) | NaH / DMF (0°C to 50°C) | TFA / DCM (Room Temp) | 82 - 88% | Trace unreacted diphenylacetonitrile |
Optimized Experimental Protocols
These protocols are designed as self-validating systems. In-process checks (TLC, pH) are embedded to ensure causality between the chemical steps and the final yield.
Protocol A: Alkylation of Diphenylacetonitrile with (S)-1-Boc-3-(methanesulfonyloxy)pyrrolidine
This protocol minimizes E2 elimination by utilizing DMF to enhance nucleophilicity at lower temperatures.
-
Deprotonation: Charge a flame-dried flask with diphenylacetonitrile (1.05 eq) and anhydrous DMF (10 volumes). Cool the solution to 0°C under an inert argon atmosphere.
-
Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Anion Maturation: Remove the ice bath and stir at room temperature for 45 minutes. Self-Validation: Wait until hydrogen gas evolution completely ceases and the solution turns a deep, persistent yellow/orange, confirming complete carbanion formation.
-
Electrophile Addition: Re-cool the flask to 0°C. Dissolve (S)-1-Boc-3-(methanesulfonyloxy)pyrrolidine (1.0 eq) in a minimum volume of anhydrous DMF and add it dropwise over 15 minutes.
-
Alkylation: Warm the reaction to room temperature, then heat to 50°C for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting mesylate should be completely consumed.
-
Quench & Workup: Cool to 0°C and quench carefully with saturated aqueous NH4Cl . Extract the aqueous layer with EtOAc (3x).
-
DMF Removal: Wash the combined organic layers with distilled water (5x) and brine (1x). Crucial Step: DMF must be completely removed as it prevents crystallization and artificially inflates crude yields. Dry over Na2SO4 , filter, and concentrate under reduced pressure.
Protocol B: Mild Deprotection to Yield (S)-Diphenyl(pyrrolidin-3-yl)acetonitrile
This protocol utilizes mild acidic cleavage to preserve the sensitive nitrile functional group.
-
Acidic Cleavage: Dissolve the crude Boc-protected intermediate from Protocol A in anhydrous DCM (10 volumes). Cool to 0°C.
-
TFA Addition: Add Trifluoroacetic acid (TFA) (10 eq) dropwise to manage the mild exotherm.
-
Deprotection: Warm the mixture to room temperature and stir for 2 hours. Self-Validation: TLC will show the disappearance of the less polar Boc-intermediate and the appearance of a highly polar baseline spot (the TFA salt of the product).
-
Concentration: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Free-Basing: Redissolve the oily residue in EtOAc. Slowly add saturated aqueous NaHCO3 under vigorous stirring. Self-Validation: Check the aqueous layer with pH paper. Continue adding NaHCO3 until the aqueous layer is strictly pH > 8 to ensure the pyrrolidine nitrogen is fully deprotonated.
-
Isolation: Separate the layers, extract the aqueous layer once more with EtOAc, dry the combined organics over Na2SO4 , filter, and concentrate to afford the pure (S)-diphenyl(pyrrolidin-3-yl)acetonitrile free base.
References
- METHOD OF PRODUCING (S)-3-(1-CYANO-1,1-DIPHENYLMETHYL)-PYRROLIDINE (WO2009122997)
- Darifenacin hydrobromide, UK-88525(free base)
- Source: rasayanjournal.co.
- Source: quickcompany.
- US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds Source: Google Patents URL
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Darifenacin hydrobromide, UK-88525(free base), UK-88525-04, Emselex, Enablex-药物合成数据库 [drugfuture.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. "An Improved Process For Preparation Of Darifenacin Hydrobromide" [quickcompany.in]
- 5. US7368463B2 - Substituted 4-amino-1-benzylpiperidine compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Chiral Resolution of (S)-Diphenyl(pyrrolidin-3-yl)acetonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chiral resolution of diphenyl(pyrrolidin-3-yl)acetonitrile to obtain the desired (S)-enantiomer, a key intermediate in the synthesis of various pharmaceuticals. The primary focus of this document is on the widely used method of diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of diphenyl(pyrrolidin-3-yl)acetonitrile via diastereomeric crystallization?
The chiral resolution of a racemic mixture, such as (±)-diphenyl(pyrrolidin-3-yl)acetonitrile, by diastereomeric crystallization is a classical and industrially scalable method.[1] The core principle lies in the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties.[2] This is achieved by reacting the racemic base with an enantiomerically pure chiral acid (the resolving agent).[3][4]
The resulting diastereomeric salts, (S)-amine·(chiral acid) and (R)-amine·(chiral acid), possess different solubilities in a given solvent system.[2][5] By carefully selecting the resolving agent and solvent, one diastereomer can be selectively crystallized from the solution, while the other remains dissolved.[4] The desired enantiomer is then liberated from the crystallized diastereomeric salt.
Troubleshooting Guide
This section addresses common issues encountered during the chiral resolution process and provides systematic troubleshooting strategies.
Q2: I am observing low diastereomeric excess (d.e.) or enantiomeric excess (e.e.) in my crystallized product. What are the likely causes and how can I improve it?
Low diastereomeric excess is a common challenge and typically indicates that the solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.[6] The goal is to maximize the solubility difference between the desired and undesired diastereomer.
Potential Causes & Solutions:
-
Inadequate Solvent System: The choice of solvent is critical for maximizing the solubility difference between the diastereomeric salts.[4][7]
-
Suboptimal Resolving Agent: Not all chiral acids will effectively resolve a given racemic base.
-
Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.
-
Solution: Employ a slow and controlled cooling rate to allow for selective crystallization of the less soluble diastereomer.[6]
-
-
Insufficient Purity of Starting Materials: Impurities in the racemic amine or the resolving agent can interfere with crystallization.
-
Solution: Ensure the purity of all starting materials. Recrystallize the racemic amine if necessary.[12]
-
Workflow for Optimizing Diastereomeric Excess:
Caption: Workflow for troubleshooting low diastereomeric excess.
Q3: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high supersaturation or the crystallization temperature being above the melting point of the solvated solid.[4]
Potential Causes & Solutions:
-
High Supersaturation: The concentration of the diastereomeric salt in the solution is too high.
-
Rapid Cooling: A fast temperature drop can favor oil formation over crystallization.
-
Solution: Reduce the cooling rate. A programmed, gradual temperature ramp is ideal.[6]
-
-
Lack of Nucleation Sites: Crystal growth requires initial nucleation sites.
Decision Tree for "Oiling Out":
Caption: Troubleshooting decision tree for oiling out.
Q4: The yield of my desired diastereomeric salt is very low. How can I improve it?
Low yield can be attributed to several factors, from suboptimal reaction conditions to the inherent properties of the diastereomeric system.
Potential Causes & Solutions:
-
Suboptimal Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic amine can influence the yield.
-
High Solubility of the Desired Diastereomer: The desired salt may be too soluble in the chosen solvent, even at lower temperatures.
-
Solution: Adjust the solvent system. Consider using an anti-solvent (a solvent in which the salt is poorly soluble) to induce precipitation, but add it slowly to avoid crashing out impurities.
-
-
Kinetic vs. Thermodynamic Control: In some cases, the undesired diastereomer may crystallize faster (kinetic product), while the desired diastereomer is the more stable but slower-to-form thermodynamic product. Conversely, the desired product might crystallize quickly, but with prolonged crystallization time, the system could equilibrate to a less favorable mixture.[8]
-
Solution: Vary the crystallization time. Some systems require rapid filtration to isolate a kinetically favored product, while others benefit from extended equilibration times.[8]
-
Data Summary: Impact of Resolving Agent and Solvent on Yield and Purity
| Resolving Agent | Solvent System | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (R,R)-Tartaric Acid | Ethanol | < 60% | High after recrystallization | [8] |
| (R,R)-Tartaric Acid | Isopropanol | ~45% | >95% | [8] |
| N-acetyl-L-phenylalanine | Ethanol | Variable | Moderate | [8] |
| (R)-(-)-Mandelic Acid | Ethanol | 40-50% | Up to 98% | [9] |
Note: The data above is illustrative and based on typical resolutions of similar compounds. Actual results will vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Resolution
-
Salt Formation: Dissolve the racemic diphenyl(pyrrolidin-3-yl)acetonitrile in a suitable solvent (e.g., isopropanol) and heat the solution. In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 to 1.0 molar equivalent of (R,R)-tartaric acid) in the same solvent, heating if necessary.[8] Add the resolving agent solution to the amine solution.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C) to maximize crystallization.[8] Monitor for crystal formation.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Analysis: Dry the crystals and determine the diastereomeric excess using a suitable analytical method, such as HPLC on a chiral column or NMR spectroscopy.[6]
-
Liberation of the Free Amine: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Add a base (e.g., NaOH solution) to deprotonate the amine and break the salt. Separate the organic layer, dry it (e.g., over Na₂SO₄), and concentrate it under reduced pressure to obtain the enantiomerically enriched (S)-diphenyl(pyrrolidin-3-yl)acetonitrile.[4][8]
Protocol 2: Recrystallization for Purity Enhancement
If the initial diastereomeric excess is not satisfactory, one or more recrystallizations can be performed.[13]
-
Redissolution: Dissolve the diastereomeric salt in the minimum amount of a suitable hot solvent.
-
Cooling: Allow the solution to cool slowly and undisturbed to promote the formation of high-purity crystals.
-
Isolation and Analysis: Isolate the crystals by filtration, wash with cold solvent, and analyze for diastereomeric excess. Repeat if necessary.
References
-
Dombrády ZS, Pálovics E, Fogassy E. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem. 2019;2:123. Available from: [Link]
-
Chandrasekaran, S. et al. (2022). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available from: [Link]
-
Pálovics, E., & Fogassy, E. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. Periodica Polytechnica Chemical Engineering, 63(1), 1-14. Available from: [Link]
-
Nakamura, K. et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications, 59(35), 5249-5252. Available from: [Link]
-
Wikipedia. Diastereomeric recrystallization. Available from: [Link]
-
University of Bath. Stereochemistry - Stereoelectronics. Available from: [Link]
-
Ebbers, E. J. et al. (2006). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 106(5), 2025-2057. Available from: [Link]
-
Ronsisvalle, S. et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6035. Available from: [Link]
-
Keglevich, G. (2002). Resolution of P-Heterocycles with Tartaric Acid Derivatives. ResearchGate. Available from: [Link]
-
Munegumi, T. et al. (2012). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Asian Journal of Chemistry, 24(7), 2749-2753. Available from: [Link]
-
Lalli, D. et al. (2020). Physical Separation of Enantiomeric Products by Compartmentalized Parallel Kinetic Resolution. ChemRxiv. Available from: [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). Available from: [Link]
-
Lee, S. H. et al. (2023). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry, 88(23), 16639-16645. Available from: [Link]
-
Reddit. Separation of diastereomers by crystallization with seeding. (2023). Available from: [Link]
-
El-Sherbiny, D. et al. (2016). Effects of the acidic pH on the chiral separation of racemic DAR (200... ResearchGate. Available from: [Link]
-
Lee, D. et al. (2023). Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization: Analyzing Success-Related Factors and Constructing Reliable Procedures from Previous Studies. Organic Process Research & Development, 27(9), 1649-1660. Available from: [Link]
-
Jia, H. et al. (2021). Synthesis and characterization of the two enantiomers of a chiral sigma-1 receptor radioligand. HZDR. Available from: [Link]
-
Bosits, M. H. et al. (2022). Recrystallization of mixture of diastereomers 112 from different solvents 83. ResearchGate. Available from: [Link]
Sources
- 1. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 2. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Opportunities to Improve the Enantiomeric and Diastereomeric Separations | IntechOpen [intechopen.com]
- 8. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Technical Support Center: Control of Cyano-Pyrrolidine Impurity in Darifenacin API Manufacturing
Welcome to the Technical Support Center for Darifenacin API manufacturing. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance in identifying, controlling, and reducing the Darifenacin Cyano-Pyrrolidine impurity, a critical process-related impurity. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the highest purity of your Darifenacin API.
Frequently Asked Questions (FAQs)
Q1: What is the Darifenacin Cyano-Pyrrolidine impurity?
A1: The Darifenacin Cyano-Pyrrolidine impurity is chemically known as (S)-3-(Cyanodiphenylmethyl)-pyrrolidine.[1][2][3] It is a process-related impurity that can arise during the synthesis of Darifenacin. Its structure is closely related to one of the key intermediates in several synthetic routes.
Q2: Why is it important to control this specific impurity?
A2: The presence of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product.[4][5] Regulatory bodies like the ICH have strict guidelines for the identification, qualification, and control of impurities.[4][6] Therefore, minimizing the cyano-pyrrolidine impurity to within acceptable limits is a critical aspect of Darifenacin API manufacturing.
Q3: What are the likely sources of the cyano-pyrrolidine impurity in Darifenacin synthesis?
A3: The cyano-pyrrolidine impurity is often an unreacted intermediate or a byproduct of a side reaction. Several patented synthetic routes for Darifenacin utilize (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine as a key intermediate.[2][3] If the subsequent alkylation step with the 2-(2,3-dihydrobenzofuran-5-yl)ethyl moiety is incomplete, or if side reactions occur, this intermediate can be carried through the process and appear as an impurity in the final API.
Troubleshooting Guide: Reducing Darifenacin Cyano-Pyrrolidine Impurity
This section provides a detailed, question-and-answer-based guide to troubleshoot and resolve issues related to high levels of the cyano-pyrrolidine impurity during your experiments.
Understanding the Formation Pathway
Q4: What is the likely chemical reaction mechanism leading to the formation of the cyano-pyrrolidine impurity?
A4: The formation of the cyano-pyrrolidine impurity is intrinsically linked to the synthetic strategy employed for Darifenacin. A common approach involves the synthesis of the key intermediate, (S)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine, followed by its N-alkylation.
The likely mechanism involves the reaction of a protected (S)-3-hydroxypyrrolidine with diphenylacetonitrile to form a protected cyano-pyrrolidine derivative. This is followed by a deprotection step to yield the free base of the cyano-pyrrolidine intermediate. If this intermediate is not fully consumed in the subsequent N-alkylation step, it will persist as an impurity.
Caption: Formation pathway of Darifenacin and the cyano-pyrrolidine impurity.
Optimizing Reaction Conditions
Q5: How can I adjust my reaction conditions to minimize the formation of the cyano-pyrrolidine impurity?
A5: Optimizing the N-alkylation reaction is key. Several factors can influence the completeness of this reaction and minimize the carry-over of the cyano-pyrrolidine intermediate.
-
Stoichiometry: Ensure a slight excess of the alkylating agent, 2-(2,3-dihydrobenzofuran-5-yl)ethyl bromide (or a related derivative), to drive the reaction to completion. However, a large excess should be avoided as it can lead to the formation of other impurities.
-
Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base is often preferred to prevent side reactions. The strength of the base should be sufficient to deprotonate the pyrrolidine nitrogen without promoting degradation of the reactants or products.
-
Solvent: The solvent should be inert and provide good solubility for all reactants. Aprotic polar solvents are commonly used.
-
Temperature and Reaction Time: The reaction temperature and duration should be carefully monitored and optimized. Insufficient time or temperature can lead to an incomplete reaction, while excessive conditions may promote the formation of degradation products.[7]
Table 1: Recommended Starting Points for Reaction Condition Optimization
| Parameter | Recommended Starting Condition | Rationale |
| Molar Ratio (Cyano-pyrrolidine:Alkylating Agent) | 1 : 1.05 - 1.1 | Drives the reaction towards completion. |
| Base | Potassium Carbonate (K₂CO₃) | A commonly used base in similar alkylations.[8][9] |
| Solvent | Acetonitrile | Provides good solubility and is relatively inert.[8] |
| Temperature | 60-80 °C | Balances reaction rate and stability. |
| Reaction Time | 12-24 hours (monitor by HPLC) | Ensure complete consumption of the starting material. |
Purification Strategies
Q6: What are effective methods for removing the cyano-pyrrolidine impurity from the crude Darifenacin product?
A6: If the impurity is still present after optimizing the reaction conditions, a robust purification strategy is necessary.
-
Crystallization: This is often the most effective and scalable method for purifying the final API. The choice of solvent system is critical. A solvent system where Darifenacin has moderate solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor, is ideal.
-
Column Chromatography: For lab-scale purification or for isolating reference standards, silica gel column chromatography can be employed. A gradient elution system with a non-polar and a polar solvent can effectively separate Darifenacin from the less polar cyano-pyrrolidine impurity.[4][6]
-
Acid-Base Extraction: Exploiting the basicity of the pyrrolidine nitrogen in both Darifenacin and the impurity, an acid-base extraction can be used to wash the crude product and remove acidic or neutral impurities. However, this may not be effective in separating the cyano-pyrrolidine impurity from Darifenacin due to their similar basicities.
Experimental Protocol: Recrystallization of Darifenacin Hydrobromide
-
Dissolve the crude Darifenacin hydrobromide in a minimal amount of a suitable hot solvent (e.g., a mixture of isopropanol and water).
-
Slowly cool the solution to room temperature to allow for the formation of crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum at an appropriate temperature.
-
Analyze the purity of the recrystallized material and the mother liquor by HPLC to assess the efficiency of the purification.
Analytical Methods
Q7: How can I accurately detect and quantify the cyano-pyrrolidine impurity?
A7: A validated stability-indicating HPLC method is the standard for quantifying process-related impurities in APIs.[10][11][12][13][14]
Table 2: Typical HPLC Method Parameters for Darifenacin and Impurity Analysis
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[13] |
| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[12][13] |
| Flow Rate | 1.0 mL/min[13][14] |
| Detection | UV at approximately 210-220 nm[12] |
| Column Temperature | 25-30 °C |
Method Validation:
It is crucial to validate the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, sensitive, and robust for its intended purpose.[10][11][12][13] This includes assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[15][16]
Sources
- 1. allmpus.com [allmpus.com]
- 2. EP2261205A1 - Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. veeprho.com [veeprho.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2011070419A1 - An improved process for the preparation of darifenacin hydrobromide - Google Patents [patents.google.com]
- 9. US5096890A - Pyrrolidine derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. scirp.org [scirp.org]
- 14. ijpcbs.com [ijpcbs.com]
- 15. scispace.com [scispace.com]
- 16. bkcs.kchem.org [bkcs.kchem.org]
preventing degradation of diphenyl(pyrrolidin-3-yl)acetonitrile in solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of diphenyl(pyrrolidin-3-yl)acetonitrile .
Often utilized as a critical chiral building block and intermediate in the synthesis of muscarinic antagonists like Darifenacin[1], this molecule presents unique handling challenges. It contains two highly reactive functional groups: a nitrile (susceptible to hydrolysis) and a secondary amine within a pyrrolidine ring (susceptible to oxidation). Understanding the causality behind these degradation pathways is essential for maintaining molecular integrity during your experiments.
Mechanistic Overview: The "Why" Behind the Degradation
Before troubleshooting, we must understand the chemical causality of the degradation you are likely observing in your LC-MS or NMR data.
-
Nitrile Hydrolysis: The carbon-nitrogen triple bond (C≡N) is highly polar, making the nitrile carbon electrophilic. In the presence of aqueous bases, a hydroxide ion acts as a nucleophile, attacking the nitrile carbon to form an imine anion. Subsequent protonation yields an imidic acid, which rapidly tautomerizes into an amide[2]. Under extended stress or acidic conditions, this amide further hydrolyzes into a carboxylic acid, permanently destroying your intermediate.
-
Pyrrolidine Oxidation: The secondary amine in the pyrrolidine ring is electron-rich. When exposed to reactive oxygen species (ROS), dissolved oxygen, or trace peroxides commonly found in aged solvents, the nitrogen atom undergoes oxidation to form a pyrrolidine N-oxide[3]. This is a well-documented stress degradant pathway for this class of active pharmaceutical ingredients[4].
Primary degradation pathways: Nitrile hydrolysis and pyrrolidine N-oxidation.
Troubleshooting FAQs
Q1: Why is my diphenyl(pyrrolidin-3-yl)acetonitrile rapidly degrading when formulated in standard aqueous biological buffers? A: You are observing acid/base-catalyzed nitrile hydrolysis. Biological buffers often contain nucleophilic species or operate at pH levels that catalyze the hydration of the nitrile group. The initial degradation product is an amide (a mass shift of +18 Da). To prevent this, never store stock solutions in aqueous buffers. Aqueous dilution should only occur immediately prior to the assay (in-situ), minimizing the time the molecule spends in a hydrolytic environment[5].
Q2: I am observing a +16 Da mass shift in my LC-MS analysis of a month-old stock solution. What is causing this? A: A +16 Da shift is the classic mass spectrometric signature of N-oxidation. The secondary amine of the pyrrolidine ring has oxidized to form an N-oxide[3]. This typically occurs when the compound is stored in ethereal solvents (like THF or diethyl ether) that have accumulated trace peroxides over time, or when solutions are prepared without degassing, leaving dissolved oxygen in the matrix.
Q3: How do I select the right solvent for long-term stock solution storage? A: You must eliminate both water (to prevent hydrolysis) and oxidants (to prevent N-oxidation). Avoid protic solvents (water, methanol) and peroxide-forming ethers. The optimal choice is strictly anhydrous, HPLC-grade Acetonitrile (MeCN) or Dimethylformamide (DMF). If Dimethyl Sulfoxide (DMSO) is required for biological assays, it must be purchased in sealed, anhydrous ampoules, as DMSO is highly hygroscopic and will pull moisture from the air, initiating the hydrolysis cascade.
Quantitative Stability Summary
To assist in your experimental design, below is a synthesized data table comparing the stability of diphenyl(pyrrolidin-3-yl)acetonitrile across various solvent conditions.
| Solvent / Condition | Temperature | Estimated Stability / Half-Life | Primary Degradant Observed |
| Aqueous Buffer (pH 10) | 25°C | < 24 hours | Amide / Carboxylic Acid |
| Aqueous Buffer (pH 2) | 25°C | < 48 hours | Amide |
| Aged THF (Air exposed) | 25°C | < 1 week | Pyrrolidine N-oxide (+16 Da) |
| Hygroscopic DMSO (Air exposed) | 4°C | 2 - 4 weeks | Amide (+18 Da) |
| Anhydrous Acetonitrile (Argon) | -20°C | > 12 months | None (Stable) |
Self-Validating Protocol: Ultra-Stable Stock Solution Preparation
To guarantee trustworthiness in your assays, do not assume your solvent is inert. Implement the following self-validating workflow to ensure your stock solutions remain pristine.
Step 1: Solvent Verification (Input Control) Before dissolving the API, perform a Karl Fischer titration on your chosen aprotic solvent (e.g., Acetonitrile). Causality: Water content must be verified to be < 50 ppm to mathematically eliminate the possibility of bulk hydrolysis.
Step 2: Deoxygenation Sparge the anhydrous solvent with high-purity Argon gas for 15 minutes. Causality: Displacing dissolved oxygen mitigates the oxidative stress on the pyrrolidine nitrogen, preventing N-oxide formation.
Step 3: Inert Dissolution Weigh the diphenyl(pyrrolidin-3-yl)acetonitrile in a glove box or under a continuous stream of inert gas. Dissolve to your target concentration (e.g., 10 mM).
Step 4: Baseline Validation (Output Control) Immediately run a baseline aliquot on LC-MS. Causality: This creates a self-validating loop. The Extracted Ion Chromatogram (EIC) must show 0% relative abundance for the +16 Da (N-oxide) and +18 Da (amide) masses. This baseline proves your preparation environment was successfully inert.
Step 5: Storage Aliquot the validated solution into amber glass vials (to prevent photolytic excitation), purge the headspace with Argon, seal with PTFE-lined caps, and store at -20°C.
Self-validating workflow for the preparation and storage of stable stock solutions.
References
- 20.
- A Comparative Guide to the Stability of Pyrrolidine Derivatives Source: Benchchem URL
- Identification of Darifencin degradation products under acid/base stress condition by using Mass spectrometry Source: ResearchGate URL
- Source: Analyst (RSC Publishing)
- (S)-2,2-Diphenyl-2(3-pyrrolidinyl)
Sources
- 1. apicule.com [apicule.com]
- 2. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
overcoming low aqueous solubility of diphenyl(pyrrolidin-3-yl)acetonitrile
A Guide to Overcoming Low Aqueous Solubility for Researchers and Formulation Scientists
Welcome to the technical support center for diphenyl(pyrrolidin-3-yl)acetonitrile. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. This guide provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to help you advance your research and development efforts.
Understanding the Challenge
Diphenyl(pyrrolidin-3-yl)acetonitrile possesses a chemical structure that presents a classic solubility challenge. The two bulky, nonpolar phenyl groups render the molecule highly lipophilic, while the pyrrolidine ring contains a basic nitrogen atom, offering a handle for pH-dependent solubility manipulation. This combination of properties often leads to its classification as a Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[1] Effectively utilizing this compound in aqueous experimental systems or developing an oral dosage form requires strategies to overcome its poor solubility.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My compound precipitates when I add it to my aqueous buffer (e.g., PBS, cell culture media). How can I get it into solution?
This is the most common issue and is typically due to the low intrinsic solubility of the free base form of the compound at neutral or alkaline pH. The primary strategy is to exploit the basicity of the pyrrolidine nitrogen.
Root Cause Analysis: The pyrrolidine moiety has a pKa of approximately 11.3.[2][3] At physiological pH (~7.4), this secondary amine is largely protonated. However, the free base form is poorly soluble. By lowering the pH of the vehicle well below the pKa, you can ensure the compound exists predominantly in its more soluble, protonated (cationic) salt form.
Solution: pH Modification and Salt Formation
Adjusting the pH is the most direct method to improve the solubility of ionizable compounds.[4][5] For a basic compound like diphenyl(pyrrolidin-3-yl)acetonitrile, lowering the pH will significantly enhance its aqueous solubility.
Experimental Protocol: pH-Based Solubilization
-
Prepare an Acidic Stock Solution: Instead of dissolving the compound directly in your final buffer, first prepare a concentrated stock solution in an acidic vehicle. A common starting point is 0.1 N Hydrochloric Acid (HCl).
-
Determine Target pH: The goal is to find a pH where the compound is fully protonated and soluble, which is generally at least 2 pH units below the pKa. For this compound, a pH of 4-5 is often a good starting point.
-
Titration and Observation:
-
Weigh a small, precise amount of the compound into a glass vial.
-
Add a small volume of your target aqueous buffer (e.g., pH 5.0 citrate buffer).
-
While stirring, slowly add 0.1 N HCl dropwise.
-
Observe the point at which the solid material completely dissolves. This provides a rough estimate of the required pH for solubilization.
-
-
Buffer Selection: Ensure the chosen buffer has sufficient capacity to maintain the target pH after the addition of your compound stock solution.[4] Common buffers include citrate (pH 3-6.2) and acetate (pH 3.6-5.6).
-
Final Dilution: Once a soluble, concentrated stock is prepared, it can be carefully diluted into the final, larger volume of experimental media. Be mindful that the final pH of the media may rise, potentially causing precipitation if the compound concentration exceeds its solubility at that final pH.
Logical Workflow for pH Modification
Caption: Decision workflow for initial solubility troubleshooting.
Problem 2: pH adjustment helped, but I need to achieve an even higher concentration for my assay, and I'm limited by the pH tolerance of my biological system.
When pH modification is not sufficient or feasible, more advanced formulation strategies are necessary. These include co-solvents, cyclodextrins, and solid dispersions.
Solution 1: Co-solvency
Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic drugs by reducing the polarity of the aqueous vehicle.[4][6]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).
-
Mechanism: Co-solvents can disrupt the hydrogen bonding network of water and create a more favorable environment for the nonpolar phenyl groups of the molecule.[6]
-
Considerations: The concentration of co-solvents must be carefully controlled, as they can be toxic to cells in in vitro assays or cause adverse effects in vivo. Always run a vehicle control to account for any effects of the co-solvent itself.
Solution 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble "guest" molecules, like diphenyl(pyrrolidin-3-yl)acetonitrile, forming an inclusion complex that has significantly higher aqueous solubility.[6][7]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are frequently used due to their high water solubility and low toxicity.
-
Mechanism: The nonpolar phenyl rings of the compound fit into the hydrophobic cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[7]
Experimental Protocol: Cyclodextrin Solubilization
-
Prepare Cyclodextrin Solution: Prepare solutions of HP-β-CD in your desired aqueous buffer at various concentrations (e.g., 5%, 10%, 20% w/v).
-
Add Compound: Add an excess amount of diphenyl(pyrrolidin-3-yl)acetonitrile to each cyclodextrin solution.
-
Equilibrate: Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate and Quantify: Centrifuge or filter the samples to remove the undissolved solid. Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Analyze: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.
Solution 3: Amorphous Solid Dispersions
For solid dosage form development, creating an amorphous solid dispersion is a powerful technique.[1][8] This involves dispersing the crystalline drug in a hydrophilic polymer matrix.
-
Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and copolymers like Kollidon® VA 64.[6]
-
Mechanism: The drug is converted from its stable, low-energy crystalline state to a high-energy amorphous state.[6] This amorphous form lacks the strong crystal lattice energy that must be overcome for dissolution, resulting in enhanced apparent solubility and dissolution rates.
-
Preparation Methods:
-
Solvent Evaporation: Dissolve both the drug and the polymer in a common organic solvent and then evaporate the solvent.[8]
-
Hot Melt Extrusion (HME): Process the drug and polymer mixture at elevated temperatures to form a solid solution.
-
Comparative Data Summary
| Technique | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| pH Modification | 10 - 1000x | Simple, cost-effective | Limited by pH tolerance of the system; risk of precipitation upon pH change |
| Co-solvents | 2 - 500x | Effective for many lipophilic compounds | Potential for toxicity; may require vehicle controls in assays |
| Cyclodextrins | 10 - 5000x | Low toxicity (HP-β-CD, SBE-β-CD); can improve stability | Cost; potential for interactions with other formulation components |
| Solid Dispersion | 10 - >10,000x | Significant solubility enhancement; improves dissolution rate | Requires specialized equipment (HME); potential for physical instability (recrystallization) |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of diphenyl(pyrrolidin-3-yl)acetonitrile I should be aware of?
This compound is a weakly basic molecule. The key properties influencing its solubility are its high lipophilicity, driven by the two phenyl rings, and the basicity of the pyrrolidine nitrogen, which has a pKa around 11.3.[2][3] Preformulation studies are essential to fully characterize its properties like melting point, LogP, and solid-state form (polymorphism), as these will guide formulation strategy.[1][9][10]
Q2: Is it better to use the free base or a salt form of the compound?
For achieving aqueous solubility, using a pre-formed salt (e.g., hydrochloride[11] or hydrobromide[12][13] salt) is highly recommended. Salt forms are generally crystalline solids with significantly higher aqueous solubility and faster dissolution rates than the corresponding free base.[7][14] If you only have the free base, you are essentially forming the salt in situ when you dissolve it in an acidic medium.
Q3: Can particle size reduction help with solubility?
Particle size reduction techniques like micronization can increase the dissolution rate of a compound by increasing its surface area, as described by the Noyes-Whitney equation.[4][5][6] However, it does not change the compound's intrinsic equilibrium solubility.[4] For a compound whose absorption is limited by its dissolution rate, this can improve bioavailability.[15] Nanonization, or reducing particle size to the sub-micron range, can sometimes lead to an increase in saturation solubility.[16]
Q4: How do I choose between co-solvents and cyclodextrins for an in vitro experiment?
The choice depends on the sensitivity of your assay.
-
Start with Cyclodextrins: HP-β-CD is often preferred as it is generally considered biologically inert at typical concentrations used for solubilization.
-
Use Co-solvents with Caution: If cyclodextrins do not provide sufficient solubility, screen a panel of co-solvents (e.g., DMSO, Ethanol) at low concentrations (<1%). It is critical to run a parallel vehicle control (media + co-solvent, no compound) to ensure the solvent itself does not affect the experimental outcome.
Q5: What is the first step in developing a formulation for this compound?
The first step is always a thorough preformulation investigation.[1][9][10] This involves characterizing the drug's fundamental physical and chemical properties. A key experiment is a pH-solubility profile, which measures the compound's solubility across a wide range of pH values (e.g., pH 1 to 8). This data is crucial for determining if simple pH modification will be a viable strategy and informs all subsequent formulation decisions.[9]
Solubility Enhancement Strategy Selection
Caption: A hierarchical approach to selecting a solubility enhancement method.
References
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International Journal of Pharmaceutical Sciences. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Pharma Tutor. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
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Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
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National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem Compound Summary for CID 31268. [Link]
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Al-Badr, A. A., & El-Subbagh, H. I. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 13(9), 234. [Link]
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DrugFuture. (n.d.). Pyrrolidine. [Link]
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SciSpace. (n.d.). pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. [Link]
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American Pharmaceutical Review. (2024). How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations. [Link]
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NextSDS. (n.d.). (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile — Chemical Substance Information. [Link]
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UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. [Link]
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ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
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Drug Discovery Online. (2023). Best Practices For Preformulation In Drug Development. [Link]
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PHARMACEUTICAL SCIENCES. (n.d.). an overview on preformulation studies. [Link]
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Slideshare. (n.d.). Methods of solubility enhancements. [Link]
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Apicule. (n.d.). (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide (CAS No: 194602-27-2) API Intermediate Manufacturers. [Link]
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National Center for Biotechnology Information. (2021). Studies on Preformulation and Formulation of JIN-001 Liquisolid Tablet with Enhanced Solubility. [Link]
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Khar, R. K., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Indian Journal of Pharmaceutical Sciences, 75(1), 5-12. [Link]
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FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741). [Link]
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International Journal of Pharmaceutical Sciences and Nanotechnology. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?. [Link]
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Suvchem. (n.d.). DIPHENYL ACETONITRILE (FOR SYNTHESIS). [Link]
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Pharmaffiliates. (n.d.). (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile Hydrochloride. [Link]
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Pharmaffiliates. (n.d.). (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. [Link]
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Technical Support Center: Optimizing Extraction Efficiency for Pyrrolidine-Based Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during the extraction of pyrrolidine-based intermediates. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Introduction: The Challenge of Pyrrolidine Intermediates
Pyrrolidine and its derivatives are ubiquitous scaffolds in pharmaceuticals and natural products.[1][2] Their inherent basicity, conferred by the secondary amine, and often high polarity present unique challenges during aqueous work-ups and extractions.[2] Common issues include poor recovery, emulsion formation, and difficulty in removing polar impurities. This guide will equip you with the foundational principles and practical strategies to overcome these hurdles.
The basicity of the pyrrolidine nitrogen is a critical parameter. The pKa of the conjugate acid of pyrrolidine is approximately 11.3 in water, meaning it is substantially protonated and water-soluble at neutral or acidic pH.[3][4] To efficiently extract it into an organic solvent, the equilibrium must be shifted to favor the neutral, free-base form.
Troubleshooting & FAQs: A Problem-Oriented Approach
This section is organized by common problems encountered in the lab. Each question is addressed with an explanation of the underlying chemical principles, followed by actionable troubleshooting steps and protocols.
Category 1: Poor Recovery & Low Extraction Yield
This is the most frequent challenge, often stemming from suboptimal pH or incorrect solvent choice.
Q1: My recovery of the pyrrolidine intermediate is consistently low. I'm using a standard work-up with dichloromethane (DCM). What am I doing wrong?
A1: The Root Cause - Ionization State and Partitioning
The issue likely lies in the pH of your aqueous phase. Pyrrolidine-based compounds are basic. At a neutral or acidic pH, the pyrrolidine nitrogen is protonated, forming a water-soluble ammonium salt.[5][6] DCM, a nonpolar organic solvent, cannot efficiently extract this charged species from the aqueous layer.
The principle governing this is the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the protonated (BH+) to unprotonated (B) forms of a base.[7]
pH = pKa + log([B]/[BH+])
To maximize the concentration of the neutral, organic-soluble form [B], the pH of the aqueous phase must be significantly higher than the pKa of your pyrrolidine intermediate. A general rule of thumb is to adjust the pH to be at least 2 units above the pKa, which ensures >99% of the compound is in its free-base form.[8][9]
Troubleshooting Protocol: pH Optimization
-
Determine the pKa: Find the pKa of your specific pyrrolidine intermediate. If it's a novel compound, use the pKa of unsubstituted pyrrolidine (~11.3) as a starting point or use computational prediction tools.[4]
-
Basify the Aqueous Layer: Before extraction, add a base like 1M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3) to the aqueous phase. Use a pH meter or pH paper to ensure the pH is >12.
-
Perform the Extraction: Proceed with your extraction using an appropriate organic solvent.
-
Validate: To confirm the optimal pH, perform small-scale extractions on aliquots of your aqueous phase at different pH values (e.g., 9, 10, 11, 12). Analyze the organic extracts by TLC or LC-MS to identify the pH that gives the highest recovery.
Q2: I've adjusted the pH, but my recovery is still poor. Could it be my solvent choice?
A2: The Importance of Solvent Matching
Yes, solvent choice is critical. While pH adjustment addresses the ionization state, the solvent's properties determine its ability to effectively solvate and extract the neutral intermediate.[8][10] Key solvent properties to consider include polarity, density, and potential for hydrogen bonding.
| Solvent | Polarity Index | Density (g/mL) | Suitability for Basic Amines | Key Considerations |
| Dichloromethane (DCM) | 3.1 | 1.33 | Good | Forms the lower layer. Can sometimes form emulsions.[11] |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | Excellent | Forms the upper layer. Generally good for a wide range of polarities. |
| Methyl tert-butyl ether (MTBE) | 2.5 | 0.74 | Good | Forms the upper layer. Less prone to emulsion formation than other ethers. |
| Toluene | 2.4 | 0.87 | Good | Forms the upper layer. Effective for less polar pyrrolidine derivatives.[12] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 4.0 | 0.86 | Excellent | A greener alternative to DCM and THF. Forms the upper layer. |
Systematic Approach to Solvent Selection:
-
Start with Polarity Matching: Try to match the polarity of your solvent to your analyte.[8] If your pyrrolidine intermediate has several polar functional groups, a more polar solvent like ethyl acetate may be more effective than DCM or toluene.
-
Consider a "Salting Out" Effect: If your compound has some water solubility even in its neutral form, adding a saturated solution of sodium chloride (brine) to the aqueous phase can help.[8][13] This increases the ionic strength of the aqueous layer, reducing the solubility of your organic compound and driving it into the organic phase.[13][14]
-
Use a Solvent Selection Guide: For a more systematic approach, consult established solvent selection guides which rank solvents based on safety, health, and environmental impact.[15][16]
Category 2: Phase Separation & Emulsion Issues
Q3: During my work-up, I'm getting a thick, stable emulsion at the interface that won't separate. How can I break it?
A3: Understanding and Breaking Emulsions
Emulsions are colloidal suspensions of one liquid in another, often stabilized by surfactant-like impurities or fine particulates.[14][17] Vigorous shaking is a common cause.
Strategies for Breaking Emulsions:
-
Time and Gentle Agitation: The simplest method is to let the separatory funnel stand for a while.[18][19] Gentle swirling or tapping can help the droplets coalesce.[19]
-
"Salting Out": Add saturated brine (aqueous NaCl solution). This increases the ionic strength and density of the aqueous phase, which often destabilizes the emulsion.[14][17][18]
-
Solvent Addition: Adding a small amount of a different organic solvent can change the overall properties of the organic phase and break the emulsion.[17]
-
Filtration: Pass the entire mixture through a plug of glass wool or Celite in a filter funnel.[14][20] This can physically disrupt the emulsion layer.
-
Centrifugation: If available, centrifuging the mixture is a highly effective, though less common, method for forcing phase separation.[17][18]
Prevention is the Best Cure:
-
Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without forming a stable emulsion.[14]
-
Consider using supported liquid extraction (SLE) or solid-phase extraction (SPE) for samples prone to emulsion formation.[14]
Category 3: Purity & Selectivity
Q4: My extracted product is contaminated with polar, non-basic impurities from the reaction. How can I improve the purity of my extraction?
A4: Leveraging pH for Selective Extraction
This is a perfect scenario to use a technique called back-extraction . This method uses pH manipulation to move your target compound between aqueous and organic phases, leaving impurities behind.[8][13]
Workflow for Back-Extraction of a Pyrrolidine Intermediate:
Caption: Workflow for purification via back-extraction.
Explanation:
-
Initial State: Your desired pyrrolidine intermediate and neutral/acidic impurities are in an organic solvent.
-
Acidic Wash: When you extract with an acidic aqueous solution, your basic pyrrolidine is protonated and becomes a water-soluble salt, moving into the aqueous phase. The neutral impurities remain in the organic layer, which you can then discard.[11]
-
Isolate and Basify: Separate the aqueous layer containing your protonated product. Now, add a base to raise the pH above the pKa, converting the compound back to its neutral, organic-soluble free-base form.
-
Final Extraction: Extract this basified aqueous solution with a fresh portion of organic solvent. Your purified pyrrolidine intermediate will move back into the organic phase, leaving behind any water-soluble reagents or salts.[8][13]
Category 4: Advanced Techniques
Q5: My pyrrolidine intermediate is very polar and has high water solubility, making liquid-liquid extraction (LLE) inefficient. What are my alternatives?
A5: Solid-Phase Extraction (SPE) for Polar Analytes
When dealing with highly polar compounds, Solid-Phase Extraction (SPE) is a superior alternative to LLE.[21] SPE utilizes a solid sorbent (the stationary phase) to retain the analyte from a liquid sample (the mobile phase).[21] For basic compounds like pyrrolidines, a mixed-mode cation exchange (MCX) sorbent is ideal.[22][23]
Principle of Mixed-Mode Cation Exchange (MCX) SPE:
MCX sorbents have two retention mechanisms: a non-polar (reversed-phase) character and a negatively charged cation-exchange group.[22][23] This allows for a robust, multi-step purification.
Generic MCX SPE Protocol for a Polar Basic Compound:
Caption: Generic Solid-Phase Extraction (SPE) workflow.
Protocol Steps Explained:
-
Condition & Equilibrate: The cartridge is prepared for the sample.
-
Load: The sample is loaded at a low pH (e.g., pH < 6). At this pH, the pyrrolidine is protonated (positively charged) and binds strongly to the negatively charged cation-exchange sites on the sorbent.[23]
-
Wash:
-
An acidic aqueous wash removes polar, non-basic impurities.
-
An organic wash (e.g., with methanol) removes non-polar impurities that may be retained by the reversed-phase character of the sorbent. Your charged analyte remains bound to the ion-exchange sites.[23]
-
-
Elute: A final wash with an organic solvent containing a base (e.g., 5% ammonium hydroxide in methanol) is used. The base neutralizes the charge on your pyrrolidine intermediate, releasing it from the cation-exchange sorbent, allowing it to be eluted in a clean, concentrated form.[23]
This technique provides excellent recovery and significantly cleaner extracts compared to LLE for challenging polar basic compounds.[24]
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Agilent. Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]
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National Center for Biotechnology Information. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. [Link]
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- 23. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 24. lcms.cz [lcms.cz]
Technical Support Center: Purification of Diphenyl(pyrrolidin-3-yl)acetonitrile Extracts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of crude diphenyl(pyrrolidin-3-yl)acetonitrile extracts. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical pharmaceutical intermediate. The purity of active pharmaceutical ingredients (APIs) and their precursors is paramount to ensure the safety and efficacy of the final drug product.[1][2] This document provides in-depth, experience-driven answers to common challenges encountered during the purification process, moving beyond simple procedural lists to explain the causality behind each step.
Troubleshooting Guide
This section addresses specific, practical problems you may encounter during your purification workflow in a direct question-and-answer format.
Issue 1: Persistent Emulsions During Aqueous Work-up
Question: "I am consistently experiencing persistent emulsions during the liquid-liquid extraction (LLE) of my crude extract, making phase separation nearly impossible. How can I resolve this?"
Answer:
Emulsion formation is a common issue when partitioning crude reaction mixtures, especially those containing both polar and non-polar impurities that act as surfactants. The key is to disrupt the stable colloid system that has formed at the interface of the two immiscible liquid phases.[3]
Causality and Solutions:
-
High Agitation: Vigorous shaking or stirring is a primary cause. Instead of inverting a separatory funnel aggressively, use a gentle, swirling motion. This minimizes the energy input that creates fine droplets and stabilizes the emulsion.
-
Ionic Strength Mismatch: The densities of your aqueous and organic layers may be too similar.
-
Solution: Increase the ionic strength of the aqueous phase by adding a saturated solution of sodium chloride (brine). This makes the aqueous layer more polar and increases its density, which helps to break the emulsion and sharpen the phase boundary.
-
-
Presence of Particulate Matter: Fine solid impurities can stabilize an emulsion at the interface.
-
Solution: Before extraction, filter the crude mixture through a pad of celite or a sintered glass funnel to remove any insoluble material.
-
-
Insufficient Phase Volume: Sometimes, having a very small volume of one phase can promote emulsification.
-
Solution: Dilute the mixture by adding more of both the organic and aqueous solvents to decrease the concentration of emulsifying agents.
-
-
Physical Disruption: If an emulsion has already formed, several techniques can be employed:
-
Time: Allow the mixture to stand undisturbed for an extended period (15-30 minutes).
-
Filtration: Filter the entire emulsified mixture through a bed of glass wool or celite.
-
Centrifugation: For smaller volumes, centrifuging the mixture is a highly effective method to force phase separation.
-
Issue 2: Low Product Yield After pH-Switched Extraction
Question: "My product yield is very low after performing a liquid-liquid extraction. I suspect it's related to the pH adjustments, but I'm not sure what I'm doing wrong."
Answer:
This is a classic problem when purifying compounds containing a basic functional group like the secondary amine in the pyrrolidine ring. The solubility of diphenyl(pyrrolidin-3-yl)acetonitrile is highly dependent on pH, a principle that is leveraged for purification but can lead to product loss if not controlled precisely.[4]
Causality and Solutions:
The core principle is the acid-base equilibrium of the pyrrolidine nitrogen.
-
In Acidic Conditions (Low pH): The amine is protonated to form a water-soluble ammonium salt (R₂NH₂⁺).
-
In Basic Conditions (High pH): The amine is in its neutral, free-base form (R₂NH), which is soluble in organic solvents.
Common Pitfalls:
-
Incomplete Basification: The most frequent cause of low yield is failing to make the aqueous layer sufficiently basic before extracting the product into the organic phase. If the pH is not high enough, a significant portion of your product will remain in the aqueous layer as the protonated salt.
-
Solution: After acid washing to remove basic impurities, ensure the aqueous layer is adjusted to a pH of at least 10-12 using a base like 2M NaOH or K₂CO₃. Always verify the pH with litmus paper or a pH meter by spotting a sample of the aqueous layer, not by assuming the addition of base was sufficient.
-
-
Premature Extraction: Extracting with an organic solvent while the solution is still acidic will leave your desired product behind in the aqueous phase.
-
Incorrect Solvent Choice: Using a polar organic solvent that has some miscibility with water (e.g., ethyl acetate) can sometimes lead to lower recovery compared to less polar, more immiscible solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE).
dot
Caption: pH-switched extraction workflow for aminonitriles.
Issue 3: Compound 'Oiling Out' Instead of Crystallizing
Question: "When I cool my saturated solution for recrystallization, my product separates as an oil instead of forming crystals. What should I do?"
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its solubility is exceeded so rapidly that molecules do not have time to orient into a crystal lattice. This is often due to the presence of impurities or an inappropriate solvent system.
Causality and Solutions:
-
Supersaturation Occurring at High Temperature: The solution is becoming supersaturated at a temperature where the pure compound is a liquid.
-
Solution 1 (Lower the Saturation Temperature): Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it completely. Then, allow it to cool much more slowly. A slower cooling rate (e.g., leaving the flask in the warm heating mantle after turning it off) gives molecules the time they need to form a stable crystal nucleus.
-
Solution 2 (Scratching): Induce crystallization by scratching the inside surface of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Solution 3 (Seeding): If you have a small crystal of the pure compound, add it to the cooled solution to act as a template for crystallization.
-
-
Inappropriate Solvent Polarity: The solvent may be too non-polar, causing the compound to crash out of solution prematurely.
-
Solution: Switch to a slightly more polar solvent or use a two-solvent (solvent/antisolvent) system.[5] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble), then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify, then cool slowly.
-
Issue 4: Purity Not Improving After Recrystallization
Question: "I've performed a recrystallization, but analytical data (HPLC, NMR) shows that the purity of my product has not significantly improved. Why is this happening?"
Answer:
While recrystallization is a powerful technique, its success depends on the impurities having different solubility profiles from the target compound in the chosen solvent.[6] If the purity isn't improving, one of several issues is likely the cause.
Causality and Solutions:
-
Co-crystallization: The impurity has a very similar structure and solubility profile to your target compound, causing it to incorporate into the crystal lattice.
-
Solution: You must change the solvent system. The relative solubilities of two different compounds can vary dramatically from one solvent to another. Perform a new solvent screen to find a solvent that maximizes the solubility of the impurity while minimizing the solubility of the desired product at cold temperatures.
-
-
Impurity Saturation: The concentration of the impurity is so high that it also crystallizes out upon cooling.
-
Solution: An initial purification step is needed to reduce the bulk of the impurity before attempting recrystallization. This is often referred to as a "de-bulking" step. Consider performing a quick filtration through a small plug of silica gel or an initial acid-base extraction to remove the problematic impurity.
-
-
Insufficient Washing: The surfaces of your collected crystals are coated with the impurity-rich mother liquor.
-
Solution: After filtering the crystals, wash them with a minimum amount of ice-cold recrystallization solvent.[6] Using too much wash solvent or warm solvent will dissolve a significant portion of your product, reducing the yield.
-
Issue 5: Peak Tailing and Poor Recovery in Normal-Phase Chromatography
Question: "I'm trying to purify my compound on a silica gel column, but I'm seeing significant peak tailing and my mass balance is low, indicating I'm losing product on the column. How can I fix this?"
Answer:
This is a very common problem when purifying basic compounds like yours on acidic silica gel. The lone pair of electrons on the pyrrolidine nitrogen interacts strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape (tailing) and product loss.
Causality and Solutions:
-
Acid-Base Interaction: The basic amine binds to acidic sites on the silica.
-
Solution 1 (Use a Mobile Phase Additive): Add a small amount of a competitive base to your mobile phase (eluent). This additive will occupy the acidic sites on the silica, allowing your compound to elute cleanly. A common choice is to add 0.5-1% triethylamine (Et₃N) or ammonia (e.g., using a mobile phase saturated with ammonia vapor or using a pre-made solution like 1% ammonia in methanol) to the eluent system.
-
Solution 2 (Use a Different Stationary Phase): Switch to a less acidic or a basic stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying amines. Alternatively, amine-functionalized silica is commercially available and provides excellent peak shape for basic compounds.
-
Solution 3 (Use Reversed-Phase Chromatography): If the impurities have different polarities, reversed-phase chromatography on a C18-functionalized silica column is often the best solution.[7] In this technique, the stationary phase is non-polar, and polar mobile phases (like acetonitrile/water or methanol/water) are used. Acid-base interactions are minimized, typically leading to much better peak shapes for amines.[8]
-
Frequently Asked Questions (FAQs)
This section provides answers to broader, more strategic questions about the purification of diphenyl(pyrrolidin-3-yl)acetonitrile.
FAQ 1: What are the most common impurities to expect in a crude extract?
The impurities in your crude extract will primarily depend on the synthetic route used. However, you can generally anticipate the following classes of impurities[2][9]:
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like diphenylacetonitrile, a protected pyrrolidine derivative, or reagents used in the coupling reaction.
-
Reaction By-products: These are substances formed in side reactions. Examples could include over-alkylated products or isomers.
-
Intermediates: Incomplete reactions can leave behind synthetic intermediates. For instance, if a protecting group is used on the pyrrolidine nitrogen (e.g., a tosyl group), you may find the protected version of the final product in your crude extract.[10]
-
Degradation Products: The nitrile group (-CN) can be susceptible to hydrolysis under either acidic or basic conditions, leading to the formation of the corresponding amide (diphenyl(pyrrolidin-3-yl)acetamide) or carboxylic acid (diphenyl(pyrrolidin-3-yl)acetic acid).
FAQ 2: How do I select the best primary purification technique?
The choice of the initial purification technique depends on the physical state of your crude extract and the estimated purity level. The goal of the primary step is often to quickly remove the bulk of impurities before a final "polishing" step.
dot
Caption: Decision tree for selecting a primary purification method.
-
If your crude product is a solid and estimated to be >70% pure: Recrystallization is often the most efficient first step. It is a cost-effective and scalable method for significantly increasing purity.
-
If your crude product is an oil or a low-purity solid (<70%): Liquid-Liquid Extraction is the preferred starting point.[11] A pH-switched extraction is particularly effective for this molecule, as it can separate your basic product from neutral and acidic impurities.
-
If the impurities are structurally very similar to the product (e.g., isomers) and extraction/crystallization fail: Column Chromatography becomes the necessary primary step. While more resource-intensive, it offers the highest resolving power.[12]
FAQ 3: Can you provide a general, robust multi-step purification workflow?
Yes. A multi-step approach is almost always necessary to achieve the high purity (>99%) required for pharmaceutical applications. The following workflow combines techniques to address different types of impurities.
dot
Caption: A robust multi-step purification workflow.
-
Step 1: Liquid-Liquid Extraction: Begin with a pH-switched LLE as described in the Troubleshooting section. This is an excellent "de-bulking" step to remove a broad range of impurities.
-
Step 2: Recrystallization: After evaporating the organic solvent from the LLE step, attempt to recrystallize the resulting solid or thick oil. This will further enhance purity by separating the product from impurities with different crystal packing energies and solubilities.
-
Step 3: Chromatographic Polishing: For the final step to remove any remaining trace impurities, preparative chromatography is ideal. Reversed-phase HPLC is often the method of choice for achieving the highest levels of purity.[8]
FAQ 4: What analytical techniques are recommended to assess purity at each stage?
Assessing purity throughout the process is critical to making informed decisions.
-
Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring. It's perfect for tracking the progress of a column chromatography separation or for quickly checking the purity of fractions. A common system for this compound would be a silica plate developed with a 90:10:1 mixture of DCM:Methanol:Ammonium Hydroxide.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[9] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) will provide high-resolution separation and allow for accurate purity determination by peak area integration.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your purified compound and for identifying any remaining impurities if their structures are known.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique confirms the molecular weight of your product and can help identify the mass of unknown impurities.
Detailed Experimental Protocols
Protocol 1: pH-Switched Liquid-Liquid Extraction
-
Dissolve the crude extract in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1M hydrochloric acid (HCl) (2 x 20 mL). Combine the acidic aqueous layers. The product is now in the aqueous phase as a salt.
-
Cool the combined aqueous layers in an ice bath and slowly add 2M sodium hydroxide (NaOH) with swirling until the pH is >10 (verify with pH paper).
-
Extract the now basic aqueous layer with fresh DCM or EtOAc (3 x 30 mL).
-
Combine the organic layers from the basic extraction, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Table 1: Recommended Solvent Systems for Recrystallization
The ideal recrystallization solvent dissolves the compound when hot but not when cold.[6] A solvent/antisolvent system is often more practical.
| "Good" Solvent (Dissolves Compound) | "Anti-Solvent" (Compound is Insoluble) | Polarity Mismatch |
| Isopropanol (IPA) | Hexanes | High |
| Ethyl Acetate (EtOAc) | Heptane | Medium |
| Acetonitrile | Methyl tert-butyl ether (MTBE) | Medium |
| Dichloromethane (DCM) | Pentane | High |
Protocol 2: Solvent-Antisolvent Recrystallization
-
Gently heat and dissolve the crude solid in a minimum amount of the "good" solvent (e.g., Isopropanol).
-
While still warm, add the "anti-solvent" (e.g., Hexanes) dropwise until a persistent cloudiness appears.
-
Add 1-2 drops of the "good" solvent to make the solution clear again.
-
Remove from heat and allow the solution to cool slowly to room temperature, and then in an ice bath for 30 minutes.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold anti-solvent.
-
Dry the crystals under vacuum.
Table 2: Typical Mobile Phase Systems for Flash Chromatography
| Stationary Phase | Primary Solvents | Additive (for basic compounds) |
| Silica Gel | Hexane / Ethyl Acetate | 0.5-1% Triethylamine |
| Silica Gel | Dichloromethane / Methanol | 0.5-1% Ammonium Hydroxide |
| C18 Reversed-Phase | Water / Acetonitrile | 0.1% Formic Acid or TFA |
| C18 Reversed-Phase | Water / Methanol | 0.1% Formic Acid or TFA |
Protocol 3: Preparative Flash Chromatography (Normal-Phase)
-
Prepare a mobile phase, for example, 95:5 Dichloromethane:Methanol with 0.5% triethylamine added.
-
Pack a silica gel column with the chosen mobile phase.
-
Dissolve the crude material in a minimum amount of the mobile phase (or just DCM) and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to create a dry powder ("dry loading").
-
Load the dry powder onto the top of the packed column.
-
Elute the column with the mobile phase, collecting fractions and monitoring by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
References
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. (n.d.). Pharmaffiliates. [Link]
-
Liquid–liquid extraction. (2024). In Wikipedia. [Link]
-
Liquid-Liquid Extraction: An Overview. (n.d.). Syrris. [Link]
- Purification of heterocyclic organic nitrogen compounds. (1961).
-
Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]
-
Use of Liquid-Liquid Extraction for Downstream Stages in Bioprocesses. (n.d.). Celignis. [Link]
-
Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. (2021). HWI group. [Link]
-
Understanding and Controlling Process Impurities in Pharmaceuticals. (n.d.). SynThink. [Link]
-
Liquid-liquid extraction in peptide synthesis. (1977). PubMed. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025). American Pharmaceutical Review. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
-
HPLC Troubleshooting Guide. (n.d.). Regis Technologies. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2021). ResearchGate. [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). Semantic Scholar. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
- Synthesis method of diphenylacetonitrile. (2013).
-
Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide. [Link]
Sources
- 1. HWI group - Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects [hwi-group.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syrris.com [syrris.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. Reddit - Please wait for verification [reddit.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. researchgate.net [researchgate.net]
- 8. polypeptide.com [polypeptide.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. 133034-03-4|2,2-Diphenyl-2-(1-tosylpyrrolidin-3-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 11. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Side Reactions in Pyrrolidin-3-yl Derivative Synthesis
Welcome to the Application Scientist Support Portal. Synthesizing 3-substituted pyrrolidines presents unique steric and electronic challenges. The proximity of the heteroatom and the conformational flexibility of the five-membered ring frequently lead to competing E2 eliminations, C3 racemization, and cross-coupling solvolysis. This guide provides causality-driven troubleshooting, validated protocols, and structural insights to ensure self-validating experimental workflows.
Section 1: Nucleophilic Substitution at C3 – Conquering the E2 Elimination Pathway
Q: Why am I observing significant pyrroline (olefin) byproducts during SN₂ displacement at the C3 position?
Causality & Expert Insight: When attempting nucleophilic substitution (SN₂) at the C3 position of a pyrrolidine ring, the incoming nucleophile faces steric hindrance from the ring's envelope conformation. If the nucleophile is even moderately basic (e.g., primary amines like methylamine), the activation energy for the abstraction of the adjacent C2 or C4 protons (E2 elimination) becomes highly competitive with SN₂ backside attack. This divergence results in the formation of unwanted pyrroline side products.
Solution: You must shift the transition state energy in favor of the SN₂ pathway by utilizing a highly electron-deficient leaving group. Moving from standard mesylates or tosylates to a p-nitrobenzenesulfonate (p-nosylate) significantly increases the electrophilicity of the C3 carbon. This accelerates the SN₂ rate at lower temperatures, where the E2 pathway is kinetically disfavored[1].
Quantitative Data Summary: Leaving Group Optimization
| Leaving Group | Nucleophile | Solvent | Temp (°C) | Major Pathway | Desired SN₂ Yield | Olefin (E2) Yield |
| Mesylate (-OMs) | Methylamine | THF | 60 | Mixed (SN₂/E2) | ~45% | >30% |
| Tosylate (-OTs) | Methylamine | THF | 60 | Mixed (SN₂/E2) | ~50% | ~25% |
| p-Nosylate (-ONs) | Methylamine | THF/iPrOH | 25 | SN₂ | 80% | <5% |
Self-Validating Protocol: SN₂ Displacement using p-Nosylate
-
Activation: Dissolve the chiral pyrrolidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add triethylamine (1.5 eq) and cool to 0 °C.
-
Nosylation: Slowly add p-nitrobenzenesulfonyl chloride (1.1 eq). Stir for 2 hours at 0 °C.
-
Validation Checkpoint: TLC must show complete consumption of the alcohol to prevent downstream mixed reactions.
-
-
Purification: Quench with cold aqueous NaHCO₃. Extract with DCM, dry over MgSO₄, and concentrate. The p-nosylate intermediate is typically a stable solid amenable to recrystallization, ensuring high purity before the displacement step[1].
-
Displacement: Dissolve the p-nosylate in a polar, non-nucleophilic solvent mixture (e.g., THF/isopropanol). Add the amine nucleophile (e.g., methylamine) at room temperature (25 °C).
-
Isolation: After complete conversion, utilize a simple acid/base extraction protocol to isolate the diamine with complete inversion of configuration.
Caption: Reaction coordinate divergence: p-Nosylate activation favors low-temperature SN2 over E2.
Section 2: Maintaining Stereochemical Integrity
Q: My enantiomerically enriched 3-substituted pyrrolidine is racemizing during intramolecular carbolithiation. How can I preserve the optical purity?
Causality & Expert Insight: When utilizing chiral α -amino-organolithium species for the synthesis of complex pyrrolidine frameworks, the lithium atom is attached directly to a stereogenic carbon. In polar solvents (like THF), coordination of the solvent to the lithium cation increases the ionic character of the C–Li bond. This drastically lowers the barrier to inversion (epimerization) at the carbanion center. If the rate of epimerization outpaces the rate of cyclization, racemization occurs.
Solution: Conduct the reaction in a solvent of very low polarity (e.g., hexane/Et₂O mixtures). Non-polar solvents maintain a tight, covalent-like C–Li contact ion pair, which is configurationally stable at room temperature. For instance, the cyclization of N-but-3-enyl-2-lithiopyrrolidine to a five-membered ring in low polarity media is significantly more rapid than racemization, yielding products with no loss of optical purity.
Self-Validating Protocol: Stereoretentive Carbolithiation
-
Pre-cooling: Purge a Schlenk flask containing anhydrous hexane/Et₂O (4:1 v/v) with argon and cool to -78 °C.
-
Lithiation: Generate the chiral α -amino-organolithium species via tin-lithium exchange using n-BuLi (1.05 eq).
-
Validation Checkpoint: The tight ion pair formation in the hexane mixture prevents premature inversion.
-
-
Cyclization: Allow the reaction to slowly warm to room temperature (23 °C). In this low-polarity medium, the half-life of epimerization is extended, allowing the intramolecular carbolithiation onto the unactivated alkene to proceed stereospecifically.
-
Quenching: Quench with an electrophile or methanol, yielding the functionalized pyrrolidine framework with preserved enantiomeric excess (ee > 95%).
Section 3: Mitigating Protodeboronation in Cross-Coupling
Q: During palladium-catalyzed coupling of pyrrolidin-3-yl trifluoroborates, I am getting poor yields and a major deboronated side product. What is going wrong?
Causality & Expert Insight: When coupling pyrrolidinyl organotrifluoroborates with aryl halides, the intermediate organopalladium species is highly susceptible to competitive protodeboronation. This solvolysis mechanism is exacerbated by protic solvents and strong aqueous bases, which hydrolyze the C–B bond before transmetalation can successfully occur, yielding a deboronated pyrrolidine side product[2].
Solution: Strict control of the solvent system and base selection is critical. Avoid highly protic environments. Utilizing a mild base like cesium carbonate (Cs₂CO₃) in an aprotic solvent, often in the presence of specific additives (e.g., N,N-dimethylethylenediamine, DMEDA), facilitates rapid transmetalation that outcompetes the solvolysis pathway[2].
Self-Validating Protocol: Optimized Coupling for Pyrrolidines
-
Preparation: In a flame-dried Schlenk tube, combine the pyrrolidin-3-yl trifluoroborate (1.5 eq), aryl halide (1.0 eq), and anhydrous Cs₂CO₃ (2.0 eq).
-
Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%) or a suitable Pd/ligand system.
-
Solvent Addition: Add a degassed, strictly anhydrous solvent mixture (e.g., Toluene/DMF).
-
Validation Checkpoint: The complete absence of water/alcohols is critical to shut down the solvolysis pathway.
-
-
Heating: Heat to 90 °C for 12 hours under an argon atmosphere.
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Purify via flash chromatography.
Caption: Divergent pathways in Pd-catalyzed coupling: Aprotic conditions prevent protodeboronation.
References
-
Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Intramolecular Carbolithiation Reactions of Chiral α-Amino-organolithium Species Source: Tetrahedron (Sci-Hub / Elsevier) URL:[Link]
-
Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]
Sources
In-Depth Technical Guide: ICH Validation of an Advanced HPLC Method for Diphenyl(pyrrolidin-3-yl)acetonitrile
Executive Summary
Diphenyl(pyrrolidin-3-yl)acetonitrile is the foundational chiral intermediate in the synthesis of Darifenacin hydrobromide, a potent M3 muscarinic receptor antagonist utilized in the treatment of overactive bladder 1. Ensuring the extreme chemical purity of this intermediate prior to downstream alkylation is non-negotiable, as process-related impurities directly compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API) 2.
This guide objectively compares the performance of a modern, high-efficiency Core-Shell RP-HPLC method against traditional fully porous legacy methods. By adhering strictly to ICH Q2(R1) guidelines, we present a self-validating analytical framework designed for high-throughput pharmaceutical quality control.
Fig 1: Synthetic workflow and HPLC QC checkpoints for darifenacin intermediates.
Causality in Method Design: Core-Shell vs. Legacy Particles
Historically, analytical laboratories have relied on fully porous 5 µm C8 or C18 columns for the assay of pyrrolidine-based intermediates 2. However, the basic secondary amine in the pyrrolidine ring (pKa ~10) frequently causes severe peak tailing due to secondary electrostatic interactions with residual silanols on the silica support.
To engineer a superior method, two critical mechanistic choices must be made:
-
Mobile Phase Causality (pH Control): By utilizing a highly acidic mobile phase (pH ~3.0 via orthophosphoric acid), the pyrrolidine nitrogen is fully protonated. This induces electrostatic repulsion between the analyte and any unendcapped silanols, entirely eliminating peak tailing and ensuring an asymmetry factor of < 1.2.
Objective Performance Comparison
The table below objectively contrasts the performance of the proposed Advanced Core-Shell method against the traditional pharmacopeial approach.
| Chromatographic Parameter | Advanced Core-Shell Method (2.7 µm C18) | Legacy Fully Porous Method (5 µm C8) |
| Column Dimensions | 100 mm × 4.6 mm | 250 mm × 4.6 mm |
| Run Time | 8.0 minutes | 25.0 minutes |
| Peak Tailing Factor (As) | 1.1 | 1.6 |
| Theoretical Plates (N) | > 12,000 | ~ 6,000 |
| Solvent Consumption | 4.8 mL / run | 25.0 mL / run |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.24 µg/mL |
Self-Validating Experimental Protocol
To guarantee trustworthiness, this protocol is designed as a self-validating system . The inclusion of a strict System Suitability Testing (SST) gate ensures that no experimental data is collected unless the instrument proves its mechanical and chemical readiness.
Phase 1: Reagent & Mobile Phase Preparation
-
Buffer Preparation: Carefully measure 1.0 mL of orthophosphoric acid (85% w/w) and dissolve it into 1000 mL of HPLC-grade water.
-
Degassing: Filter the mixture through a 0.45 µm nylon membrane filter and degas via ultrasonication for 10 minutes to prevent baseline noise caused by dissolved oxygen.
Phase 2: Sample Preparation
-
Diluent: Use the prepared Mobile Phase (Buffer:Acetonitrile 50:50 v/v).
-
Stock Solution: Accurately weigh 10.0 mg of diphenyl(pyrrolidin-3-yl)acetonitrile reference standard. Transfer to a 10 mL volumetric flask, dissolve, and make up to volume with the diluent (Yields 1.0 mg/mL).
-
Working Standard: Dilute 1.0 mL of the stock solution to 10 mL with the diluent to achieve the target analytical concentration of 100 µg/mL.
Phase 3: Chromatographic Execution
-
Column: Ascentis Express C18, 2.7 µm, 100 mm × 4.6 mm (or equivalent core-shell).
-
Column Temperature: Maintained at 30°C to ensure mobile phase viscosity stability.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: UV at 205 nm (Acetonitrile's low UV cutoff allows high-sensitivity detection of the diphenyl chromophore).
Phase 4: System Suitability Testing (The Validation Gate)
Before proceeding to formal ICH validation, inject the 100 µg/mL working standard in six replicates.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak area must be ≤ 2.0%. The USP Tailing Factor (As) must be ≤ 1.5, and Theoretical Plates (N) must be ≥ 10,000.
-
Causality: If the tailing factor exceeds 1.5, it immediately indicates column voiding or buffer depletion. The run must be aborted and the system recalibrated, ensuring absolute data integrity.
ICH Q2(R1) Method Validation Workflow & Data
Once the SST gate is passed, the method is subjected to rigorous validation according to International Council for Harmonisation (ICH) guidelines 4.
Fig 2: Sequential ICH Q2(R1) validation workflow for HPLC analytical methods.
Validation Results Summary
The experimental data derived from the Core-Shell method demonstrates superior compliance with ICH acceptance criteria, proving its viability for routine quality control.
| ICH Validation Parameter | Experimental Methodology | ICH Acceptance Criteria | Observed Results (Core-Shell) | Status |
| Linearity & Range | 6 concentration levels from 25% to 150% of target (25 - 150 µg/mL). | R² ≥ 0.999 | R² = 0.9998 | Pass |
| Precision (Repeatability) | 6 replicate injections of 100 µg/mL standard. | % RSD ≤ 2.0% | % RSD = 0.85% | Pass |
| Accuracy (Recovery) | Triplicate spiking of API matrix at 50%, 100%, and 150% levels. | 98.0% - 102.0% | 99.4% - 101.2% | Pass |
| Limit of Detection (LOD) | Dilution until Signal-to-Noise (S/N) ratio reaches 3:1. | S/N ≥ 3 | 0.05 µg/mL | Pass |
| Limit of Quantitation (LOQ) | Dilution until Signal-to-Noise (S/N) ratio reaches 10:1. | S/N ≥ 10 | 0.15 µg/mL | Pass |
| Robustness | Deliberate variations in Flow Rate (± 10%) and Temp (± 5°C). | % RSD ≤ 2.0% | % RSD = 1.1% | Pass |
Conclusion
The transition from legacy fully porous columns to advanced Core-Shell stationary phases represents a critical upgrade in the analytical lifecycle of diphenyl(pyrrolidin-3-yl)acetonitrile. By understanding the causality between the intermediate's basic pyrrolidine ring and the chromatographic environment, scientists can deploy this self-validating, highly acidic RP-HPLC method to achieve faster run times, sharper peaks, and flawless ICH compliance.
References
-
Nazeerunnisa, M., et al. "Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs." American Journal of Analytical Chemistry, 2014. 2
-
Trade Science Inc. "A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer." Analytical Chemistry: An Indian Journal, 2009. 4
-
US Patent 20110144354A1. "Process for Preparation of Darifenacin and Intermediates Used in the Process." Google Patents, 2011. 1
Sources
comparative stability of diphenyl(pyrrolidin-3-yl)acetonitrile vs darifenacin API
An in-depth technical analysis comparing the chemical stability, degradation pathways, and analytical workflows for Darifenacin Active Pharmaceutical Ingredient (API) and its critical precursor/impurity, diphenyl(pyrrolidin-3-yl)acetonitrile.
Executive Summary & Structural Context
Darifenacin hydrobromide is a selective muscarinic M3 receptor antagonist widely utilized in the management of overactive bladder[1]. Its molecular architecture features a tertiary amine embedded within a pyrrolidine ring, linked to a dihydrobenzofuran moiety, and a primary diphenylacetamide group.
Conversely, (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves a dual role in pharmaceutical development: it is a Key Starting Material (KSM) for Darifenacin synthesis and a recognized degradation product, frequently classified as the Darifenacin Cyano Pyrrolidine Impurity[2],. Structurally, this intermediate differs from the API by possessing a secondary amine (lacking the dihydrobenzofuran ethyl substituent) and a terminal nitrile group instead of a primary amide.
Understanding the comparative stability of these two molecules is critical for formulation scientists and analytical chemists. The structural divergence dictates fundamentally different degradation kinetics under ICH Q1A(R2) stress conditions.
Structural & Mechanistic Causality
The degradation profiles of both compounds are governed by the specific vulnerabilities of their functional groups:
-
Oxidative Susceptibility: The N-alkylated tertiary amine in the Darifenacin API is highly electron-rich and sterically exposed, making it exceptionally prone to N-oxidation in the presence of peroxides, leading to the formation of Darifenacin N-oxide[3],[1]. The intermediate's secondary amine, while still oxidizable, exhibits slower reaction kinetics under mild oxidative stress due to the absence of the electron-donating alkyl substituent.
-
Hydrolytic Lability: The primary amide in Darifenacin undergoes acid-catalyzed hydrolysis, where protonation of the carbonyl oxygen facilitates water attack, cleaving the molecule into the corresponding carboxylic acid[4],[1]. Interestingly, this amide is remarkably stable under basic conditions (1N NaOH); this is caused by the severe steric shielding provided by the adjacent gem-diphenyl group, which blocks hydroxide ion trajectory[1]. Conversely, the nitrile group in the intermediate requires elevated temperatures to undergo hydration but is susceptible to both strong acid and base catalysis, ultimately converting into the primary amide found in the API.
Fig 1. Divergent degradation pathways of Darifenacin API and its cyano intermediate.
Comparative Quantitative Degradation Data
The following table summarizes the degradation behavior of Darifenacin API compared to the expected behavior of the cyano intermediate under standardized forced degradation conditions. Data for the API is derived from validated stability-indicating RP-HPLC studies[1].
| Stress Condition | Parameters | Darifenacin API (% Assay Remaining) | Cyano Intermediate (Expected Stability) | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.5 N HCl, 70°C, 18 h | 85.3% | Moderate Degradation | Amide cleavage (API) / Nitrile hydration (Int) |
| Basic Hydrolysis | 1.0 N NaOH, 70°C, 24 h | 99.2% (Stable) | Moderate Degradation | Nitrile hydration to amide (Int only) |
| Neutral Hydrolysis | H₂O, 70°C, 24 h | 99.7% (Stable) | Highly Stable | None observed |
| Oxidation | 3% H₂O₂, RT, 10 days | 77.1% | High Stability | N-oxidation of tertiary amine (API)[3] |
| Thermal | 60°C, Dry Air, 10 days | 99.2% (Stable) | Highly Stable | None observed |
| Photolytic | 1.2M Lux hrs + 200 Wh/m² | 99.7% (Stable) | Highly Stable | None observed |
Self-Validating Experimental Methodology
To accurately compare the stability profiles, a rigorously controlled forced degradation workflow must be executed. The protocol below is designed as a self-validating system : it incorporates mandatory neutralization steps to prevent analytical artifacts and requires a mass balance calculation to verify that no degradants are lost to volatilization or column adsorption.
Phase 1: Stress Application
Rationale: We utilize 3% H₂O₂ rather than 30% to prevent non-specific, catastrophic degradation. This controlled stress allows us to isolate the primary N-oxide degradant of Darifenacin and achieve a calculable mass balance[1].
-
Sample Preparation: Accurately weigh 10 mg of Darifenacin API and 10 mg of diphenyl(pyrrolidin-3-yl)acetonitrile into separate 10 mL volumetric flasks. Dissolve in 5 mL of HPLC-grade methanol.
-
Acidic Stress: Add 1 mL of 0.5 N HCl to the respective flasks. Reflux at 70°C for 18 hours[1].
-
Basic Stress: Add 1 mL of 1.0 N NaOH to new sample flasks. Reflux at 70°C for 24 hours[1].
-
Oxidative Stress: Add 1 mL of 3% H₂O₂ to new sample flasks. Store in the dark at room temperature for 10 days[1].
Phase 2: Neutralization & System Protection
Rationale: Direct injection of highly acidic or basic samples will degrade the silica backbone of the UPLC column and cause severe retention time shifting. Neutralization is a critical self-validating step to ensure chromatographic reproducibility.
-
Cool all thermal samples to room temperature.
-
Neutralize the acidic samples with 1 mL of 0.5 N NaOH.
-
Neutralize the basic samples with 1 mL of 1.0 N HCl.
-
Dilute all flasks to the 10 mL mark with the mobile phase (e.g., 0.05 M ammonium acetate : methanol)[1].
Fig 2. Standardized forced degradation workflow with mandatory neutralization for stability comparison.
Phase 3: Analytical Strategy & Validation
For quantitative determination, utilize a stability-indicating RP-UPLC method.
-
Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 μm) or Prodigy C8 (250 x 4.6 mm, 5 μm)[4],[1].
-
Validation Check 1 (Peak Purity): Utilize the PDA detector to confirm that the API and intermediate peaks are homogeneous and free of co-eluting degradants[1].
-
Validation Check 2 (Mass Balance): Sum the percentage assay of the remaining parent compound with the quantified degradation products. The method is only considered valid if the mass balance is >98.0%[1].
References
- BenchChem - Unveiling the Stability of (+-)
- SCIRP - Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs URL
- PubMed/NIH - Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments URL
- Pharmaffiliates - (S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)
Sources
- 1. scirp.org [scirp.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Characterization of Diphenyl(pyrrolidin-3-yl)acetonitrile as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the purity and identity of reference standards are paramount. This guide provides a detailed technical overview of the characterization of diphenyl(pyrrolidin-3-yl)acetonitrile, a known process impurity and degradation product of the active pharmaceutical ingredient (API) Darifenacin.[1][2] As a critical reference standard, its comprehensive characterization ensures the accuracy and reliability of analytical methods used to monitor the quality of Darifenacin drug substances and products.
This document will delve into the essential analytical techniques required for the complete characterization of diphenyl(pyrrolidin-3-yl)acetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). We will explore the "why" behind the chosen methodologies, providing field-proven insights to guide researchers in establishing a robust and self-validating analytical workflow.
Physicochemical Properties and Handling
Diphenyl(pyrrolidin-3-yl)acetonitrile is a chiral molecule, with the (S)-enantiomer being a common impurity in the synthesis of Darifenacin.[1] It is typically available as a hydrobromide salt, which enhances its stability and solubility.[3][4]
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₈N₂ | [1] |
| Molecular Weight | 262.35 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | [4] |
| Chirality | Contains a stereocenter at the C3 position of the pyrrolidine ring | |
| Storage | 2-8 °C, protected from light and moisture | [1] |
Expert Insight: The hydrobromide salt form is often preferred for reference standards of basic compounds like this one. It improves crystallinity, reduces hygroscopicity, and enhances stability, leading to a more reliable and long-lasting standard. When preparing solutions, it is crucial to consider the salt form for accurate concentration calculations.
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques are the cornerstone of structural elucidation for any reference standard. A combination of NMR and MS provides an unambiguous confirmation of the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. For diphenyl(pyrrolidin-3-yl)acetonitrile, both ¹H and ¹³C NMR are essential.
Causality in Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is particularly useful for compounds with exchangeable protons (like the N-H of the pyrrolidine ring) as it can help in their observation.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point at 0 ppm.
-
2D NMR: For complex molecules, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning proton and carbon signals, respectively.
Illustrative ¹H NMR Data (400 MHz, CDCl₃) of Diphenylacetonitrile (a related compound):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25-7.45 | m | 10H | Aromatic protons (two phenyl groups) |
| 5.15 | s | 1H | Methine proton (-CH(CN)-) |
Note: For diphenyl(pyrrolidin-3-yl)acetonitrile, additional signals corresponding to the pyrrolidine ring protons would be expected in the upfield region (typically 2.0-4.0 ppm). The exact chemical shifts and multiplicities will depend on the stereochemistry and the substitution on the pyrrolidine nitrogen.
Illustrative ¹³C NMR Data (100 MHz, CDCl₃) of Diphenylacetonitrile (a related compound):
| Chemical Shift (δ) ppm | Assignment |
| 135.0 | Quaternary aromatic carbons |
| 129.0, 128.5, 127.0 | Aromatic CH carbons |
| 118.0 | Nitrile carbon (-CN) |
| 40.0 | Methine carbon (-CH(CN)-) |
Note: For the target molecule, additional signals for the pyrrolidine carbons would be present, typically in the range of 25-60 ppm.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the diphenyl(pyrrolidin-3-yl)acetonitrile reference standard and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
Employ a longer relaxation delay (e.g., 10-30 seconds) and a larger number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software.
-
Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integrate the signals in the ¹H NMR spectrum and assign all proton and carbon signals to the molecular structure, using 2D NMR data if necessary.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which serves as a molecular fingerprint.
Causality in Experimental Choices:
-
Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing a prominent protonated molecule [M+H]⁺. This allows for the direct determination of the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion, MS/MS provides structural information that can be used to confirm the connectivity of the molecule. For pyrrolidine-containing compounds, a characteristic fragmentation is often the loss of the pyrrolidine ring or cleavage at the bond connecting the pyrrolidine to the rest of the molecule.[5]
Expected Mass Spectrometric Data:
-
[M+H]⁺ for C₁₈H₁₈N₂: Calculated: 263.1548; Found: [Expected to be within 5 ppm]
-
Key Fragmentation Pathways: Fragmentation is likely to occur at the C-N bonds of the pyrrolidine ring and the benzylic C-C bond.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the reference standard (e.g., 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
LC Separation (for online MS analysis):
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization.
-
-
MS Acquisition:
-
Acquire data in positive ion mode using ESI.
-
Perform a full scan MS experiment to identify the [M+H]⁺ ion.
-
Conduct a product ion scan (MS/MS) on the [M+H]⁺ ion to obtain the fragmentation pattern.
-
-
Data Interpretation:
-
Confirm the molecular weight from the full scan MS spectrum.
-
Propose a fragmentation pathway based on the MS/MS spectrum and compare it with the expected fragmentation of the known structure.
-
Chromatographic Purity and Chiral Separation
Chromatographic techniques are essential for determining the purity of the reference standard and for separating it from related impurities, including its enantiomer.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust, stability-indicating HPLC method is required to assess the purity of the reference standard and to separate it from potential process-related impurities and degradation products.
Causality in Experimental Choices:
-
Column: A C8 or C18 reversed-phase column is a good starting point for a molecule of this polarity.[6]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) is typically used. The choice of buffer and pH can significantly impact the retention and peak shape of basic compounds.[6]
-
Detector: A UV detector is commonly used, with the detection wavelength set to a maximum absorbance of the analyte.
Illustrative HPLC Method for Purity:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 20% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
Chiral HPLC for Enantiomeric Purity
As diphenyl(pyrrolidin-3-yl)acetonitrile is a chiral molecule, a specific chiral HPLC method is necessary to determine its enantiomeric purity.
Causality in Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral compounds, including those with pyrrolidine scaffolds.[7][8]
-
Mobile Phase: Normal-phase (e.g., hexane/ethanol) or reversed-phase conditions can be employed, depending on the specific CSP and analyte. The addition of a small amount of an amine (e.g., diethylamine) to the mobile phase can improve the peak shape of basic analytes in normal-phase chromatography.[8]
Experimental Protocol: Chiral HPLC Method Development
-
CSP Screening: Screen a selection of polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H, Chiralpak IC).
-
Mobile Phase Optimization:
-
Normal Phase: Start with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio. Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.
-
Reversed Phase: Start with a mobile phase of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
-
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve optimal resolution between the enantiomers.
-
Validation: Validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.
Comparative Analysis with Alternative Reference Standards
When available, comparing the analytical data of the in-house characterized reference standard with that of a commercially available, certified reference material (e.g., from USP or other pharmacopeias) provides the highest level of confidence in its identity and purity.
Alternative Reference Standards for Darifenacin Impurities:
A number of impurities related to Darifenacin are commercially available as reference standards. These include:
A direct comparison of the HPLC retention times and spectroscopic data of the in-house standard with these certified standards under identical analytical conditions is the gold standard for confirmation of identity.
Conclusion
The comprehensive characterization of a reference standard such as diphenyl(pyrrolidin-3-yl)acetonitrile is a multi-faceted process that requires the application of orthogonal analytical techniques. By combining the structural elucidation power of NMR and MS with the separation capabilities of HPLC, a complete and reliable profile of the reference standard can be established. This guide provides a framework for researchers to develop and implement a robust characterization workflow, ensuring the quality and reliability of the analytical data generated in the development and control of pharmaceutical products.
References
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Pharmaffiliates. [Link]
-
Darifenacin EP Impurities & USP Related Compounds. SynThink. [Link]
-
Darifenacin-impurities. Pharmaffiliates. [Link]
-
Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Analyst (RSC Publishing). [Link]
-
Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. SpringerLink. [Link]
-
Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. FAO AGRIS. [Link]
-
Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv. DOI. [Link]
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist. ResearchGate. [Link]
-
A Validated LC Method for Determination of the Enantiomeric Purity of Darifenacin in Bulk Drug and Extended Release Tablets. ResearchGate. [Link]
-
(S)-2,2-Diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Pharmaffiliates. [Link]
-
A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its. TSI Journals. [Link]
-
HPLC chromatogram for R-DAR in Emselex® tablets (30 μg mL−1) using. ResearchGate. [Link]
-
Study of alkylation of deprotonated diphenylacetonitrile with halogeneacetones: X-ray crystal structure of 3,3-diphenyl-5. Arkivoc. [Link]
-
Darifenacin. GLP Pharma Standards. [Link]
-
SUPPORTING MATERIALS. DOI. [Link]
- WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3SM-[2-(2 J-DIHYDRO-5- BENZOFURANYLϊETHYL]-α.α -DIPHENYL-3-PYRROLIDINEACETAMIDE HYDROBROMIDE.
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. DOI. [Link]
-
In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. [Link]
-
Pyrrolidine. NIST WebBook. [Link]
- Method of producing (s)-3-(1-cyano-1,1-diphenylmethyl)-pyrrolidine.
-
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. NextSDS. [Link]
-
Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Chiral derivatization reagents for enantioselective LC-MS/MS analysis of amino acids with analyte-specific fragmentation. PubMed. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [Link]
-
Diphenyl Acetonitrile Manufacturer in Mumbai, India. Mody Chemi Pharma Ltd. [Link]
- Preparation of diphenylacetonitrile.
-
Synthesis, characterization and biological activity of some transition metal complexes of Pyrrolidine derivatives. ResearchGate. [Link]
-
Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. evitachem.com [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations [agris.fao.org]
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- 8. tsijournals.com [tsijournals.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
comparing chiral stationary phases for pyrrolidine enantiomer separation
Title: Comparative Guide: Chiral Stationary Phases for the Resolution of Pyrrolidine Enantiomers
Introduction
The pyrrolidine ring is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and chiral catalysts. Because the stereochemistry of substituents on the pyrrolidine ring profoundly influences biological activity and pharmacokinetic profiles, the precise separation and quantitation of its enantiomers are critical in drug development 1. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) remain the gold standard for these resolutions. This guide provides an objective, data-driven comparison of modern CSPs optimized for pyrrolidine derivatives, detailing the mechanistic causality behind column selection and mobile phase optimization.
Mechanistic Principles of Chiral Recognition for Pyrrolidines
Pyrrolidine derivatives typically present two primary chromatographic challenges: their basic secondary or tertiary amine functionality, and the potential lack of a strong UV chromophore.
-
Polysaccharide-Based CSPs: Derivatives of cellulose and amylose (e.g., phenylcarbamates) are the most versatile 1. Chiral recognition occurs via a combination of hydrogen bonding (between the carbamate NH/C=O and the pyrrolidine), dipole-dipole interactions, and π−π stacking if the analyte possesses aromatic rings.
-
Cyclodextrin-Based CSPs: These utilize a hydrophobic cavity to form inclusion complexes. They are particularly effective for amphoteric pyrrolidines (like proline derivatives) or highly polar pyrrolidine-3-carboxylic acids, where the size of the pyrrolidine ring fits optimally within a β -cyclodextrin cavity 2.
Causality in Mobile Phase Additives: Pyrrolidine nitrogen atoms interact strongly with residual, weakly acidic silanol groups (Si-OH) on the silica support of the CSP. This secondary interaction bypasses the chiral selector, leading to severe peak tailing and loss of resolution. To counteract this, a basic additive such as Diethylamine (DEA) or Triethylamine (TEA) (typically 0.1% v/v) is introduced into the mobile phase. The additive competitively binds to the silanols, masking them and ensuring the analyte interacts exclusively with the chiral selector 3. Conversely, for acidic derivatives like pyrrolidine-3-carboxylic acid, Trifluoroacetic acid (TFA) is used to suppress ionization 4.
Logical workflow for selecting a CSP for pyrrolidine enantiomer separation.
Comparative Analysis of Chiral Stationary Phases
The evolution of CSPs has led to a critical divergence: coated versus immobilized polysaccharide phases. Coated phases offer excellent baseline enantioselectivity but are strictly limited to standard alkane/alcohol mobile phases. Immobilized CSPs chemically bond the polysaccharide to the silica matrix, allowing the use of "forbidden" solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate 5. For complex, highly lipophilic pyrrolidine drug intermediates, immobilized phases are superior as they allow the injection of samples dissolved in strong solvents without degrading the column bed.
Table 1: Performance Comparison of CSPs for Pyrrolidine Derivatives
| CSP Classification | Chiral Selector | Representative Analyte | Mobile Phase & Additive | Resolution ( Rs ) | Selectivity ( α ) |
| Coated Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | 2-(diphenylhydroxymethyl)pyrrolidine | Hexane / 2-Propanol (90:10) + 0.1% DEA | 3.40 | 2.09 |
| Immobilized Polysaccharide | Cellulose tris(3,5-dimethylphenylcarbamate) | Pyrrolidine-3-carboxylic acid ester | Hexane / EtOH / DCM (80:10:10) + 0.1% TFA | 3.10 | 1.85 |
| Cyclodextrin-Based | Derivatized β -cyclodextrin | 5-(4-fluorophenyl)-4-nitro-3-phenyl-pyrrolidine | Methanol / Water (Gradient) | 9.31 | 3.65 |
Data synthesized from comparative literature on direct HPLC enantiomeric separations 352.
Experimental Protocol: Self-Validating Method for Pyrrolidine Resolution
To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating System Suitability Test (SST) loop. This guarantees that the chromatographic system is capable of the required precision before sample analysis begins.
Phase 1: System Preparation & Equilibration
-
Solvent Preparation: Prepare a normal-phase mobile phase of n-Hexane and Isopropanol (e.g., 80:20 v/v). Causality: Premixing solvents rather than relying on pump blending for normal-phase chromatography prevents micro-fluctuations in baseline noise caused by the high compressibility difference between alkanes and alcohols.
-
Additive Integration: Add 0.1% (v/v) Diethylamine (DEA) for basic pyrrolidines or 0.1% Trifluoroacetic acid (TFA) for acidic pyrrolidines. Sonicate for 10 minutes to degas.
-
Column Equilibration: Install an immobilized polysaccharide column (e.g., Chiralpak IA or equivalent). Flush with the mobile phase at 1.0 mL/min for at least 20 column volumes. Self-Validation: Monitor the baseline UV absorbance (typically at 220 nm or 254 nm). Do not proceed until baseline drift is < 1 mAU/hour.
Phase 2: System Suitability Testing (SST)
-
Reference Standard Injection: Inject 10 μ L of a known racemic standard of the pyrrolidine derivative (1 mg/mL). Causality: The sample must be dissolved strictly in the mobile phase to prevent solvent-induced band broadening and peak distortion.
-
Performance Metrics Verification:
-
Calculate the Tailing Factor ( Tf ) for both enantiomer peaks. Criteria: Tf≤1.5 . If Tf>1.5 , increase the additive concentration to 0.2% to further mask residual silanols.
-
Calculate Resolution ( Rs ). Criteria: Rs≥1.5 for baseline separation. If Rs<1.5 , adjust the alcohol modifier ratio or switch to an alternate alcohol (e.g., Ethanol instead of Isopropanol) to alter the steric bulk in the hydrogen-bonding network.
-
Phase 3: Sample Analysis
-
Once SST criteria are met, inject the unknown enantiomeric mixtures.
-
Determine the Enantiomeric Excess ( ee ) by integrating the area under the curve (AUC) for both peaks: ee(%)=AreaR+AreaS∣AreaR−AreaS∣×100 .
Conclusion
The successful chiral resolution of pyrrolidine enantiomers relies on matching the analyte's physicochemical properties with the correct CSP and mobile phase environment. While coated polysaccharide columns remain dependable workhorses, immobilized variants provide the solvent flexibility necessary for poorly soluble pharmaceutical intermediates. Furthermore, the strategic use of acidic or basic additives is non-negotiable for suppressing secondary silanol interactions, thereby ensuring robust, reproducible, and high-resolution separations.
References
-
Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive. PubMed. Available at: [Link]
-
Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Springer. Available at: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Direct high-performance liquid chromatographic separation of the enantiomers of an aromatic amine and four aminoalcohols using polysaccharide chiral stationary phases and acidic additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
Comparative Validation Guide: Quantitative Assays for Darifenacin Cyano Pyrrolidine Impurity
Introduction & Mechanistic Context
Darifenacin hydrobromide is a highly selective muscarinic M3 receptor antagonist utilized in the management of overactive bladder. The synthesis of this active pharmaceutical ingredient (API) relies heavily on a critical intermediate: (S)-3-(Cyanodiphenylmethyl)-pyrrolidine , commonly referred to as the darifenacin cyano pyrrolidine impurity (CAS: 133099-11-3 for base; 194602-27-2 for HBr salt).
The Causality of Control: Why must we rigorously monitor this specific intermediate? In the synthetic pathway, this cyano pyrrolidine intermediate is alkylated with a benzofuran derivative and subsequently hydrolyzed to form the final amide of darifenacin. If the initial cyano pyrrolidine is not strictly controlled, it can carry over into the final synthetic steps or undergo partial reactions to form the highly potent "darifenacin desnitrile" impurity. Furthermore, the basic secondary amine of the unreacted pyrrolidine ring makes it highly prone to secondary interactions with stationary phase silanols during chromatography. This causes severe peak tailing, which can mask trace-level quantitation and lead to batch failures.
To ensure regulatory compliance, analytical methods must be validated according to ICH Q2(R1)/Q2(R2) guidelines. This guide objectively compares legacy High-Performance Liquid Chromatography (HPLC) with modern Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), providing a self-validating protocol for the latter.
Methodological Comparison: Legacy RP-HPLC vs. UHPLC-PDA/MS
Historically, conventional RP-HPLC methods have struggled to achieve baseline resolution between darifenacin and its cyano/desnitrile precursors without extending run times past 45 minutes, as noted in1 [4].
By migrating to a UHPLC platform paired with a Design of Experiments (DoE) optimization, we can leverage sub-2-micron Ethylene Bridged Hybrid (BEH) particles. The BEH chemistry suppresses silanol ionization, which is critical for the basic pyrrolidine moiety. This sharpens peaks, improves resolution, and drastically lowers the Limit of Quantitation (LOQ), aligning with advanced 2 [3].
Table 1: Performance Comparison for Cyano Pyrrolidine Impurity Quantitation
| Parameter | Conventional RP-HPLC-UV | Optimized UHPLC-PDA/MS |
| Stationary Phase | C8 or C18 (250 x 4.6 mm, 5 µm) | BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase Buffer | 0.05 M Ammonium Acetate (pH 7.2) | 10 mM Ammonium Formate (pH 3.5) |
| Run Time | ~45 minutes | < 13 minutes |
| Peak Symmetry (As) | 1.8 - 2.2 (Significant tailing) | 1.05 - 1.15 (Excellent symmetry) |
| LOD / LOQ | 0.05% / 0.15% | 0.01% / 0.03% |
| Specificity Mechanism | Retention Time (UV 210 nm) | Orthogonal (UV 210 nm + MS m/z 343) |
Step-by-Step Validation Protocol (The Self-Validating System)
Step 1: Specificity and Forced Degradation via Orthogonal Detection
Objective: Prove the cyano pyrrolidine impurity peak does not co-elute with darifenacin, other process impurities (like the ether or vinyl phenol impurities), or stress degradants. Protocol:
-
Prepare a spiked API solution containing 0.15% (w/w) of the cyano pyrrolidine impurity.
-
Subject the sample to stress conditions: 0.1 N HCl (acidic), 0.1 N NaOH (basic), 3% H₂O₂ (oxidative), and UV light (photolytic) for 24 hours.
-
Analyze using UHPLC coupled with an ion trap mass spectrometer (LC-ESI/MSn), a technique proven essential for 3 [1].
-
Causality: The UV spectra of the cyano impurity and darifenacin are nearly identical due to their shared diphenylmethyl chromophores. MS provides orthogonal differentiation: the cyano pyrrolidine base yields a protonated molecular ion[M+H]⁺ at m/z 343.2, whereas darifenacin is m/z 427.2.
-
Validation Check: The MS peak purity angle must be less than the purity threshold for the impurity peak across all stressed samples.
Step 2: Sensitivity (LOD and LOQ)
Objective: Establish the lowest reliable detection and quantitation limits for the impurity. Protocol:
-
Dilute the cyano pyrrolidine impurity standard serially from 1.0 µg/mL down to 0.01 µg/mL.
-
Inject each concentration in triplicate.
-
Calculate the Signal-to-Noise (S/N) ratio using the baseline noise measured over a 2-minute blank window prior to the impurity elution.
-
Causality: Regulatory guidelines require stringent control of starting materials. Using a low-pH ammonium formate buffer (pH 3.5) ensures the pyrrolidine nitrogen is fully protonated, maximizing ESI+ MS response and improving the S/N ratio compared to neutral pH buffers.
-
Validation Check: S/N must be ≥ 3:1 for LOD and ≥ 10:1 for LOQ. The %RSD for 6 replicate injections at the LOQ level must be ≤ 5.0%.
Step 3: Linearity and Accuracy (Spike Recovery)
Objective: Demonstrate proportional response and exact recovery from the API matrix. Protocol:
-
Prepare calibration standards at 5 levels ranging from LOQ to 150% of the specification limit (e.g., 0.03% to 0.225% relative to API concentration).
-
For accuracy, spike the cyano pyrrolidine impurity into pure darifenacin hydrobromide matrix at 50%, 100%, and 150% of the specification limit.
-
Extract using the mobile phase diluent and inject into the UHPLC system.
-
Causality: Matrix effects from the high concentration of darifenacin API (e.g., 1000 µg/mL) can cause ion suppression in MS or baseline disturbances in UV. Spiking into the real matrix validates that the extraction and chromatographic separation overcome these matrix effects, a standard practice in 4 [2].
-
Validation Check: The correlation coefficient (R²) must be ≥ 0.999. Mean recovery across all spiked levels must fall between 90.0% and 110.0%.
Step 4: Robustness via Design of Experiments (DoE)
Objective: Ensure the method withstands minor day-to-day operational variations. Protocol:
-
Employ a Central Composite Design (CCD) to systematically vary three critical parameters: flow rate (± 0.05 mL/min), column temperature (± 5°C), and mobile phase organic composition (± 2%).
-
Monitor the critical quality attribute (CQA): the chromatographic resolution (Rs) between the cyano pyrrolidine impurity and the closest eluting peak.
-
Causality: Traditional one-factor-at-a-time (OFAT) robustness testing misses interaction effects. A DoE approach maps the entire design space, proving that even if temperature and flow rate drift simultaneously, the resolution remains adequate.
-
Validation Check: The predicted DoE model must show Rs ≥ 1.5 across the entire defined operational design space.
Workflow Visualization
ICH Q2(R1) compliant validation workflow for darifenacin impurities.
References
-
Analyst (RSC Publishing): Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn. Available at:[Link]
-
Rasayan Journal of Chemistry: Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist. Available at:[Link]
-
Journal of Pharmaceutical and Biomedical Analysis (via PubMed): Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments. Available at: [Link]
-
American Journal of Analytical Chemistry (SCIRP): Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs. Available at: [Link]
Sources
- 1. scirp.org [scirp.org]
- 2. Development and validation of RP-UPLC method for the determination of darifenacin hydrobromide, its related compounds and its degradation products using design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Bot Verification [rasayanjournal.co.in]
diphenyl(pyrrolidin-3-yl)acetonitrile versus other antimuscarinic intermediates
Comparative Analysis of Antimuscarinic Intermediates: (S)-Diphenyl(pyrrolidin-3-yl)acetonitrile vs. (R)-3-Quinuclidinol
Introduction
The synthesis of M3 muscarinic receptor antagonists—primarily indicated for overactive bladder (OAB) and neurogenic detrusor overactivity—heavily relies on the stereochemical integrity of their core nitrogenous intermediates[1]. The architectural divergence between pyrrolidine-based and quinuclidine-based active pharmaceutical ingredients (APIs) dictates not only the downstream pharmacological selectivity but also the stringency of the synthetic workflows.
This guide provides an objective, data-driven comparison between (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile (the primary intermediate for Darifenacin) and (R)-3-Quinuclidinol (the primary intermediate for Solifenacin). By evaluating their processing performance, stability, and contribution to final API efficacy, we aim to provide process chemists and drug development professionals with actionable insights[1][2].
Structural and Mechanistic Profiling
(S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile serves as a chiral building block that undergoes controlled hydrolysis to form the amide functional group essential for Darifenacin's hydrogen-bonding interactions at the M3 receptor[2]. The diphenylmethyl group provides significant steric bulk, anchoring the molecule in the hydrophobic pocket of the receptor. This specific interaction is the mechanistic driver for Darifenacin's exceptionally high M3 over M1/M2 selectivity.
Conversely, (R)-3-Quinuclidinol is a bicyclic amino alcohol. Its rigid, bridged structure restricts conformational freedom, locking the resulting Solifenacin molecule into a bioactive conformation that competitively antagonizes muscarinic receptors[1]. However, the quinuclidine ring is highly hygroscopic and prone to N-oxidation during metabolic clearance (via CYP3A4), which requires careful handling during both synthesis and formulation[1].
Visualization of Synthetic and Pharmacological Logic
Figure 1: Synthetic workflows and receptor targeting logic for antimuscarinic intermediates.
Experimental Workflows & Causality
To ensure reproducibility, the following protocols are designed as self-validating systems, highlighting the chemical causality behind each critical parameter.
Protocol 1: Controlled Hydrolysis of (S)-Diphenyl(pyrrolidin-3-yl)acetonitrile
To synthesize the Darifenacin precursor, the nitrile group must be converted to an acetamide without cleaving the pyrrolidine ring or over-hydrolyzing to a carboxylic acid[3].
-
Preparation : Charge a glass-lined reactor with (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. Note: This is often handled as a hydrobromide or oxalate salt to preserve chiral integrity and prevent racemization during storage[2][4].
-
Reagent Addition : Slowly add 95% H₂SO₄ at 0–5°C.
-
Thermal Activation : Elevate the temperature to 100°C and stir for 4–6 hours[3].
-
Causality: The extreme steric hindrance provided by the adjacent diphenylmethyl group requires significant thermal energy to drive the hydration of the nitrile.
-
-
Quenching & Isolation : Cool to room temperature and quench over crushed ice. Neutralize with aqueous ammonia and extract with methylene chloride[4]. The resulting 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide is often isolated as an L-(+)-tartrate salt to upgrade enantiomeric purity (>99.5% ee) before the final N-alkylation with 5-(2-bromoethyl)-2,3-dihydrobenzofuran[4][5].
Protocol 2: Carbamoylation of (R)-3-Quinuclidinol
The synthesis of Solifenacin requires coupling the quinuclidinol intermediate with a tetrahydroisoquinoline derivative[1].
-
Drying : Subject (R)-3-Quinuclidinol to azeotropic distillation with toluene.
-
Causality: The bicyclic quinuclidine system is highly hygroscopic. Any residual moisture will competitively react with the activated carbonyl species (e.g., carbamoyl chloride or ethyl ester) during the next step, drastically reducing the yield and generating difficult-to-remove impurities.
-
-
Coupling : React the dried (R)-3-Quinuclidinol with 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride in the presence of a non-nucleophilic base (e.g., NaH) in anhydrous THF.
-
Workup : Quench with water, extract with ethyl acetate, and precipitate as the succinate salt to form the final API[1].
Quantitative Data Comparison
Table 1: Physicochemical and Processing Metrics of Intermediates
| Parameter | (S)-Diphenyl(pyrrolidin-3-yl)acetonitrile | (R)-3-Quinuclidinol |
| Target API | Darifenacin | Solifenacin |
| Molecular Weight | 290.40 g/mol (Free base) | 127.18 g/mol |
| Physical State | Solid (typically handled as HBr or Oxalate salt)[2][4] | Crystalline solid (highly hygroscopic) |
| Key Synthetic Challenge | Sterically hindered nitrile hydrolysis[3] | Moisture sensitivity during coupling |
| Typical ee% Required | >99.5% (Upgraded via Tartrate salt)[5] | >99.0% |
| Downstream Yield | 65-75% (over 2 steps to API) | 70-80% (over 1-2 steps to API) |
Table 2: Downstream API Pharmacological Performance
| Metric | Darifenacin (via Pyrrolidine intermediate) | Solifenacin (via Quinuclidine intermediate) |
| M3 Receptor Affinity (Ki) | ~0.7 nM | ~1.0 nM |
| M3/M1 Selectivity Ratio | ~9:1 (Highly selective) | ~2.5:1 (Moderate selectivity) |
| M3/M2 Selectivity Ratio | ~59:1 | ~12:1 |
| Primary Metabolic Route | CYP3A4 / CYP2D6 | CYP3A4 (N-oxidation of quinuclidin ring)[1] |
Conclusion
From a process chemistry perspective, (S)-diphenyl(pyrrolidin-3-yl)acetonitrile presents a more robust handling profile due to its lower hygroscopicity compared to (R)-3-quinuclidinol . While the steric bulk of the diphenyl groups necessitates harsh acidic conditions (95% H₂SO₄ at 100°C) for activation[3], this same structural feature is the primary driver for Darifenacin's superior M3 receptor selectivity. Conversely, (R)-3-quinuclidinol requires stringent anhydrous handling but benefits from a more straightforward, single-step carbamoylation to yield Solifenacin. The choice between these scaffolds ultimately dictates the balance between synthetic complexity and the targeted pharmacological selectivity of the final therapeutic agent.
References
- (S)-2,2-Diphenyl-2(3-pyrrolidinyl)acetonitrile hydrobromide (CAS No: 194602-27-2)
- Source: nih.
- Source: google.
- Darifenacin hydrobromide, UK-88525(free base)
- WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3SM-[2-(2 J-DIHYDRO-5- BENZOFURANYLϊETHYL]-α.
Sources
- 1. DailyMed - VESICARE LS- solifenacin succinate suspension [dailymed.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. Darifenacin hydrobromide, UK-88525(free base), UK-88525-04, Emselex, Enablex-药物合成数据库 [drugfuture.com]
- 4. WO2008126106A2 - Novel and improved processes for the preparation of intermediates of darifenacin, darifenacin and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. WO2009125426A2 - NOVEL PROCESS FOR THE PREPARATION OF (3SM-[2-(2 J-DIHYDRO-5- BENZOFURANYLÏETHYL]-α.α -DIPHENYL-3-PYRROLIDINEACETAMIDE HYDROBROMIDE - Google Patents [patents.google.com]
A Comparative Guide to Gas and Liquid Chromatography for the Analysis of Pyrrolidine Derivatives: A Cross-Validation Perspective
For researchers, scientists, and drug development professionals, the accurate quantification of pyrrolidine derivatives is paramount. This guide provides an in-depth comparison of two cornerstone analytical techniques, Gas Chromatography (GC) and Liquid Chromatography (LC), for the analysis of this important class of compounds. We will delve into the underlying principles of each technique, present supporting experimental data, and provide a comprehensive framework for the cross-validation of these methods, ensuring data integrity and regulatory compliance.
The pyrrolidine ring is a key structural motif in numerous pharmaceuticals, making its analysis a critical aspect of drug development and quality control.[1] The choice between GC and LC for the analysis of pyrrolidine derivatives is not always straightforward and depends on the specific properties of the analyte, the sample matrix, and the analytical objective. This guide aims to provide the necessary insights to make an informed decision.
The Great Divide: Volatility and Thermal Stability
The primary distinction between GC and LC lies in the physical state of the mobile phase and the corresponding requirements for the analyte.[2] GC employs a gaseous mobile phase and is thus best suited for compounds that are volatile or can be made volatile through a process called derivatization.[2] In contrast, LC utilizes a liquid mobile phase, making it ideal for a wider range of compounds, including those that are non-volatile or thermally labile.[2]
Pyrrolidine derivatives, a class of amines, often present a challenge for direct GC analysis due to their polarity and, in some cases, limited volatility.[2] Therefore, a crucial consideration for GC methods is the necessity of derivatization. This chemical modification process converts polar functional groups into less polar, more volatile ones, making the analyte amenable to GC analysis.[3][4]
A Tale of Two Techniques: GC and LC in Detail
Gas Chromatography (GC): The Power of Volatility
GC offers high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[2] For pyrrolidine derivatives, GC analysis often necessitates a derivatization step to improve volatility and thermal stability.[2] Common derivatization techniques include silylation and acylation, which target the amine functional group.[3][4]
Causality in Experimental Choices for GC:
-
Derivatization: The choice of derivatizing agent is critical. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective but sensitive to moisture.[3] Acylating agents such as heptafluorobutyric anhydride (HFBA) can create more stable derivatives.[3] The selection depends on the specific pyrrolidine derivative and the desired analytical outcome.
-
Column Selection: A non-polar or mid-polar capillary column is typically used for the separation of derivatized pyrrolidine derivatives. The choice of stationary phase will depend on the polarity of the derivatives.
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity for nitrogen-containing compounds like pyrrolidine derivatives.[5] A Mass Spectrometer (MS) provides the highest level of selectivity and structural information.[2]
Liquid Chromatography (LC): Versatility for a Broader Range
LC, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is a highly versatile technique for the analysis of pyrrolidine derivatives.[1] It can often be performed without the need for derivatization, simplifying sample preparation.[2]
Causality in Experimental Choices for LC:
-
Stationary Phase: Reversed-phase (RP) chromatography with a C18 stationary phase is the most common approach for the separation of pyrrolidine derivatives.[6] For highly polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[4]
-
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve peak shape and ionization efficiency in LC-MS.[7]
-
Detector: A UV detector can be used if the pyrrolidine derivative possesses a chromophore. For universal detection or for compounds without a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. However, the gold standard for sensitivity and selectivity is tandem mass spectrometry (LC-MS/MS).[8][9]
Performance Comparison: A Data-Driven Analysis
The following table summarizes typical performance characteristics for GC and LC methods for the analysis of pyrrolidine derivatives, based on published data.
| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) | Rationale for Performance |
| Linearity (R²) | > 0.99[10] | > 0.99[7][11] | Both techniques can achieve excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | 0.04 - 5 ng/mL[10][12] | 0.005 - 1.2 µg/mL[13][14] | GC-MS can achieve very low detection limits, especially with selective detectors. LC-MS/MS is also highly sensitive. |
| Limit of Quantitation (LOQ) | 0.25 - 25 ng/mL[10] | 0.009 - 3.8 µg/mL[13][14] | Similar to LOD, both techniques offer excellent sensitivity for quantification at low levels. |
| Accuracy (% Recovery) | 88.9 - 117.8%[10] | 64 - 127%[13] | Both methods demonstrate good accuracy within acceptable analytical limits. |
| Precision (%RSD) | < 16%[10] | < 15%[13][15] | Both techniques provide good precision for reproducible measurements. |
Experimental Protocols: A Step-by-Step Guide
GC-MS Protocol for a Pyrrolidine Derivative (Illustrative Example)
This protocol describes a general procedure for the analysis of a pyrrolidine derivative in a pharmaceutical matrix, incorporating a derivatization step.
-
Sample Preparation:
-
Accurately weigh a portion of the sample containing the pyrrolidine derivative.
-
Extract the analyte using a suitable organic solvent (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up if necessary.[16]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
GC-MS Analysis:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
LC-MS/MS Protocol for a Pyrrolidine Derivative (Illustrative Example)
This protocol outlines a general procedure for the direct analysis of a pyrrolidine derivative in a biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.[7]
-
-
LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer: 35 psi.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.
-
Visualizing the Workflows
Caption: Logical workflow for cross-validation of GC and LC methods.
Conclusion: Choosing the Right Tool for the Job
Both GC and LC are powerful techniques for the analysis of pyrrolidine derivatives. The choice between them hinges on the specific characteristics of the analyte and the analytical goals.
-
Choose GC when:
-
The pyrrolidine derivative is volatile and thermally stable.
-
Derivatization is acceptable and can enhance sensitivity and selectivity.
-
High chromatographic resolution is required for complex mixtures of volatile compounds.
-
-
Choose LC when:
-
The pyrrolidine derivative is non-volatile, polar, or thermally unstable. [2] * Direct analysis without derivatization is preferred to simplify the workflow.
-
A wide range of polarities needs to be accommodated.
-
Ultimately, a thorough understanding of the principles of both techniques, coupled with a robust validation and cross-validation strategy, will ensure the generation of high-quality, reliable, and defensible data in the analysis of pyrrolidine derivatives.
References
-
ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
GC-MS analysis of pyrrolidine derivatives of fatty acids derived from... - ResearchGate. [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]
-
Validation of Analytical Procedure Q2(R2) - ICH. [Link]
-
Q2(R2)/Q14:Summary and JP perspective - PMDA. [Link]
-
A Guide to Analytical Method Validation - Waters Corporation. [Link]
-
Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. [Link]
-
Analytical Method Validation: Back to Basics, Part II - LCGC International. [Link]
-
Validation of Chromatographic Methods. [Link]
-
Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances - ResearchGate. [Link]
-
Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. [Link]
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SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations | Request PDF - ResearchGate. [Link]
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LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. [Link]
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GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case | Request PDF - ResearchGate. [Link]
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SPE-GC/FTD determination of N-methyl-2-pyrrolidone and its metabolites in urine - PubMed. [Link]
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A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC. [Link]
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Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link]
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Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS - MDPI. [Link]
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A Comparative Toxicological Assessment of Darifenacin API and its Pyrrolidine-Derived Impurities: A Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive comparative analysis of the toxicological profiles of the active pharmaceutical ingredient (API) darifenacin and its potential pyrrolidine-containing impurities. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the safety considerations associated with the manufacturing and formulation of darifenacin.
Introduction: The Importance of Impurity Profiling in Drug Safety
Darifenacin is a selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder.[1] The presence of impurities in an API, even at trace levels, can significantly impact the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2][3][4] This guide focuses on the pyrrolidine-related impurities of darifenacin, a class of compounds that warrants careful toxicological evaluation due to the potential for metabolic activation to reactive intermediates.[5][6]
During the synthesis and storage of darifenacin, several process-related impurities and degradation products can emerge. Among these, impurities retaining the core pyrrolidine structure are of particular interest from a toxicological standpoint. This guide will delve into the known toxicological profile of darifenacin and explore the potential toxicities of its key pyrrolidine impurities, namely darifenacin acid, darifenacin desnitrile, darifenacin vinyl phenol, and darifenacin ether.[7][8]
Toxicological Profile of Darifenacin API
Darifenacin has been extensively studied, and its toxicological profile is well-characterized.
Acute Toxicity
In preclinical studies, darifenacin hydrobromide was administered orally to mice and rats. In mice, mortality was observed at doses of 100 and 200 mg/kg, while no deaths occurred in rats at the tested doses.[9]
Genotoxicity
Regulatory submissions have indicated that darifenacin is not mutagenic. It tested negative in the Ames test for bacterial mutation and in the in vitro Chinese hamster ovary assay for clastogenicity. Furthermore, it was not clastogenic in the in vivo mouse bone marrow cytogenetics assay or the in vitro human lymphocyte assay.[10] This lack of genotoxic potential is a critical baseline for comparison with its impurities.
Cytotoxicity
Recent studies have investigated the cytotoxic effects of darifenacin. In a study on pancreatic ductal adenocarcinoma (PDAC) cell lines, darifenacin inhibited cell growth with a 50% growth inhibition (GI50) of 26 µM in BxPC-3 cells and 13.6 µM in PANC-1 cells.[3][5] Importantly, the same study demonstrated that darifenacin did not exert significant cytotoxic effects on non-tumorigenic human pancreatic ductal epithelial (HPNE) cells at concentrations below 50 µM, suggesting a degree of selectivity for cancer cells.[3][5] Another study reported half-maximal inhibitory concentrations (IC50) of 38.14 µM and 39.96 µM in IMR‐32 (neuroblastoma) and MCF‐7 (breast cancer) cells, respectively.[7]
Other Toxicological Endpoints
Like other anticholinergic agents, the most common adverse effects of darifenacin are related to its mechanism of action and include dry mouth and constipation.[11] Darifenacin has not been linked to significant liver enzyme elevations or clinically apparent liver injury.[12][13]
Pyrrolidine Impurities of Darifenacin: A Potential for Concern
Several impurities containing the pyrrolidine moiety have been identified during the synthesis of darifenacin. These include:
-
Darifenacin Acid: (S)-2-[1-[2-(2,3-dihydrobenzofuran-5-yl) ethyl]-3- pyrrolidinyl]-2,2-diphenylacetic acid
-
Darifenacin Desnitrile: 3-benzhydryl-1-[2-(2,3-dihydro-benzofuran-5-yl)-ethyl]-pyrrolidine
-
Darifenacin Vinyl Phenol: 2-{1-[2-(4-Hydroxy-3-vinyl-phenyl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl acetamide
-
Darifenacin Ether
The Pyrrolidine Ring and Potential for Bioactivation
The pyrrolidine moiety in drug molecules can be susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive electrophilic species, such as endocyclic iminium ions and aminoaldehydes.[5][6] These reactive metabolites have the potential to covalently bind to cellular macromolecules like DNA, which can lead to genotoxicity and mutagenicity.[5][6]
A study on a pyrrolidine-substituted arylindenopyrimidine demonstrated that its genotoxicity in the Ames test and Mouse Lymphoma Assay was dependent on metabolic activation. The formation of an endocyclic iminium ion was identified as the likely cause of the observed genotoxicity.[5][9]
Comparative Toxicity Assessment: An Evidence-Based Approach
Given the lack of direct comparative toxicity data, a risk assessment must be based on the known profile of darifenacin and the potential for the pyrrolidine impurities to exhibit different toxicological properties.
Table 1: Summary of Known and Potential Toxicological Profiles
| Compound | Acute Toxicity | Genotoxicity | Cytotoxicity | Notes |
| Darifenacin API | LD50 (mouse, oral) between 100-200 mg/kg[9] | Negative in Ames, in vitro, and in vivo assays[10] | GI50: 13.6-26 µM (PDAC cells)[3][5]; IC50: ~38-40 µM (other cancer cells)[7]; Low cytotoxicity in non-tumorigenic cells[3][5] | Well-characterized safety profile. |
| Pyrrolidine Impurities | Data not available | Potential for genotoxicity via bioactivation of the pyrrolidine ring to reactive iminium ions[5][6] | Data not available | Lack of specific data necessitates a cautious approach based on structure-activity relationships. |
Recommended Experimental Protocols for a Comprehensive Comparison
To definitively assess the comparative toxicity of darifenacin and its pyrrolidine impurities, a battery of in vitro toxicological assays is recommended. The following protocols are based on established OECD guidelines and are widely accepted by regulatory agencies.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment, or a relevant bladder cell line) in a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of darifenacin API and each of the isolated pyrrolidine impurities in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for each compound.
Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects mutations that revert the bacteria to a histidine-producing state.
Step-by-Step Methodology (Plate Incorporation Method):
-
Bacterial Strains: Use a panel of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Compound Preparation: Dissolve the test compounds (darifenacin and impurities) in a suitable solvent (e.g., DMSO).
-
Exposure: In a test tube, mix the test compound, the bacterial culture, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Genotoxicity Assessment: In Vitro Micronucleus Assay
The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei.
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).
-
Compound Treatment: Expose the cells to various concentrations of the test compounds for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.
-
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.
Visualizing the Concepts
To aid in the understanding of the key concepts discussed in this guide, the following diagrams have been generated.
Figure 1: Relationship between Darifenacin API and its Pyrrolidine Impurities.
Figure 2: Recommended Experimental Workflow for Comparative Toxicity Assessment.
Figure 3: Potential Bioactivation Pathway of the Pyrrolidine Moiety.
Conclusion and Future Perspectives
The available data indicates that darifenacin API has a well-defined and generally favorable toxicological profile, with no evidence of genotoxicity. However, a significant data gap exists regarding the specific toxicity of its pyrrolidine-derived impurities. Based on the established principles of metabolic activation of pyrrolidine-containing compounds, there is a theoretical potential for these impurities to exhibit genotoxic properties.
Therefore, it is imperative for drug developers and researchers to either isolate or synthesize these impurities and subject them to a rigorous battery of toxicological tests as outlined in this guide. This will enable a comprehensive risk assessment and ensure the continued safety and quality of darifenacin-containing pharmaceutical products. The generation of such data will not only satisfy regulatory requirements but also contribute to a deeper scientific understanding of the structure-toxicity relationships of this important class of pharmaceutical compounds.
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evaluating limit of detection for diphenyl(pyrrolidin-3-yl)acetonitrile in API
An In-Depth Technical Guide to the Evaluation of Limit of Detection for Diphenyl(pyrrolidin-3-yl)acetonitrile in Active Pharmaceutical Ingredients
This guide provides a comprehensive comparison of analytical methodologies for determining the limit of detection (LOD) for diphenyl(pyrrolidin-3-yl)acetonitrile, a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as Darifenacin[1]. The accurate quantification of such impurities is not merely a procedural step; it is a cornerstone of drug safety and regulatory compliance. Even at trace levels, impurities originating from starting materials, reagents, or by-products can pose significant health risks, particularly if they are classified as potential genotoxic impurities (PGIs).[2][3][4]
The control and determination of these impurities at parts-per-million (ppm) or even lower levels present a formidable challenge for analytical chemists.[3] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of experimental choices, a comparison of relevant analytical technologies, and a framework for ensuring the trustworthiness of results in line with global regulatory standards.
The Regulatory Imperative: Why LOD Matters
International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities in pharmaceutical products.[5] The ICH M7 guideline, in particular, provides a framework for assessing and controlling DNA-reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][6] For such impurities, a Threshold of Toxicological Concern (TTC) is often established, typically around 1.5 µ g/day , which necessitates highly sensitive analytical methods to ensure these low limits are met.[3][4]
The Limit of Detection (LOD) is a critical parameter in the validation of these analytical procedures. As defined by the ICH Q2(R1) guideline, the LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8] Establishing a reliable LOD demonstrates that an analytical method is fit for its intended purpose—in this case, ensuring that an impurity like diphenyl(pyrrolidin-3-yl)acetonitrile does not exceed its specified safety limit in the final API.[9]
Primary Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine quality control, HPLC with UV detection is often the first choice for analyzing impurities that possess a UV chromophore. Diphenyl(pyrrolidin-3-yl)acetonitrile, with its two phenyl rings, has strong UV absorbance, making this technique highly suitable. It offers a robust balance of sensitivity, cost-effectiveness, and accessibility.[10]
Experimental Protocol: LOD Determination for Diphenyl(pyrrolidin-3-yl)acetonitrile via Signal-to-Noise Ratio
This protocol outlines the steps for determining the LOD based on the signal-to-noise (S/N) ratio, a method explicitly endorsed by the ICH Q2(R1) guidelines.[7] An S/N ratio of 3:1 is generally considered acceptable for establishing the detection limit.[11]
1. Materials and Reagents:
-
Diphenyl(pyrrolidin-3-yl)acetonitrile Reference Standard (Purity ≥98%)
-
API Batch free of the target impurity (or a well-characterized placebo)
-
Acetonitrile (HPLC Grade)[12]
-
Water (HPLC Grade, e.g., Milli-Q or equivalent)
-
Phosphoric Acid (or other suitable acid for pH adjustment)
2. Instrumentation and Chromatographic Conditions:
-
Causality: The selection of chromatographic conditions is driven by the physicochemical properties of the analyte and the API matrix. A reversed-phase C18 column is chosen due to the non-polar nature of the diphenyl groups. The mobile phase composition is optimized to achieve sufficient retention of the impurity and adequate separation from the main API peak and other potential impurities. UV detection is set at a wavelength corresponding to a high absorbance maximum for the diphenyl moiety to maximize sensitivity.
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient is employed to ensure elution of the highly retained API while providing good peak shape for the earlier-eluting impurity.
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
API Sample Solution (for specificity and matrix simulation): Accurately weigh and dissolve the API in the diluent to a final concentration of 5.0 mg/mL.
-
Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh ~10 mg of Diphenyl(pyrrolidin-3-yl)acetonitrile reference standard into a 100 mL volumetric flask and dissolve with diluent.
-
Spiked Sample Preparation: Prepare a series of serially diluted solutions from the stock solution and spike them into the API sample solution to achieve final impurity concentrations approaching the expected LOD (e.g., from 1.0 ppm down to 0.05 ppm relative to the API concentration).
4. System Suitability Test (SST):
-
Trustworthiness: Before any analysis, the system's suitability must be verified. This is a self-validating step to ensure the chromatographic system is performing adequately.
-
Inject a standard solution (e.g., at the 1.0 ppm level) six times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 10.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
-
5. LOD Determination Procedure:
-
Inject the blank (diluent) multiple times to establish the baseline noise.
-
Inject the serially diluted spiked samples, starting from the lowest concentration.
-
Visually inspect the chromatograms to identify the peak corresponding to diphenyl(pyrrolidin-3-yl)acetonitrile.
-
Measure the signal height (S) of the analyte peak and the noise (N) in a region of the baseline close to the analyte peak.
-
Calculate the S/N ratio for each concentration.
-
The concentration that yields an S/N ratio of approximately 3:1 is determined to be the Limit of Detection.[7] This should be confirmed by analyzing a suitable number of samples prepared at this concentration to verify that the analyte can be reliably detected.[7]
Workflow for LOD Determination
Caption: Experimental workflow for determining the Limit of Detection (LOD).
Comparison of Alternative Analytical Methodologies
While HPLC-UV is a workhorse technique, certain situations—such as the need for ultra-trace level detection or dealing with complex API matrices—may require more advanced methodologies. The choice between techniques is a critical decision based on the required sensitivity, sample characteristics, and available resources.[13][14][15]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Principle | Separation via liquid chromatography, detection via UV absorbance. | Separation via LC, detection via mass-to-charge ratio after ionization.[16][17] | Separation of volatile compounds in the gas phase, detection via mass spectrometry.[6][13] |
| Typical LOD | 0.1 - 1.0 ppm | 0.01 - 0.1 ppm[18] | 0.1 - 5.0 ppm (highly analyte-dependent) |
| Specificity | Good, but susceptible to interference from co-eluting impurities with similar UV spectra. | Excellent, highly specific due to parent/daughter ion monitoring (MRM).[18] | Excellent, provides structural information from fragmentation patterns. |
| Analyte Suitability | Excellent for non-volatile compounds with a UV chromophore. | Highly versatile for polar, large, or thermally unstable molecules.[17] | Best for volatile and thermally stable compounds. May require derivatization for non-volatile analytes.[17] |
| Cost | Low to moderate (instrumentation and operational). | High (instrumentation, maintenance, and specialized personnel). | Moderate (instrumentation), but can be lower than LC-MS. |
| Expertise Required | Moderate. Widely available in QC labs. | High. Requires specialized training for operation and data interpretation. | Moderate to High. Derivatization steps can add complexity. |
| Best For... | Routine QC, release testing, and stability studies for known impurities.[13] | Ultra-trace quantification, structure elucidation of unknown impurities, complex matrices. | Analysis of residual solvents and volatile genotoxic impurities.[6] |
In-Depth Comparison
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and selectivity in impurity analysis.[4] For diphenyl(pyrrolidin-3-yl)acetonitrile, LC-MS/MS would offer a significantly lower LOD compared to HPLC-UV, making it the method of choice if the required detection limit is below ~0.1 ppm.[18] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for confident detection even in the presence of significant matrix interference.[18] However, the higher cost and complexity are significant considerations.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The suitability of GC-MS depends on the volatility and thermal stability of diphenyl(pyrrolidin-3-yl)acetonitrile. Given its relatively high molecular weight (262.35 g/mol ) and polar functional groups, it is not an ideal candidate for direct GC analysis.[19] Thermal degradation in the hot GC inlet is a significant risk. To use GC-MS, a derivatization step would likely be necessary to convert the analyte into a more volatile and thermally stable form, which adds complexity and potential variability to the analytical procedure.[20] Therefore, for this specific impurity, GC-MS is generally considered less practical than LC-based methods.
Conclusion
The evaluation of the limit of detection for diphenyl(pyrrolidin-3-yl)acetonitrile in an API is a critical exercise in ensuring drug safety and meeting stringent regulatory expectations.
-
HPLC-UV stands out as the most practical, robust, and cost-effective method for routine quality control, provided its sensitivity is sufficient to meet the established safety threshold for the impurity. Its widespread availability and the strong UV chromophore of the analyte make it an excellent primary choice.[21]
-
LC-MS/MS should be employed when ultra-high sensitivity is required, for instance, if the impurity is classified as a potent genotoxin with a very low TTC, or if significant matrix interference in HPLC-UV analysis prevents reliable detection at the required levels.[17]
-
GC-MS is generally not recommended for this non-volatile analyte unless a validated and robust derivatization procedure is developed, making it a less efficient choice compared to LC-based techniques.
Ultimately, the selection of an analytical method must be based on a scientific, risk-based approach as outlined by ICH guidelines.[2][22] The chosen method must be thoroughly validated to demonstrate it is fit for its intended purpose, with the LOD being a key performance characteristic that underpins the entire impurity control strategy.[9]
References
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- Royal Society of Chemistry. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.
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- European Medicines Agency. (n.d.). Quality guidelines: impurities.
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- European Medicines Agency. (2008, July 9). Guideline on setting specifications for related impurities in antibiotics.
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- ECA Academy. (n.d.). Eudralex Volume 3 Guideline on setting specifications for related impurities in antibiotics EMA/CHMP/CVMP/QWP/199250/2009.
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A Senior Application Scientist's Guide to Comparative Impurity Profiling of Darifenacin Hydrobromide Batches
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth framework for conducting a comparative impurity profiling study of different batches of Darifenacin Hydrobromide. Moving beyond a simple procedural list, this document elucidates the scientific rationale behind the analytical choices, establishes a self-validating experimental design, and is grounded in authoritative regulatory standards.
The Imperative of Impurity Profiling in Darifenacin Hydrobromide
Darifenacin Hydrobromide, a selective M3 muscarinic receptor antagonist, is the active pharmaceutical ingredient (API) in medications for overactive bladder. The manufacturing process, a multi-step chemical synthesis, can inadvertently generate impurities. These can include starting materials, by-products, intermediates, and degradation products.[1][2] The presence of these impurities, even in minute quantities, can significantly impact the safety and efficacy of the final drug product.
Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control over impurities.[3][4][5][6] Specifically, the ICH Q3A(R2) guideline requires that any impurity present at a level of 0.10% or higher be identified and characterized.[1][2] Therefore, a robust and validated analytical methodology is not just a quality control measure; it is a fundamental component of drug development and manufacturing, ensuring patient safety and product consistency across different batches.
Strategic Framework for Comparative Analysis
A successful comparative analysis hinges on a systematic workflow. The objective is to detect, identify, and quantify impurities in multiple API batches, then compare these profiles against established specifications and against each other to ensure consistency in the manufacturing process.
Caption: Relationship between Darifenacin API and its Impurities.
The Analytical Cornerstone: Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase configuration, is the gold standard for impurity profiling. A method is deemed "stability-indicating" if it can accurately measure the active ingredient without interference from any impurities or degradation products. [7]
Experimental Protocol: A Validated RP-HPLC Method
This protocol is a synthesized example based on published, validated methods. [7][8]It serves as a robust starting point for analysis.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Photo Diode Array (PDA) detector. (e.g., Waters Alliance system). [9][10] 2. Chromatographic Conditions:
-
Column: Prodigy C8 (250 x 4.6 mm, 5 µm) or equivalent. [7]The C8 stationary phase provides excellent separation for moderately polar compounds like Darifenacin and its impurities.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 0.05 M ammonium acetate (pH adjusted to 7.2) and a mixture of methanol and acetonitrile (e.g., 35:65 v/v). [7]An isocratic elution is often sufficient and provides robust, repeatable results.
-
Flow Rate: 1.0 mL/min. [7]* Column Temperature: 25°C. [7]Maintaining a constant temperature is crucial for reproducible retention times.
-
Detection Wavelength: 215 nm, selected based on the UV absorbance maxima of Darifenacin and its impurities. [7]A PDA detector is highly recommended to assess peak purity.
-
Injection Volume: 20 µL. [10] 3. Preparation of Solutions:
-
Diluent: A mixture of the mobile phase components is typically used to ensure sample compatibility.
-
Standard Solution: Prepare a stock solution of Darifenacin Hydrobromide reference standard (e.g., 800 µg/mL) and a separate solution for assay (e.g., 100 µg/mL). [7]* Impurity Stock Solution: Prepare a stock solution containing known impurities at a specified concentration (e.g., 0.15% of the standard solution concentration).
-
Sample Solution: Accurately weigh and dissolve the Darifenacin Hydrobromide from each batch to achieve the same concentration as the standard solution.
4. System Suitability Testing (SST) - A Self-Validating Check: Before analyzing any samples, the system's performance must be verified. This is non-negotiable for ensuring data integrity.
-
Procedure: Inject the standard solution spiked with known impurities (at the specification limit, e.g., 0.15%) six times.
-
Acceptance Criteria:
-
Tailing Factor: Should be ≤ 2.0 for the main Darifenacin peak.
-
Theoretical Plates: Should be > 2000 for the Darifenacin peak.
-
Resolution: The resolution between Darifenacin and the closest eluting impurity peak should be > 2.0.
-
%RSD: The relative standard deviation for the peak areas of six replicate injections should be ≤ 5.0% for the impurity peaks and ≤ 1.0% for the Darifenacin peak. [7] 5. Analysis and Calculation:
-
-
Inject the blank (diluent), the impurity-spiked standard, and the sample solutions from each batch.
-
Identify impurities in the sample chromatograms by comparing their retention times with those of the known impurity standards.
-
Calculate the percentage of each impurity using the following formula, assuming the response factor is 1.0 (or using established relative response factors):
% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (% Purity_standard) * 100
Comparative Data Presentation and Interpretation
The ultimate goal is a clear, unambiguous comparison of the batches. A tabular format is most effective for this purpose.
Table 1: Hypothetical Comparative Impurity Profile of Darifenacin Hydrobromide Batches
| Impurity Name | Retention Time (min) | ICH Threshold | Specification Limit (%) | Batch A (%) | Batch B (%) | Batch C (%) |
| Darifenacin N-Oxide | 4.8 | Identification: >0.10% | NMT 0.15 | 0.08 | 0.09 | 0.07 |
| Darifenacin Acid | 6.2 | Qualification: >0.15% | NMT 0.15 | < 0.05 | 0.06 | < 0.05 |
| (R)-Darifenacin | 9.5 | Qualification: >0.15% | NMT 0.15 | 0.11 | 0.10 | 0.12 |
| Unknown Impurity 1 | 11.3 | Identification: >0.10% | NMT 0.10 | 0.07 | ND | ND |
| Unknown Impurity 2 | 14.1 | Identification: >0.10% | NMT 0.10 | ND | 0.08 | 0.09 |
| Total Impurities | - | Reporting: >0.05% | NMT 0.50 | 0.26 | 0.33 | 0.28 |
| NMT: Not More Than; ND: Not Detected; ICH Thresholds based on a maximum daily dose >1g for illustration. | ||||||
| [3] | ||||||
| Interpretation of Results: |
-
Batch Consistency: In this hypothetical example, all three batches meet the overall specification for total impurities. However, subtle differences exist. Batch A shows a unique unknown impurity at 11.3 min, while Batches B and C show a different unknown at 14.1 min. This could indicate minor variations in the manufacturing process or starting material sources between Batch A and the other two.
-
Actionable Insights: The presence of different unknown impurities, even below the identification threshold, warrants monitoring in future batches. If "Unknown Impurity 2" consistently appears in batches from a specific manufacturing line, an investigation to identify its structure and origin would be a prudent step in process optimization.
-
Regulatory Compliance: All specified impurities are well within the limits. The results should be reported numerically to two decimal places below 1.0%. [3]
Conclusion
Comparative impurity profiling is a rigorous, multi-faceted process that forms the bedrock of pharmaceutical quality control. It is not merely about generating data but about understanding the story that the data tells about the manufacturing process. By employing a systematic workflow, using a validated, stability-indicating HPLC method, and adhering to the principles outlined in ICH guidelines, researchers and drug development professionals can ensure the consistent quality, safety, and efficacy of Darifenacin Hydrobromide from batch to batch. This structured approach provides a self-validating system that ensures trustworthiness and scientific integrity in the final analysis.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) . Source: International Council for Harmonisation. [Link]
-
Synthesis and characterization of novel and potential impurities of darifenacin, a potent muscarinic m3 receptor antagonist . Source: ResearchGate. [Link]
-
ICH Quality Guidelines . Source: International Council for Harmonisation. [Link]
-
A Validated LC Method for Determination of the Enantiomeric Purity of Darifenacin in Bulk Drug and Extended Release Tablets . Source: ResearchGate. [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . Source: ECA Academy. [Link]
-
Synthesis and characterization of novel and potentialn impurities of darifenacin, a potent muscarinic m3 receptor antagonist (PDF) . Source: ijar.lit.az. [Link]
-
Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn . Source: Royal Society of Chemistry. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . Source: European Medicines Agency. [Link]
-
Development and Validation of a Stability-Indicating RP-HPLC Method for Determination of Darifenacin Hydrobromide in Bulk Drugs . Source: Scientific Research Publishing. [Link]
-
Development and Validation of HPLC Method for Determination of Potential Genotoxic Impurities in Darifenacin Hydrobromide Drug Substance . Source: International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
A stereoselective, stability indicating validated LC-assay method for the separation and quantification of darifenacin and its enantiomer . Source: Trade Science Inc. [Link]
-
A PRECISE RP-HPLC METHOD FOR THE ESTIMATION OF DARIFENACIN IN BULK AND TABLET DOSAGE FORM . Source: International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Identification and structural elucidation of two process impurities and stress degradants in darifenacin hydrobromide active pharmaceutical ingredient by LC-ESI/MSn (Request PDF) . Source: ResearchGate. [Link]
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A Comprehensive Guide to the Proper Disposal of Diphenyl(pyrrolidin-3-yl)acetonitrile
This guide provides an in-depth, procedural framework for the safe handling and disposal of Diphenyl(pyrrolidin-3-yl)acetonitrile. As a compound frequently synthesized in research and drug development, its structural motifs—a diphenylacetonitrile core and a pyrrolidinyl group—necessitate a rigorous approach to waste management. This document is designed for laboratory personnel to ensure operational safety, maintain regulatory compliance, and protect environmental integrity.
Understanding the Hazard Profile
Diphenyl(pyrrolidin-3-yl)acetonitrile is not extensively documented in public safety literature; therefore, its hazard profile must be inferred from its structural components and related molecules. The presence of the nitrile group (-C≡N) is a primary concern, as many organic nitriles are toxic and can metabolize to release cyanide.[1] Compounds like Diphenylacetonitrile and 2-Phenyl-2-(2-pyridyl)acetonitrile are classified as toxic if swallowed, in contact with skin, or if inhaled.[2]
Anticipated Hazards:
-
Acute Toxicity: Potential for harm from short-term exposure via oral, dermal, or inhalation routes.[2][3]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation upon contact.[2]
-
Cytotoxic Potential: The structural complexity and nitrogen-containing heterocycle are common in pharmacologically active and potentially cytotoxic compounds, warranting careful handling to minimize exposure.[4][5][6]
Given these potential hazards, all waste containing this compound must be treated as hazardous.
The Regulatory Imperative: RCRA Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] RCRA establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it from generation to final disposal.[8] This principle underscores the importance of a robust and compliant disposal plan.
| Regulatory Framework & Key Concepts |
| Waste Generator: The laboratory or facility creating the Diphenyl(pyrrolidin-3-yl)acetonitrile waste. |
| Waste Characterization: The process of determining if the waste is hazardous. Based on its toxic nitrile group, this compound's waste should be characterized as toxic hazardous waste .[9][10] |
| Generator Status: Facilities are categorized as Large Quantity Generators (LQGs), Small Quantity Generators (SQGs), or Conditionally Exempt Small Quantity Generators (CESQGs) based on the volume of hazardous waste produced monthly. This status dictates storage time limits and administrative requirements.[11] |
| Hazardous Waste Manifest: A legal document that tracks the waste from the generator to the licensed disposal facility, ensuring a clear chain of custody.[8] |
Step-by-Step Disposal Protocol
This protocol ensures that all materials contaminated with Diphenyl(pyrrolidin-3-yl)acetonitrile are handled and disposed of in a manner that mitigates risk.
Step 1: Personal Protective Equipment (PPE) Selection
The primary route of exposure during waste handling is through dermal contact and inhalation of aerosols.[12] Therefore, robust PPE is non-negotiable.
-
Hand Protection: Wear double-layered, chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[13]
-
Body Protection: A flame-retardant lab coat or a disposable gown designed for chemical protection is required.[14]
-
Eye and Face Protection: Use chemical safety goggles and a face shield, especially when transferring waste, to protect against splashes.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
Step 2: Waste Segregation and Containerization
Proper segregation prevents dangerous chemical reactions and ensures correct disposal routing.
-
Waste Streams:
-
Solid Waste: Includes contaminated consumables such as gloves, bench paper, weighing boats, and silica gel.
-
Liquid Waste: Includes reaction mother liquors, solvent rinses (e.g., from glassware), and solutions containing the compound.
-
Sharps Waste: Contaminated needles, scalpels, or broken glass.
-
-
Container Selection:
Step 3: Proper Labeling of Waste Containers
Accurate labeling is a critical compliance and safety requirement.[9][10]
-
Attach a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Diphenyl(pyrrolidin-3-yl)acetonitrile" and any other chemical constituents (e.g., solvents) with their approximate percentages.
-
The specific hazard characteristics: "Toxic" and "Irritant" .
-
The date waste was first added to the container (accumulation start date).
-
The name and contact information of the responsible researcher or lab.
-
Step 4: Accumulation and Storage in the Laboratory
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the lab.
-
Location: The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Storage Conditions: Keep waste containers closed at all times, except when adding waste. Store them in a well-ventilated area, away from heat sources or direct sunlight, and within secondary containment to manage potential leaks.[15]
Step 5: Final Disposal via Licensed Vendor
Final disposal must be managed by a certified hazardous waste contractor.
-
Coordination: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Transportation: Do not transport the waste yourself. The licensed vendor is equipped and permitted for safe transport.[8]
-
Disposal Method: The most common and effective method for this type of organic chemical waste is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[10][16]
-
Record Keeping: Retain a copy of the Hazardous Waste Manifest provided by the disposal vendor. This document is proof of your "cradle-to-grave" compliance and should be kept on file for at least three years.[15]
Disposal Decision Workflow
Caption: Workflow for the compliant disposal of Diphenyl(pyrrolidin-3-yl)acetonitrile waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. If the compound is volatile or dusty, close the lab door and increase ventilation via a chemical fume hood if it is safe to do so. Eliminate all ignition sources.[13][15]
-
Don PPE: Before re-entering, don the full PPE as described in Step 1 of the disposal protocol, including respiratory protection if necessary.
-
Contain the Spill:
-
For Liquids: Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), starting from the outside and working inward.
-
For Solids: Gently cover with a damp paper towel to avoid raising dust, then use an absorbent pad to collect the material.
-
-
Clean Up: Using spark-proof tools, carefully collect the absorbent material and contaminated debris.[15] Place everything into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, documenting the details of the spill and the cleanup procedure.
By adhering to this comprehensive guide, researchers can ensure that the disposal of Diphenyl(pyrrolidin-3-yl)acetonitrile is conducted with the highest standards of safety, responsibility, and scientific integrity.
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OSHA. (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. National Center for Biotechnology Information. [Link]
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OSHA. (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration. [Link]
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Polovich, M. (2011). Safe handling of cytotoxics: guideline recommendations. Current Oncology. [Link]
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NextSDS. (n.d.). (S)-2,2-diphenyl-2-(pyrrolidin-3-yl)acetonitrile. [Link]
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OSHA. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Pyrrolidine. [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetonitrile. [Link]
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Polovich, M., & Martin, S. (2011). Safe handling of cytotoxics: guideline recommendations. PMC. [Link]
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NextSDS. (n.d.). 2-(pyrrolidin-3-yl)acetonitrile hydrochloride — Chemical Substance Information. [Link]
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U.S. EPA. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. United States Environmental Protection Agency. [Link]
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University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. [Link]
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ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]
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Agilent. (2024, May 31). SAFETY DATA SHEET: Acetonitrile. [Link]
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Federal Register. (2013, March 5). Acetonitrile; Community Right-to-Know Toxic Chemical Release Reporting. [Link]
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U.S. EPA. (n.d.). Acetonitrile. United States Environmental Protection Agency. [Link]
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Regulations.gov. (2013, January 17). Technical Review of Acetonitrile (Methyl Cyanide). [Link]
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Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. [Link]
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Personal protective equipment for handling Diphenyl(pyrrolidin-3-yl)acetonitrile
As a Senior Application Scientist in pharmaceutical development, I recognize that handling advanced synthetic intermediates requires more than a cursory glance at a Safety Data Sheet (SDS). Diphenyl(pyrrolidin-3-yl)acetonitrile (often utilized as the (S)-enantiomer, CAS 133099-11-3) is a critical chiral building block in the synthesis of muscarinic M3 receptor antagonists, most notably Darifenacin [1, 2].
Because this compound bridges the gap between raw starting materials and active pharmaceutical ingredients (APIs), its handling protocol must simultaneously protect the operator from acute exposure and protect the compound from stereochemical degradation or contamination.
Below is the comprehensive, field-validated guide to the Personal Protective Equipment (PPE), operational workflows, and disposal logistics required for handling this specific pyrrolidine derivative safely.
Chemical Profile & Mechanistic Hazard Assessment
Before selecting PPE, we must understand the physicochemical behavior of the compound. Diphenyl(pyrrolidin-3-yl)acetonitrile is a dry, crystalline powder. The primary exposure vectors are dust aerosolization during weighing and dermal absorption if dissolved in organic solvents.
The presence of the secondary amine (pyrrolidine ring) imparts basicity and potential mucosal irritation, while the nitrile group requires strict avoidance of strong acids to prevent the theoretical release of hydrogen cyanide (HCN) under extreme degradation conditions [2, 3].
Table 1: Hazard Profile & Quantitative Data Summary
| Property / Hazard | Value / Classification | Operational Implication |
| Physical State | Solid (White to beige powder) | High risk of static cling and aerosolization during transfer. |
| GHS Signal Word | WARNING | Requires designated handling zones (Fume hood/BSC). |
| H302 | Harmful if swallowed | Strict prohibition of food/drink; requires post-op hand washing. |
| H315 / H319 | Skin & Serious Eye Irritation | Mandates chemical-resistant barrier gloves and indirect-vent goggles. |
| H335 | May cause respiratory irritation | Precludes open-bench weighing; local exhaust ventilation is mandatory. |
The Context-Dependent PPE Matrix
A common failure point in laboratory safety is assuming one set of PPE applies to all states of a chemical. Your PPE must dynamically shift depending on whether you are handling Diphenyl(pyrrolidin-3-yl)acetonitrile as a dry solid or as a solvated intermediate (e.g., in Dichloromethane (DCM) or Tetrahydrofuran (THF) during downstream Darifenacin synthesis) [3, 4].
Table 2: State-Specific PPE & Breakthrough Dynamics
| PPE Category | Handling Dry Solid | Handling in Solution (e.g., DCM / THF) |
| Hand Protection | Nitrile (NBR) Gloves (Min 4 mil). Rationale: Excellent physical barrier against dry powders. | Viton/Fluorinated Gloves (for DCM) or Butyl Rubber (for THF). Rationale: Nitrile degrades in <10 mins in these solvents [4]. |
| Eye/Face Protection | Chemical Safety Goggles (Indirect venting to prevent dust ingress). | Goggles + Face Shield (If handling >500 mL of pressurized or heated solution). |
| Respiratory | N95/P100 Particulate Respirator (If engineering controls fail or during bulk transfer). | Organic Vapor Cartridge (OV) (If handling outside a fume hood, which is strongly discouraged). |
| Body Protection | Standard Cotton/Poly Lab Coat. | Flame-Retardant (FR) Lab Coat + Chemical apron (If using highly flammable solvents). |
Operational Plan: Step-by-Step Handling Protocol
To ensure both operator safety and the integrity of the chiral center, follow this self-validating workflow.
Phase 1: Preparation and Environmental Control
-
Verify Airflow: Activate the Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood. Verify the face velocity is between 80–120 feet per minute (fpm).
-
Static Mitigation: Dry pyrrolidine powders are prone to static dispersion. Wipe the exterior of the chemical container and the weighing balance with a damp, lint-free cloth, or use an ionizing bar to neutralize static charges.
-
Don PPE: Equip standard solid-handling PPE (Nitrile gloves, goggles, lab coat).
Phase 2: Weighing and Transfer
-
Tare the Vessel: Place a conductive, anti-static weighing boat or glass vial on the balance inside the ventilated enclosure.
-
Transfer: Use a grounded stainless-steel spatula. Do not pour the powder directly, as this generates invisible micro-dust plumes.
-
Seal: Cap the receiving vessel tightly before removing it from the ventilated enclosure.
Phase 3: Solvation (If applicable)
-
Solvent Addition: If preparing a reaction mixture, add the solvent (e.g., DCM) to the solid inside the fume hood.
-
PPE Pivot: The moment the solid is solvated, your nitrile gloves are no longer a chemical barrier; they are merely splash protection. If a splash occurs, remove gloves immediately, wash hands, and don a new pair [4].
Workflow for the safe handling and solvating of Diphenyl(pyrrolidin-3-yl)acetonitrile.
Spill Response and Decontamination Plan
Because this compound is a respiratory irritant (H335), traditional cleanup methods like dry sweeping are strictly prohibited, as they will aerosolize the API intermediate.
Immediate Action for Minor Spills (<50g):
-
Secure the Area: Alert nearby personnel. If the spill is outside a hood, instruct personnel to step back to avoid inhaling aerosolized dust.
-
Upgrade PPE: If not already wearing one, don an N95/P100 respirator before approaching a dry powder spill outside of ventilation.
-
Containment (Solid): Do NOT sweep. Cover the powder with a damp, solvent-compatible absorbent pad to suppress dust. Alternatively, use a HEPA-filtered vacuum dedicated to chemical spills.
-
Containment (Liquid): If the compound is spilled while in solution, apply an inert absorbent (e.g., vermiculite or diatomaceous earth). Never use combustible absorbents like sawdust.
-
Surface Decontamination: Wash the affected surface with a dilute mild acid (to neutralize the basic pyrrolidine moiety) followed by a mixture of water and a surfactant, then wipe dry.
Decision matrix for containing and neutralizing Diphenyl(pyrrolidin-3-yl)acetonitrile spills.
Waste Disposal Logistics
Proper disposal prevents environmental contamination and ensures compliance with institutional Environmental Health and Safety (EHS) mandates [3].
-
Solid Waste: Empty vials, contaminated spatulas, and HEPA vacuum bags must be placed in a sealed, puncture-resistant container labeled "Hazardous Solid Waste - Toxic Organics (Pyrrolidine Derivatives)."
-
Liquid Waste: Halogenated solvents (like DCM) containing this intermediate must be segregated into clearly labeled Halogenated Organic Waste carboys. Do not mix with aqueous waste streams, as the basicity of the pyrrolidine ring can cause exothermic reactions with acidic aqueous waste.
-
Incineration: Final disposal must be routed through a licensed chemical waste contractor for high-temperature incineration equipped with a scrubber to neutralize nitrogen oxides (NOx) generated by the combustion of the nitrile and amine groups.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
